Bis(ethylenedithio)tetrathiafulvalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJCVNLYDXCIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348249 | |
| Record name | Bis(ethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66946-48-3 | |
| Record name | Bis(ethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Electronic Landscape of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bis(ethylenedithio)tetrathiafulvalene, commonly known as BEDT-TTF or ET, stands as a cornerstone in the field of molecular electronics and materials science. Since its synthesis in the late 1970s, this remarkable organic donor molecule has given rise to a vast family of charge-transfer salts exhibiting a rich spectrum of electronic ground states, including metallic, superconducting, semiconducting, and insulating phases.[1] This technical guide provides an in-depth exploration of the core electronic properties of BEDT-TTF and its derivatives, with a focus on quantitative data, experimental methodologies, and the intricate relationships between structure and function.
Core Electronic Properties of BEDT-TTF Salts
The electronic behavior of BEDT-TTF-based materials is profoundly influenced by the counter-anion (X) in its charge-transfer salts, which typically have the stoichiometry (BEDT-TTF)₂X. The arrangement of the BEDT-TTF molecules in the crystal lattice, often denoted by Greek letters such as α, β, δ, κ, and θ, dictates the dimensionality of the electronic system and the nature of its ground state.[2] These materials are characterized by their layered structures, with conducting layers of BEDT-TTF cations separated by insulating anion layers.[3][4]
Conductivity and Superconductivity
Many BEDT-TTF salts exhibit metallic conductivity at room temperature, with some undergoing a transition to a superconducting state at low temperatures. The critical temperature (Tc) for superconductivity is highly sensitive to the specific anion and the packing motif of the donor molecules. For instance, κ-(BEDT-TTF)₂Cu[N(CN)₂]Br is a well-known ambient-pressure organic superconductor with a Tc of approximately 11.2-11.9 K.[1][5] In contrast, the isostructural κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl is a Mott insulator at ambient pressure but can be driven into a superconducting state with the application of a modest pressure of over 0.2 kbar.[1] The application of external pressure is a common technique to suppress insulating states and induce or enhance superconductivity in these materials.[6][7]
Charge Ordering and Mott Insulating States
In many BEDT-TTF salts, strong electron-electron correlations play a crucial role in determining the electronic properties. When the on-site Coulomb repulsion is significant, especially in strongly dimerized systems, a Mott insulating state can emerge.[2] In such a state, electron itinerancy is hindered, leading to insulating behavior despite a partially filled conduction band.
Furthermore, in less dimerized, quarter-filled systems, intersite Coulomb repulsion can lead to a phenomenon known as charge ordering (CO), where charges localize on specific BEDT-TTF molecules.[2] This charge disproportionation is often accompanied by a metal-insulator transition.[8] Vibrational spectroscopy, particularly Raman and infrared measurements, is a powerful tool to probe charge ordering, as the vibrational frequencies of certain modes within the BEDT-TTF molecule are sensitive to its charge state.[2][8]
Quantitative Electronic Data
The following tables summarize key quantitative electronic properties for a selection of representative BEDT-TTF-based charge-transfer salts.
| Salt | Packing Type | Ground State | Room Temperature Conductivity (σ_rt) [S cm⁻¹] | Critical Temperature (Tc) [K] | Critical Field (Hc2) [T] | Reference(s) |
| (BEDT-TTF)₅[Fe(C₂O₄)₃]·(H₂O)₂·CH₂Cl₂ | - | Paramagnetic Semiconductor | 4 | N/A | N/A | [9] |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | κ | Superconductor | N/A | 11.2 - 11.9 | N/A | [1][10] |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | κ | Mott Insulator | N/A | 11.5 (at ambient pressure) | N/A | [1][5] |
| β″-(BEDT-TTF)₂[(H₂O)(NH₄)₂Cr(C₂O₄)₃]·18-crown-6 | β″ | Superconductor | N/A | ~4.0 | Hc2‖ = 7.6, Hc2⊥ = 0.4 | [11][12] |
| β″-(BEDT-TTF)₂SF₅CH₂CF₂SO₃ | β″ | Superconductor | N/A | ~4.8 | Hc2 ≈ 13 | [4] |
| (BEDT-TTF)₄Hg₃Cl₈ | - | Superconductor | N/A | 1.8 (at 12 kbar) | N/A | [13] |
| β-(BEDT-TTF)₂I₃ | β | Superconductor | N/A | 7.5 (above 1 kbar) | N/A | [7] |
| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | δ′ | Dimer-Mott Insulator | N/A | N/A | N/A | [2] |
| Salt | Transition Temperature (T_MI or T_CO) [K] | Activation Energy (E_a) [eV] | Reference(s) |
| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | 200 | 0.19 | [2] |
| κ-(BEDT-TTF)₂Hg(SCN)₂Br | ~90 | N/A | [6] |
| θ-(BEDT-TTF)₂RbZn(SCN)₄ | 195 | N/A | [8] |
| κ-(BEDT-TTF)₂K⁺(18-crown-6)[CoII(NCS)₄]∙(H₂O) | N/A | 0.57 (exp.) | [14] |
Experimental Protocols
The characterization of the electronic properties of BEDT-TTF salts involves a suite of sophisticated experimental techniques.
Synthesis and Crystal Growth
Single crystals of BEDT-TTF charge-transfer salts are typically grown by electrocrystallization .[9][15] This method involves the electrochemical oxidation of neutral BEDT-TTF molecules in an organic solvent in the presence of a supporting electrolyte containing the desired counter-anion. The process is carried out in an H-shaped cell, with a constant current or voltage applied between platinum electrodes.[15]
Electrical Resistivity Measurements
The temperature dependence of electrical resistance is a fundamental measurement to determine the electronic ground state. A standard four-point probe method is employed to measure the resistance of single crystals.[2][16] A small DC current (e.g., 0.5 μA) is applied through two outer contacts, and the voltage drop is measured across two inner contacts using a sourcemeter.[16] Measurements are performed in a cryostat to control the temperature over a wide range.[2]
Spectroscopic Characterization
Infrared (IR) and Raman spectroscopy are crucial for probing the molecular vibrations and charge distribution within the BEDT-TTF molecules.[2][8] Infrared measurements are often performed on single crystals using a microscope coupled to a spectrometer to measure the polarized reflectance spectra.[16] The optical conductivity is then obtained through a Kramers-Kronig analysis of the reflectance data.[16] Charge-sensitive vibrational modes, particularly those associated with the central C=C double bond of the TTF core, provide direct evidence for charge ordering.[2][8]
Fermi Surface Determination
For metallic salts, the Shubnikov-de Haas (SdH) and de Haas-van Alphen (dHvA) oscillations are powerful techniques to map the Fermi surface.[11][17] These quantum oscillations in magnetoresistance (SdH) or magnetization (dHvA) are measured at very low temperatures and high magnetic fields. The frequencies of these oscillations are directly proportional to the extremal cross-sectional areas of the Fermi surface perpendicular to the applied magnetic field.[11]
Structural Analysis
Single-crystal X-ray diffraction is indispensable for determining the precise crystal structure, including the packing motif of the BEDT-TTF molecules and the arrangement of the anions.[2][9] This information is fundamental for understanding the structure-property relationships and for performing theoretical band structure calculations.
Visualizing Key Concepts
The following diagrams illustrate fundamental aspects of BEDT-TTF's electronic properties.
Caption: Molecular structure of this compound (BEDT-TTF).
References
- 1. A New BEDT-TTF-Based Organic Charge Transfer Salt with a New Anionic Strong Acceptor, N,N'-Disulfo-1,4-benzoquinonediimine | MDPI [mdpi.com]
- 2. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fermi Surface Structure and Isotropic Stability of Fulde-Ferrell-Larkin-Ovchinnikov Phase in Layered Organic Superconductor <i>β</i>″-(BEDT-TTF)<sub>2</sub>SF<sub>5</sub>CH<sub>2</sub>CF<sub>2</sub>SO<sub>3</sub> - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of pressure on the superconductivity of beta-(BEDT-TTF)2I3 (Journal Article) | OSTI.GOV [osti.gov]
- 8. Charge ordering - Wikipedia [en.wikipedia.org]
- 9. Synthesis, crystal structure, and characterization of charge-transfer salt: (BEDT-TTF)5[Fe(C2O4)3]·(H2O)2·CH2Cl2 (BEDT-TTF = this compound) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Organic Charge Transfer Salts | Komet 335 Magnetism [blogs.uni-mainz.de]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Superconductivity in a BEDT-TTF organic conductor with a chloromercurate anion | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Semiconducting charge-transfer salts of BEDT-TTF [this compound] with hexachlorometallate(IV) anions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Salts
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) salts. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the intricate world of organic conductors, offering a detailed examination of their synthesis, crystallization, and structural elucidation.
The unique layered crystal structures of BEDT-TTF salts give rise to a remarkable array of electronic properties, including metallic conductivity, superconductivity, and charge ordering.[1][2][3] A thorough understanding of their three-dimensional atomic arrangement is paramount for correlating structure with function and for the rational design of novel materials with tailored electronic characteristics. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of crystallographic analysis in this fascinating class of materials.
Core Crystallographic Data of Representative BEDT-TTF Salts
The crystal structures of BEDT-TTF salts are diverse, with the arrangement of the BEDT-TTF donor molecules—often categorized into α, β, κ, θ, and δ phases—dictating their physical properties. The following tables summarize key crystallographic data for several prominent BEDT-TTF salts, offering a comparative look at their structural parameters. This data is crucial for understanding the packing motifs and intermolecular interactions that govern the electronic behavior of these materials.
| Salt | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Temperature (K) | Ref. |
| α-(BEDT-TTF)₂I₃ | C₂₀H₁₆S₁₆I₃ | Triclinic | P-1 | 9.16 | 10.77 | 17.54 | 96.73 | 97.58 | 91.47 | Room Temp | [4] |
| β-(BEDT-TTF)₂I₃ | C₂₀H₁₆S₁₆I₃ | Triclinic | P-1 | 6.609 | 9.083 | 15.267 | 85.63 | 95.62 | 70.22 | Room Temp | |
| κ-(BEDT-TTF)₂Cu(NCS)₂ | C₂₂H₁₆N₂S₁₈Cu | Orthorhombic | Pnma | 16.248 | 8.440 | 13.124 | 90 | 90 | 90 | Room Temp | |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | C₂₄H₁₆N₃S₁₆BrCu | Orthorhombic | Pnma | 12.941 | 30.015 | 8.541 | 90 | 90 | 90 | Room Temp | [5] |
| θ-(BEDT-TTF)₂I₃ | C₂₀H₁₆S₁₆I₃ | Monoclinic | C2/c | 10.076 | 33.853 | 4.964 | 90 | 108.7 | 90 | Room Temp | |
| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | C₂₂H₁₆F₅O₃S₁₇ | Monoclinic | P2₁/m | 6.657 | 36.195 | 8.448 | 90 | 100.9 | 90 | 300 | [6] |
| α'-(BEDT-TTF)₂(HOC₂H₄SO₃)₂ | C₂₄H₂₆O₈S₁₈ | Monoclinic | P2₁/c | 10.680 | 8.611 | 19.340 | 90 | 98.66 | 90 | 100 | [2] |
| (BEDT-TTF)₄(GaCl₄)₂·C₆H₅CH₃ | C₄₇H₃₂Cl₈Ga₂S₃₂ | Monoclinic | I2/c | 31.757 | 6.806 | 34.879 | 90 | 90.45 | 90 | Room Temp | [7] |
Experimental Protocols: From Synthesis to Structure Refinement
The successful crystal structure analysis of BEDT-TTF salts hinges on a series of meticulous experimental procedures. This section outlines the key methodologies involved.
I. Synthesis and Crystal Growth
1. Synthesis of BEDT-TTF:
The donor molecule, BEDT-TTF, can be synthesized through various multi-step procedures. A common route involves the coupling of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][1][3]dithiin using triethyl phosphite.[8] The precursor itself is prepared from 1,2-ethanedithiol (B43112) and chloroacetyl chloride.[8]
2. Electrocrystallization:
High-quality single crystals of BEDT-TTF salts are typically grown using electrochemical oxidation.[3][9][10]
-
Apparatus: A standard H-shaped electrochemical cell with two compartments separated by a porous glass frit is commonly used. Platinum wire electrodes serve as the anode and cathode.
-
Electrolyte Solution: A solution containing the neutral BEDT-TTF donor molecule and the salt of the desired counter-anion (e.g., a tetraalkylammonium salt) is prepared in an appropriate organic solvent (e.g., 1,1,2-trichloroethane, chlorobenzene, or tetrahydrofuran).[2][6]
-
Growth Conditions: A small, constant DC current (typically in the range of 0.1-1.0 μA) is applied across the electrodes.[6] Over a period of several days to weeks, single crystals of the BEDT-TTF salt form on the anode surface. The specific current, solvent, and temperature can be varied to optimize crystal size and quality.[10]
II. Single-Crystal X-ray Diffraction
1. Crystal Mounting:
A suitable single crystal is selected under a microscope and mounted on a goniometer head. For low-temperature measurements, the crystal is typically mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas.[1][11]
2. Data Collection:
X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2][12][13]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of reflections.
-
Low-Temperature Data Collection: For many BEDT-TTF salts, data is collected at low temperatures (typically around 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[5][14] This is achieved using a cryostat that directs a continuous stream of cold nitrogen gas over the crystal.
III. Structure Solution and Refinement
1. Data Processing:
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.
2. Structure Solution:
The phase problem is solved to obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods, often implemented in software packages like SHELXS.[15][16]
3. Structure Refinement:
The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure. The program SHELXL is widely used for this purpose.[17][18]
-
Refinement Parameters: The parameters that are refined include atomic coordinates, anisotropic displacement parameters, and site occupancy factors.
-
Model Building: The refinement process is iterative. Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) or to identify disorder in the crystal structure.[17]
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure the quality and reliability of the model.
Visualizing the Workflow
To provide a clear understanding of the interconnected stages of crystal structure analysis, the following diagrams, generated using the DOT language, illustrate the overall experimental workflow and the iterative nature of structure refinement.
Caption: Overall experimental workflow for the crystal structure analysis of BEDT-TTF salts.
Caption: The iterative cycle of crystallographic structure refinement.
References
- 1. Cryo-crystallography and Data Collection [people.mbi.ucla.edu]
- 2. mdpi.com [mdpi.com]
- 3. Reviving BVDT-TTF and EVT-TTF salts - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00054D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis, crystal structure, and characterization of charge-transfer salt: (BEDT-TTF)5[Fe(C2O4)3]·(H2O)2·CH2Cl2 (BEDT-TTF = this compound) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Determining biomolecular structures near room temperature using X-ray crystallography: concepts, methods and future optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. Room Temperature X-ray Crystallography [saromics.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Structure Solution | OlexSys [olexsys.org]
- 17. An Easy Structure - Sucrose [xray.uky.edu]
- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Chemical Properties of the BEDT-TTF Molecule
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(ethylenedithio)tetrathiafulvalene, commonly abbreviated as BEDT-TTF or ET, is a pivotal organic donor molecule that has been the cornerstone of significant advancements in the field of molecular conductors and superconductors. Its unique chemical structure, characterized by a tetrathiafulvalene (B1198394) (TTF) core fused with two ethylenedithio groups, facilitates strong intermolecular interactions, leading to a rich variety of solid-state electronic phenomena. This technical guide provides a comprehensive overview of the fundamental chemical properties of the BEDT-TTF molecule, with a focus on its synthesis, molecular and electronic structure, redox behavior, and crystal packing characteristics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel organic functional materials.
Synthesis of BEDT-TTF
The synthesis of BEDT-TTF can be achieved through several routes, with a common and effective method involving a phosphite-mediated coupling reaction. A generalized protocol is outlined below.
Experimental Protocol: Synthesis of BEDT-TTF
This protocol describes a common synthetic route to BEDT-TTF, which involves the preparation of an intermediate thione and its subsequent coupling.
Materials and Reagents:
-
Carbon disulfide (CS₂)
-
Sodium metal
-
Mercuric acetate
-
Triethyl phosphite
-
Various organic solvents (e.g., methanol (B129727), ether, chlorobenzene (B131634), dichloromethane)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Disodium (B8443419) Salt: In a reaction vessel under an inert atmosphere, carbon disulfide is reduced with an alkali metal, such as sodium, to form the disodium 4,5-dimercapto-1,3-dithiole-2-thione salt.
-
Alkylation: The resulting disodium salt is then alkylated with 1,2-dibromoethane to introduce the ethylenedithio groups. This step leads to the formation of a thione intermediate.
-
Conversion to the Oxo-derivative: The thione is converted to its corresponding 2-oxo derivative, 5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-one, through oxidation with mercuric acetate.
-
Coupling Reaction: The final step involves the coupling of the oxo-derivative using a coupling agent such as triethyl phosphite. The reaction mixture is typically heated to reflux for several hours.
-
Purification: Upon cooling, the crude BEDT-TTF product precipitates as bright orange-red crystals. The product is then collected by filtration, washed with solvents like methanol and ether, and can be further purified by recrystallization from a suitable solvent such as chlorobenzene to yield bright red needles.
Molecular Structure
The BEDT-TTF molecule consists of a planar tetrathiafulvalene (TTF) core flanked by two ethylenedithio groups. The conformation of the six-membered rings containing the ethylene (B1197577) bridges can vary, leading to different molecular packing arrangements in the solid state.
Molecular Geometry
The precise bond lengths and angles of the BEDT-TTF molecule can vary slightly depending on its charge state (neutral or radical cation) and its environment in the crystal lattice. The following table summarizes typical bond lengths and angles for the neutral BEDT-TTF molecule.[3]
| Bond | Length (Å) | Angle | Degree (°) |
| C1=C1' | 1.34 | S1-C1-S2 | 114.5 |
| C1-S1 | 1.76 | S1-C1-C1' | 122.8 |
| C1-S2 | 1.76 | S2-C1-C1' | 122.7 |
| C2-S1 | 1.76 | C1-S1-C2 | 95.5 |
| C3-S2 | 1.76 | C1-S2-C3 | 95.4 |
| C2-C3 | 1.54 | S1-C2-C3 | 114.5 |
| C2-H | 1.10 | S2-C3-C2 | 114.6 |
| C3-H | 1.10 | H-C2-H | 109.5 |
| H-C3-H | 109.5 |
Note: The numbering of atoms may vary between different crystallographic studies. The values presented here are representative.
Figure 1: Molecular structure of BEDT-TTF.
Electronic Properties and Redox Behavior
BEDT-TTF is a strong electron donor and can be easily oxidized to form stable radical cations (BEDT-TTF⁺) and dications (BEDT-TTF²⁺). This property is fundamental to the formation of charge-transfer salts with a wide range of electronic behaviors.
Redox Potentials
The redox potentials of BEDT-TTF are typically measured by cyclic voltammetry. The molecule exhibits two reversible one-electron oxidation steps.
| Redox Couple | E₁/₂ (V vs. Ag/AgCl) | E₁/₂ (V vs. SCE) |
| BEDT-TTF⁰ / BEDT-TTF⁺ | +0.52 | +0.48 |
| BEDT-TTF⁺ / BEDT-TTF²⁺ | +0.94 | +0.90 |
Note: Potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used.
Experimental Protocol: Cyclic Voltammetry
This protocol outlines the general procedure for determining the redox potentials of BEDT-TTF.
Apparatus and Reagents:
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Solution of BEDT-TTF in a suitable solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a solution of BEDT-TTF (typically in the millimolar range) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, rinse it thoroughly with solvent, and dry it before use.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Data Acquisition: Set the parameters on the potentiostat, including the initial and final potentials, and the scan rate (e.g., 100 mV/s). Initiate the potential sweep and record the resulting voltammogram.
-
Data Analysis: From the cyclic voltammogram, determine the half-wave potentials (E₁/₂) for the two oxidation waves, which correspond to the average of the anodic and cathodic peak potentials.
Crystal Packing and Solid-State Properties
In the solid state, BEDT-TTF molecules form layered structures where the donor molecules are arranged in various packing motifs. These arrangements, in conjunction with the counter-anion, dictate the electronic properties of the resulting charge-transfer salt, which can range from insulating to semiconducting, metallic, and even superconducting.[4]
Common Packing Motifs
Several distinct packing motifs of BEDT-TTF molecules have been identified, designated by Greek letters:
-
α-type: Characterized by a herringbone arrangement of the donor molecules. α-(BEDT-TTF)₂I₃ is a well-known example that exhibits a metal-insulator transition.[2]
-
β-type: Involves a more parallel arrangement of the BEDT-TTF molecules, leading to stronger intermolecular interactions and often metallic behavior.
-
κ-type: A highly dimerized structure where two BEDT-TTF molecules form a face-to-face pair. This motif is frequently found in BEDT-TTF-based superconductors.[3]
-
δ-type: Characterized by twisted stacks of dimerized BEDT-TTF radical cations.[4]
-
θ-type: A two-dimensional arrangement with a triangular lattice of donor molecules.
Figure 2: Relationship between crystal packing and electronic properties.
Conductivity of BEDT-TTF Salts
The electrical conductivity of BEDT-TTF salts is highly anisotropic and strongly depends on the crystal packing and the nature of the counter-anion. The following table provides representative room-temperature conductivity values for some BEDT-TTF salts.
| Compound | Packing Type | Conductivity (S·cm⁻¹) | Electronic Behavior |
| α-(BEDT-TTF)₃(HOC₂H₄SO₃)₂ | α | 1.15 x 10² | Semiconductor |
| δ'-(BEDT-TTF)₂(CF₃CF₂SO₃) | δ' | ~0.02 | Semiconductor |
| κ-(BEDT-TTF)₂K⁺(18-crown-6)[Co(NCS)₄]·H₂O | κ | ~0.33 | Semiconductor |
| (BEDT-TTF)₅[Fe(C₂O₄)₃] | - | 4 | Semiconductor |
Experimental Protocol: Four-Probe Conductivity Measurement
The four-probe method is a standard technique for measuring the electrical conductivity of single crystals, which minimizes the influence of contact resistance.
Apparatus:
-
Four-probe measurement setup with a current source and a voltmeter
-
Cryostat for temperature-dependent measurements
-
Fine gold or platinum wires
-
Conductive paste (e.g., silver or carbon paste)
-
Microscope for sample mounting
Procedure:
-
Crystal Selection and Mounting: Select a single crystal of suitable size and quality. Mount the crystal on a substrate.
-
Contact Placement: Under a microscope, carefully attach four fine wires to the crystal in a linear arrangement using a small amount of conductive paste. The two outer probes serve as the current leads, and the two inner probes are the voltage leads.
-
Measurement:
-
Apply a constant DC current (I) through the two outer probes.
-
Measure the voltage drop (V) across the two inner probes.
-
The resistance (R) is calculated as R = V/I.
-
-
Conductivity Calculation: The resistivity (ρ) is calculated using the formula ρ = R * (A/L), where A is the cross-sectional area of the crystal and L is the distance between the inner probes. The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).
-
Temperature Dependence: For variable temperature measurements, the setup is placed in a cryostat, and the measurements are repeated at different temperatures.
Visualization of Experimental Workflow
The characterization of BEDT-TTF and its charge-transfer salts typically follows a systematic workflow to elucidate its structural and physical properties.
Figure 3: General experimental workflow for BEDT-TTF and its salts.
Conclusion
The BEDT-TTF molecule remains a subject of intense research due to its remarkable ability to form a diverse range of charge-transfer salts with tunable electronic properties. A thorough understanding of its fundamental chemical properties, from its synthesis and molecular structure to its redox behavior and solid-state packing, is crucial for the rational design of new functional organic materials. This guide has provided a detailed overview of these core aspects, including experimental methodologies and data, to aid researchers in their exploration of this fascinating class of molecular conductors. The continued investigation of BEDT-TTF and its derivatives promises to uncover new scientific insights and potential applications in areas such as molecular electronics and materials science.
References
Synthesis and Characterization of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A Technical Guide
Introduction
Bis(ethylenedithio)tetrathiafulvalene, commonly abbreviated as BEDT-TTF or simply ET, is a pivotal organic donor molecule that has been instrumental in the development of molecular conductors and superconductors. Its unique molecular structure, characterized by a tetrathiafulvalene (B1198394) (TTF) core fused with two ethylenedithio groups, facilitates strong intermolecular sulfur-sulfur interactions. These interactions are crucial for the formation of two-dimensional conducting networks within its radical cation salts, leading to a rich variety of electronic properties, including metallic conductivity and superconductivity at low temperatures. This technical guide provides an in-depth overview of the synthesis and characterization of BEDT-TTF, tailored for researchers, scientists, and professionals in drug development and materials science.
Synthesis of BEDT-TTF
The synthesis of BEDT-TTF can be achieved through several routes. The most widely employed method involves the coupling of 1,3-dithiole-2-thione (B1293655) or its corresponding oxo-derivative. An alternative approach proceeds via a tetrathiolate intermediate. Both methods are detailed below.
Method 1: Coupling of 5,6-Dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-one
This is a common and effective method for the preparation of BEDT-TTF. The key step is the phosphite-mediated coupling of the corresponding 1,3-dithiole-2-one derivative.
Experimental Protocol:
A detailed, multi-step procedure for this synthesis is provided in Organic Syntheses.[1] The key final step involves the self-coupling of 5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-one.
-
Reaction: A solution of 5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-one in a suitable solvent (e.g., triethyl phosphite, which also acts as the coupling reagent) is heated under an inert atmosphere.
-
Conditions: The reaction is typically heated to reflux (around 125°C) for several hours (2-3 hours).[1]
-
Work-up and Purification: Upon cooling, the product, BEDT-TTF, precipitates as bright orange-red crystals. The solid is collected by filtration, washed sequentially with methanol (B129727) and ether, and then dried under reduced pressure.[1] For further purification, recrystallization from a solvent like chlorobenzene (B131634) can be performed to yield bright red needles.[1]
Method 2: Synthesis via Tetrapotassium 2,2'-bis(1,3-dithiole-4,5-disulfide)
An alternative and efficient route to functionalized BEDT-TTF derivatives involves the use of a tetrathiolate precursor.[2][3][4] This method offers a pathway to novel derivatives by reacting the tetrathiolate with various alkyl halides.
Experimental Protocol:
-
Preparation of Tetrapotassium 2,2'-bis(1,3-dithiole-4,5-disulfide): This precursor is prepared from 2,2'-bis(1,3,4,6-tetrathiapentalen-5-one) under carefully controlled basic conditions.[3] A mixture of dry ethanol, potassium hydroxide, and dithiapendione is stirred for an extended period under a nitrogen atmosphere. The resulting pink powder is filtered and dried under vacuum.[3]
-
Alkylation Reaction: The prepared tetrathiolate is then reacted with a suitable electrophile, such as 1,2-dibromoethane, to form the ethylenedithio rings and complete the synthesis of BEDT-TTF.
Synthesis Pathway Diagram
Caption: General synthetic routes to BEDT-TTF.
Characterization of BEDT-TTF
A comprehensive characterization of BEDT-TTF is essential to confirm its identity, purity, and electronic properties. The primary techniques employed for this purpose are detailed below.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and packing arrangement of BEDT-TTF in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's electronic properties.
Experimental Protocol:
Single crystals of BEDT-TTF suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent, or by electrochemical methods for its radical cation salts.[5][6] The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.
Crystallographic Data for a BEDT-TTF Salt:
The following table summarizes representative crystallographic data for a salt of BEDT-TTF, δ′-(BEDT-TTF)₂CF₃CF₂SO₃, at two different temperatures.
| Parameter | 300 K | 100 K |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/m | Pca2₁ |
| a (Å) | 7.338(2) | 7.279(2) |
| b (Å) | 35.539(11) | 35.291(11) |
| c (Å) | 7.795(2) | 15.358(5) |
| α (°) | 90 | 90 |
| β (°) | 111.49(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1891.8(9) | 3946(2) |
| Z | 2 | 4 |
| Data Source | [5][7] | [5][7] |
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of BEDT-TTF.[6][8] It provides information about the potentials at which the molecule is oxidized and reduced, as well as the stability of the resulting radical ions.
Experimental Protocol:
A typical CV experiment is performed in a three-electrode cell containing a solution of BEDT-TTF in a suitable solvent (e.g., dichloromethane, acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The three electrodes are a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).[8] The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
Redox Potentials of BEDT-TTF:
BEDT-TTF typically exhibits two reversible one-electron oxidation waves, corresponding to the formation of the radical cation (BEDT-TTF⁺) and the dication (BEDT-TTF²⁺).
| Oxidation Step | E₁/₂ (V vs. Ag/AgCl) |
| BEDT-TTF → BEDT-TTF⁺ + e⁻ | ~ +0.5 |
| BEDT-TTF⁺ → BEDT-TTF²⁺ + e⁻ | ~ +0.9 |
Note: Exact potential values can vary depending on the solvent, supporting electrolyte, and reference electrode used.
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the BEDT-TTF molecule. The absorption spectrum provides characteristic information about the π-electron system.
Experimental Protocol:
A solution of BEDT-TTF in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform) is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm.
Absorption Maxima of BEDT-TTF:
The UV-Vis spectrum of neutral BEDT-TTF typically shows several absorption bands.
| Wavelength (λ_max, nm) | Assignment |
| ~318 | π → π* transition |
| ~345 (shoulder) | π → π* transition |
Note: The exact positions and intensities of the absorption maxima can be influenced by the solvent. The oxidized species (radical cation and dication) exhibit distinct absorption bands in the visible and near-infrared regions.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of BEDT-TTF.
Experimental Protocol:
A sample of BEDT-TTF is dissolved in a deuterated solvent (e.g., CDCl₃ or CS₂/CDCl₃ mixture). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
¹H and ¹³C NMR Chemical Shifts for BEDT-TTF:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.29 | singlet | -S-CH₂-CH₂-S- |
| ¹³C | ~30.0 | - | -S-C H₂-C H₂-S- |
| ¹³C | ~110.0 | - | Central C=C |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.
Experimental Workflow Diagram
Caption: Workflow for the characterization of BEDT-TTF.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Facile synthesis of novel functionalized this compound (BEDT-TTF) derivatives. [roar.hep-bejune.ch]
- 3. Facile synthesis of novel functionalized this compound (BEDT-TTF) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
The Tetrathiafulvalene (TTF) Family: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of tetrathiafulvalene (B1198394) and its derivatives for professionals in research, science, and drug development.
The tetrathiafulvalene (TTF) family of molecules, first synthesized in the early 1970s, has garnered significant and sustained interest across various scientific disciplines.[1] This enduring fascination stems from the unique electronic and structural properties of the TTF core, a planar, sulfur-rich heterocyclic compound.[1] TTF is a potent π-electron donor capable of undergoing stable, reversible, two-step oxidation to its radical cation (TTF•+) and dication (TTF2+) forms.[1] This redox activity, coupled with the planarity of the molecule that facilitates π-π stacking, has established TTF and its derivatives as fundamental building blocks in the development of organic conductors, superconductors, and a wide array of functional molecular materials.[1]
This technical guide provides a comprehensive overview of the TTF family, with a focus on the core chemical principles, experimental methodologies, and key data relevant to researchers and professionals in drug development and materials science.
Core Properties and Redox Behavior
The defining characteristic of the TTF family is its reversible two-step oxidation.[1] These oxidation events occur at relatively low potentials, and the resulting cationic species are remarkably stable.[2] This stability is attributed to the formation of aromatic 6π-electron 1,3-dithiolium rings in the oxidized states.[3] The redox process can be represented as follows:
TTF ⇌ TTF•+ + e- TTF•+ ⇌ TTF2+ + e-
The ability to finely tune the redox potentials of TTF derivatives through the introduction of electron-donating or electron-withdrawing substituents allows for the rational design of materials with specific electronic properties.[2]
Quantitative Data: Redox Potentials of TTF Derivatives
The electrochemical properties of TTF and its derivatives are typically investigated using cyclic voltammetry. The following table summarizes the half-wave potentials (E1/2) for the two reversible oxidation steps of selected TTF derivatives. All potentials are reported in Volts (V) versus a silver/silver chloride (Ag/AgCl) reference electrode.
| Compound | E₁ (V vs. Ag/AgCl) | E₂ (V vs. Ag/AgCl) | Solvent |
| TTF | +0.34 | +0.78 | MeCN |
| Tetramethyl-TTF (TMTTF) | +0.29 | +0.73 | MeCN |
| Bis(ethylenedithio)-TTF (BEDT-TTF) | +0.51 | +0.89 | CH₂Cl₂ |
| Tetracyano-TTF (TCN-TTF) | +0.95 | +1.45 | CH₂Cl₂ |
Experimental Protocols
Synthesis of 1,3-Dithiole-2-thione (B1293655)
A key precursor for the synthesis of many TTF derivatives is 1,3-dithiole-2-thione. A common synthetic route involves the reaction of an activated acetylene (B1199291) with a source of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion. A detailed, step-by-step procedure is outlined below.
Materials:
-
Carbon disulfide (CS₂)
-
Sodium metal
-
Dimethylformamide (DMF), anhydrous
-
1,2-dichloroethyl ethyl ether
-
Toluene-p-sulfonic acid
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, sodium metal is dissolved in anhydrous DMF under a nitrogen atmosphere to generate a solution of sodium dmit.
-
The solution is cooled in an ice bath, and 1,2-dichloroethyl ethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured into ice water and extracted with dichloromethane (B109758).
-
The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 4-ethoxy-1,3-dithiolane-2-thione, is purified by vacuum distillation.
-
The purified intermediate is dissolved in toluene, and a catalytic amount of toluene-p-sulfonic acid is added.
-
The mixture is heated to reflux with a Dean-Stark trap to remove ethanol.
-
After the reaction is complete, the solvent is removed, and the resulting solid is recrystallized to yield pure 1,3-dithiole-2-thione.[4]
Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)
BEDT-TTF is a prominent derivative of TTF, known for forming a variety of superconducting salts. Its synthesis is typically achieved through the coupling of two 5,6-dihydro-1,3-dithiolo[4,5-b][2][3]dithiin-2-one molecules.
Materials:
-
2-oxo-1,4-dithiane
-
N-chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄)
-
Potassium O-isopropyl xanthate
-
Concentrated sulfuric acid
-
Trimethyl phosphite
Procedure:
-
Synthesis of 3-Chloro-2-oxo-1,4-dithiane: 2-oxo-1,4-dithiane is refluxed with N-chlorosuccinimide in carbon tetrachloride. After cooling, the succinimide (B58015) is filtered off, and the solvent is evaporated to yield the crude product.
-
Synthesis of 2-Oxo-3-(isopropoxythiocarbonylthio)-1,4-dithiane: The crude 3-chloro-2-oxo-1,4-dithiane is reacted with potassium O-isopropyl xanthate in acetone.
-
Synthesis of 5,6-Dihydro-1,3-dithiolo[4,5-b][2][3]dithiin-2-one: The product from the previous step is added to cold, concentrated sulfuric acid. The reaction mixture is then poured onto ice, and the resulting precipitate is collected and purified.
-
Coupling Reaction: 5,6-Dihydro-1,3-dithiolo[4,5-b][2][3]dithiin-2-one is heated to reflux in trimethyl phosphite. The resulting bright orange-red crystals of BEDT-TTF are collected by filtration.
-
Purification: The crude BEDT-TTF is recrystallized from chlorobenzene to yield bright red needles.[5]
Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is an essential technique for characterizing the redox properties of TTF derivatives.
Experimental Setup:
-
Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).[6]
-
Counter Electrode: A platinum wire or gauze.
-
Solvent: Acetonitrile (MeCN) or dichloromethane (CH₂Cl₂), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).[7]
Procedure:
-
A solution of the TTF derivative (typically 1-5 mM) is prepared in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
The electrodes are immersed in the solution, and the CV is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).
-
The resulting voltammogram will show two reversible oxidation peaks corresponding to the formation of the radical cation and the dication.
Visualizations: Signaling Pathways and Workflows
The unique properties of the TTF family have led to their use in various advanced applications, including molecular switches, sensors, and logic gates. The following diagrams, generated using the DOT language, illustrate some of these concepts.
Caption: Reversible two-step oxidation of Tetrathiafulvalene (TTF).
Caption: General synthetic workflow for TTF derivatives.
Caption: Mechanism of a TTF-based molecular shuttle.[8]
Applications in Drug Development and Beyond
The rich chemistry of the TTF scaffold has led to its exploration in a variety of applications beyond materials science. In the context of drug development, TTF derivatives are being investigated as redox-active components of drug delivery systems and as sensors for biologically relevant molecules.[9] The ability to switch the electronic and conformational properties of TTF-containing molecules through external stimuli opens up possibilities for the development of "smart" therapeutic agents.
Furthermore, the principles of molecular recognition and self-assembly inherent in TTF chemistry are being applied to the construction of complex supramolecular architectures, including molecular machines and logic gates, paving the way for the development of molecular-scale computing and robotics.[8][10]
Conclusion
The tetrathiafulvalene family of molecules continues to be a vibrant and fruitful area of research. Its unique combination of redox activity, structural versatility, and tunable electronic properties makes it an invaluable platform for the development of a wide range of functional materials and molecular systems. For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental chemistry and experimental methodologies associated with TTF is essential for harnessing its full potential in creating the next generation of advanced materials and technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. A TTF–TCNQ complex: an organic charge-transfer system with extraordinary electromagnetic response behavior - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easy synthesis of 1,3-dithiole-2-thione - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Enantio‐Recognition and Charge Transfer Complex Formation Involving Tetrathiafulvalene‐Appended Chiral 1,2‐Cyclohexane‐Diamine: An Integrated Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular shuttles based on tetrathiafulvalene units and 1,5-dioxynaphthalene ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of functional tetrathiafulvalene-terpyridine dyad for metal cation recognition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Unveiling the Polymorphic World of BEDT-TTF Crystals: A Technical Guide to the Alpha, Beta, and Kappa Phases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating polymorphic nature of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) crystals, focusing on the distinct characteristics of the alpha (α), beta (β), and kappa (κ) phases. These organic charge-transfer salts have garnered significant attention due to their diverse and tunable electronic properties, ranging from metallic conductivity and superconductivity to insulating behavior. Understanding the intricate relationship between their crystal structure and physical properties is paramount for the rational design of novel materials with tailored functionalities.
Structural and Physical Properties of BEDT-TTF Phases
The arrangement of the BEDT-TTF donor molecules within the crystal lattice dictates the electronic ground state of the material. The α, β, and κ phases are primarily distinguished by their unique molecular packing motifs, which in turn influence their electrical and magnetic properties.
The α-phase is characterized by a "herringbone" arrangement of the BEDT-TTF molecules.[1][2] Salts in this phase often exhibit a metal-to-insulator (MI) transition at a specific temperature (TMI).[3][4][5] For instance, α-(BEDT-TTF)₂I₃ undergoes a transition to a charge-ordered insulating state below 135 K.[4][6]
The β-phase features a more layered structure with stacks of BEDT-TTF molecules.[1] This arrangement can lead to quasi-two-dimensional electronic properties.
The κ-phase is of particular interest due to the prevalence of superconductivity among its members.[7][8][9] This phase is characterized by a dimerized structure where two BEDT-TTF molecules form a tightly bound pair.[7][10] These dimers are then arranged in an orthogonal fashion, creating a highly anisotropic two-dimensional conducting network.[7] The superconducting critical temperature (Tc) in κ-phase salts can be tuned by modifying the anion or applying pressure.[9] For example, κ-(BEDT-TTF)₂Cu[N(CN)₂]Br is a well-known ambient-pressure organic superconductor with a Tc of approximately 11.6 K.[7]
A summary of key quantitative data for representative salts of each phase is presented in the tables below.
Table 1: Structural Parameters of Representative BEDT-TTF Salts
| Phase | Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| α | α-(BEDT-TTF)₂I₃ | P1 | 9.16 | 10.77 | 17.54 | 96.73 | 97.58 | 91.47 | [11] |
| β | β-(BEST)₃(HOC₂H₄SO₃)₂·H₂O | P2₁ | - | - | - | - | - | - | [1] |
| κ | κ-(BEDT-TTF)₂Hg(SCN)₂Br (150K) | C2/c | 36.7651 | 8.2240 | 11.6716 | 90 | 90.163 | 90 | [12] |
Note: Data for β-(BEST)₃(HOC₂H₄SO₃)₂·H₂O is presented as an example of a β-type packing motif, though it is a salt of a related donor molecule.
Table 2: Physical Properties of Representative BEDT-TTF Salts
| Phase | Compound | Property | Value | Units | Ref. |
| α | α-(BEDT-TTF)₂I₃ | TMI | 135 | K | [4] |
| α | δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | Room Temperature Conductivity | ~0.02 | S cm⁻¹ | [13] |
| κ | κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | Tc | 11.6 | K | [7] |
| κ | κ-(BEDT-TTF)₂Cu(NCS)₂ | Tc | 10.4 | K | [7] |
| κ | κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | Tc | 11.5 (ambient pressure) | K | [14] |
| κ | κ-(BEDT-TTF)₂Hg(SCN)₂Br | TMI | ~90 | K | [12] |
Experimental Protocols: Synthesis of BEDT-TTF Crystals
The most common method for synthesizing single crystals of BEDT-TTF salts is electrocrystallization . This technique allows for slow and controlled crystal growth, leading to high-quality samples suitable for physical property measurements.
General Electrocrystallization Methodology
A standard electrocrystallization setup utilizes an H-shaped electrochemical cell, which separates the anode and cathode compartments. The general procedure is as follows:
-
Precursor Preparation:
-
The BEDT-TTF donor molecule is dissolved in an appropriate organic solvent. Common solvents include 1,1,2-trichloroethane (B165190) (TCE) or tetrahydrofuran (B95107) (THF).[13][15]
-
The supporting electrolyte, which contains the desired counter-anion (e.g., a lithium or tetra-n-butylammonium salt of the anion), is dissolved in the same solvent.[13]
-
-
Cell Assembly:
-
The BEDT-TTF solution is placed in the anode compartment of the H-cell.
-
The electrolyte solution is added to both the anode and cathode compartments.
-
Platinum wire electrodes are typically used for both the anode and cathode.
-
-
Crystal Growth:
-
A constant direct current is applied between the electrodes. The current density is a critical parameter and is typically in the range of 0.1 to 1.0 μA/cm².[13]
-
The electrocrystallization is carried out at a constant temperature, often around 25 °C.[13]
-
Over a period of several days to weeks, single crystals of the BEDT-TTF salt will grow on the surface of the anode.
-
-
Crystal Harvesting and Characterization:
-
Once the crystals have reached a suitable size, the current is turned off, and the crystals are carefully harvested from the electrode.
-
The crystals are then washed with the solvent and dried.
-
Characterization of the crystal phase and structure is typically performed using single-crystal X-ray diffraction.
-
Example Protocol: Synthesis of δ′-(BEDT-TTF)₂CF₃CF₂SO₃
The following is a specific example of an electrocrystallization protocol for a δ′-phase BEDT-TTF salt, which illustrates the key parameters:
-
Donor Solution: 10 mg of BEDT-TTF in the anode chamber of an H-cell.[13]
-
Electrolyte Solution: 60 mg of Li(CF₃CF₂SO₃) and 10 mg of 12-crown-4 (B1663920) in 15 mL of 1,1,2-trichloroethane (TCE), divided between the two chambers.[13]
-
Current Density: Initially 0.10 μA/cm², gradually increased to 0.25 μA/cm² over one week.[13]
-
Temperature: 25 °C.[13]
-
Crystallization Time: 27 days.[13]
-
Product: Black crystals of δ′-(BEDT-TTF)₂CF₃CF₂SO₃.[13]
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate the fundamental relationships governing the formation and properties of the different BEDT-TTF phases.
Caption: Relationship between synthesis, crystal structure, and electronic properties of BEDT-TTF phases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anomalous metal-insulator transition in /spl alpha/-(BEDT-TTF)/sub 2/I/sub 3/ under high pressure | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. www2.riken.jp [www2.riken.jp]
- 7. mdpi.com [mdpi.com]
- 8. hzdr.de [hzdr.de]
- 9. Organic superconductor - Wikipedia [en.wikipedia.org]
- 10. κ-type BEDT-TTF salt | 山本グループ [yamamoto.ims.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
- 13. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to Molecular Orbital Calculations for Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF or ET) is a pivotal electron-donor molecule in the field of materials science, forming the basis of numerous organic conductors and superconductors.[1] Its electronic properties, governed by its frontier molecular orbitals, are of paramount importance in the design and understanding of these advanced materials. This technical guide provides a comprehensive overview of the molecular orbital calculations for BEDT-TTF, detailing both theoretical and experimental methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in materials science and, while not a primary application, for those exploring the electronic properties of novel molecular scaffolds.
Introduction
The electronic structure of BEDT-TTF is characterized by its ability to be readily oxidized to form stable radical cations (BEDT-TTF⁺) and dications (BEDT-TTF²⁺).[1] This property is central to the formation of charge-transfer salts, where electrons are transferred from the BEDT-TTF donor to an acceptor molecule. The conductivity and other electronic behaviors of these salts are directly related to the arrangement of the BEDT-TTF molecules and the nature of their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational chemistry provides powerful tools to investigate these electronic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the spatial distribution of these orbitals.[2][3] These theoretical predictions can be correlated with experimental data obtained from techniques like cyclic voltammetry.
Theoretical Calculations of Molecular Orbitals
Computational Methods
A variety of quantum chemical methods are utilized to calculate the molecular orbitals of BEDT-TTF.
-
Density Functional Theory (DFT): This is the most common approach due to its balance of accuracy and computational cost.[4] Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used.[5][6][7]
-
Ab initio Methods: These methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization.[5] While computationally more demanding than DFT, they provide a fundamental understanding of the electronic structure.
Basis Sets
The choice of basis set is crucial for accurate calculations. Common basis sets for BEDT-TTF include:
-
Correlation-consistent basis sets: e.g., aug-cc-pVDZ.
-
Double-zeta valence polarized (DZVP) basis sets. [2]
Software Packages
Several software packages are available for performing these calculations, with Gaussian being one of the most widely used.[9][10] Other packages include MOPAC and FPLO.[11]
Data Presentation: Calculated Orbital Energies
The following table summarizes representative calculated HOMO and LUMO energies for tetrathiafulvalene (B1198394) (TTF), the core of BEDT-TTF, and related derivatives from various studies. The energy gap (ΔE) is a key parameter for assessing chemical reactivity and electronic transitions.[12]
| Molecule/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference(s) |
| TTF (gas phase) | B3LYP/6-31++G | - | - | 3.872 | [12] |
| Thienothiophene Derivatives | B3LYP/6-31G(d) | -5.355 to -6.180 | -0.624 to -1.594 | 3.944 to 5.556 | [6] |
| Dipolar Siloles | B3LYP/6-31G(d) | - | - | -1.87 to -1.91 (LUMO) | [13] |
| Bithiophene Derivatives | B3LYP/6-31G(d,p) | - | - | - | [8] |
| Donor-π-Acceptor System | B3LYP/6-31G(d,p) | - | - | - | [7] |
| General Organic Molecules | B3LYP/6-31G* | Database values | Database values | Database values | [14] |
Note: Direct, comparable values for BEDT-TTF itself under a consistent set of methods are spread across numerous publications. The table provides a representative range for the parent TTF and similar derivatives to illustrate the typical energy levels and gaps obtained.
Experimental Determination of Electronic Properties
Synthesis of BEDT-TTF
The synthesis of BEDT-TTF is a multi-step process. One common route involves the coupling of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][15][16]dithiin using triethyl phosphite.[15]
Detailed Protocol for Synthesis:
-
Preparation of 2-oxo-1,4-dithiane: This precursor is synthesized from 1,2-ethanedithiol (B43112) and chloroacetyl chloride. The resulting product is distilled to yield 2-oxo-1,4-dithiane.[15]
-
Preparation of 5,6-Dihydro-1,3-dithiolo[4,5-b][15][16]dithiin-2-one: The 2-oxo-1,4-dithiane is reacted with carbon disulfide in the presence of a base (e.g., sodium ethoxide) and then treated with an oxidizing agent.
-
Coupling Reaction: The resulting ketone is then self-coupled in the presence of triethyl phosphite. The solution is heated to reflux (around 125°C) for 2-3 hours.[15]
-
Purification: The precipitated orange-red crystals of BEDT-TTF are filtered, washed with methanol (B129727) and ether, and then dried. Recrystallization from chlorobenzene (B131634) yields pure BEDT-TTF.[15]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule.[17] For BEDT-TTF, this provides experimental values for the oxidation potentials, which can be correlated with the HOMO energy level.
Detailed Protocol for Cyclic Voltammetry of BEDT-TTF:
-
Preparation of the Solution: A solution of BEDT-TTF is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[17]
-
Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[18]
-
Potential Sweep: A potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept from an initial value to a final value and then back again. For BEDT-TTF, the scan would typically cover the range where its two reversible oxidations occur.
-
Data Acquisition: The current flowing between the working and counter electrodes is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.
-
Data Analysis: The voltammogram will show two distinct oxidation peaks for BEDT-TTF, corresponding to the formation of the radical cation (BEDT-TTF⁺) and the dication (BEDT-TTF²⁺). The half-wave potentials (E₁/₂) for these processes can be determined from the anodic and cathodic peak potentials.
Mandatory Visualizations
Computational Workflow for Molecular Orbital Analysis
Caption: Computational workflow for DFT analysis of BEDT-TTF.
Experimental Workflow for Cyclic Voltammetry
Caption: Experimental workflow for cyclic voltammetry of BEDT-TTF.
Conclusion
The molecular orbitals of BEDT-TTF are fundamental to its role as an electron donor in organic conducting materials. This guide has outlined the primary computational and experimental methods used to probe its electronic structure. DFT calculations, particularly with functionals like B3LYP and appropriate basis sets, provide reliable theoretical insights into HOMO-LUMO energies and distributions. These theoretical models are complemented and validated by experimental techniques, most notably cyclic voltammetry, which directly measures the molecule's redox behavior. A combined theoretical and experimental approach is crucial for the rational design of new BEDT-TTF-based materials with tailored electronic properties. While the primary application of BEDT-TTF remains in materials science, the methodologies described herein are broadly applicable to the characterization of the electronic properties of other novel organic molecules.
References
- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive electronic-structure methods review featured in Nature Materials | EurekAlert! [eurekalert.org]
- 5. eprints.usm.my [eprints.usm.my]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Synthesis of this compound (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ossila.com [ossila.com]
- 18. chem.libretexts.org [chem.libretexts.org]
The Dawn of Organic Superconductivity: An In-depth Technical Guide to Early Studies of BEDT-TTF Compounds
For Researchers, Scientists, and Drug Development Professionals
The discovery of superconductivity in organic materials based on the bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecule marked a pivotal moment in condensed matter physics and materials science. These early studies not only shattered the prevailing belief that superconductivity was exclusive to inorganic materials but also unveiled a rich landscape of complex electronic phenomena, including charge ordering, Mott insulation, and low-dimensional physics. This technical guide provides a comprehensive overview of the seminal experimental and theoretical work on the superconductivity of BEDT-TTF compounds, with a focus on the foundational methodologies and key quantitative findings that continue to inform research in this vibrant field.
Quantitative Data Summary
The following tables summarize the key superconducting and crystallographic parameters of some of the most significant early BEDT-TTF superconductors. This data is compiled from a range of seminal publications and provides a comparative overview of these fascinating materials.
Table 1: Superconducting Properties of Selected Early BEDT-TTF Compounds
| Compound | Anion | Crystal System | Space Group | Critical Temperature (Tc) (K) | Pressure (kbar) | Critical Magnetic Field (Hc2) (T) |
| β-(BEDT-TTF)2I3 | I3- | Triclinic | P-1 | 1.5 | Ambient | - |
| β-(BEDT-TTF)2I3 | I3- | Triclinic | P-1 | 7.5 | >1 | - |
| κ-(BEDT-TTF)2Cu(NCS)2 | Cu(NCS)2- | Monoclinic | P21 | 10.4 | Ambient | > 20 (parallel to conducting planes) |
| κ-(BEDT-TTF)2Cu[N(CN)2]Br | Cu[N(CN)2]Br- | Orthorhombic | Pnma | ~12 | Ambient | - |
| (BEDT-TTF)4Hg3Cl8 | Hg3Cl82- | - | - | 1.8 | 12 | - |
Table 2: Crystallographic Data for Key BEDT-TTF Superconductors
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| β-(BEDT-TTF)2I3 | 6.609 | 9.083 | 15.267 | 85.63 | 95.62 | 70.22 |
| κ-(BEDT-TTF)2Cu(NCS)2 | 16.248 | 8.440 | 13.124 | - | 110.3 | - |
| κ-(BEDT-TTF)2Cu[N(CN)2]Br | 12.943 | 30.011 | 8.544 | - | - | - |
Experimental Protocols
The discovery and characterization of superconductivity in BEDT-TTF compounds relied on a set of meticulous experimental techniques. The following sections detail the core methodologies employed in these early, groundbreaking studies.
Crystal Growth: Electrochemical Crystallization
The synthesis of high-quality single crystals of BEDT-TTF salts was primarily achieved through electrochemical crystallization. This method allows for the slow and controlled growth of crystals, which is crucial for obtaining the well-ordered structures necessary for superconductivity.
Methodology:
-
Cell Preparation: A two-compartment H-shaped glass cell is typically used, with platinum wire electrodes in each compartment. The compartments are separated by a porous glass frit to allow for slow diffusion of the electrolyte.
-
Electrolyte Solution: The BEDT-TTF donor molecule is dissolved in an organic solvent (e.g., 1,1,2-trichloroethane, tetrahydrofuran) in one compartment. The supporting electrolyte, containing the desired counter-anion (e.g., (n-Bu)4NI3 for I3- salts), is dissolved in the same solvent in the other compartment. The addition of crown ethers, such as 18-crown-6, can aid in the solubilization of the electrolyte and influence the resulting crystal phase.[1]
-
Electrochemical Oxidation: A constant DC current (typically in the range of 0.1-1.0 μA) is applied between the platinum electrodes. This causes the gradual oxidation of the neutral BEDT-TTF molecules at the anode.
-
Crystal Growth: As the oxidized BEDT-TTF cations encounter the anions diffusing from the other compartment, they precipitate out of the solution in the form of single crystals on the anode surface. The growth process can take several days to weeks.
-
Crystal Harvesting: Once the crystals have reached a suitable size, the current is turned off, and the crystals are carefully harvested from the electrode, washed with the solvent, and dried.
Resistivity Measurements: The Four-Probe Method
To unequivocally demonstrate superconductivity, which is characterized by zero electrical resistance, early researchers employed the four-probe method. This technique is essential for accurately measuring the low resistances of these organic metals and superconductors, as it eliminates the influence of contact resistance.[2][3][4]
Methodology:
-
Sample Mounting: A single crystal of the BEDT-TTF salt is mounted on a substrate. Four thin gold or platinum wires are then attached to the crystal in a linear arrangement using a conductive silver or carbon paste.
-
Circuit Connection: The two outer wires are connected to a high-impedance DC current source, which passes a known, constant current (I) through the crystal. The two inner wires are connected to a sensitive voltmeter to measure the voltage drop (V) across a central portion of the crystal.
-
Low-Temperature Environment: The mounted sample is placed in a cryostat, which allows for precise temperature control, often down to liquid helium temperatures (4.2 K) and below. The temperature is monitored using a calibrated thermometer (e.g., a silicon diode or a germanium resistance thermometer).
-
Data Acquisition: The resistance (R = V/I) is measured as the temperature is slowly swept downwards. A sharp drop in resistance to a value indistinguishable from zero at a specific temperature indicates the superconducting transition (Tc).
-
Magnetic Field Dependence: To determine the upper critical magnetic field (Hc2), the experiment is repeated in the presence of an external magnetic field. The Tc is measured at different field strengths, and the Hc2 is the field at which superconductivity is completely suppressed at a given temperature.
Magnetic Susceptibility Measurements: SQUID Magnetometry
The Meissner effect, the expulsion of a magnetic field from a superconductor, provides another definitive proof of superconductivity. Early studies utilized Superconducting Quantum Interference Device (SQUID) magnetometers to measure the magnetic susceptibility of BEDT-TTF crystals.
Methodology:
-
Sample Preparation: A single crystal or a collection of aligned crystals is placed in a sample holder, typically made of a non-magnetic material like a plastic straw.
-
SQUID Magnetometer Setup: The sample holder is inserted into the SQUID magnetometer, which is cooled to liquid helium temperatures. The SQUID consists of a superconducting loop containing one or two Josephson junctions, making it extremely sensitive to changes in magnetic flux.
-
Zero-Field Cooling (ZFC): The sample is cooled to a temperature below its Tc in the absence of an external magnetic field. A small magnetic field (typically a few Gauss) is then applied, and the magnetic moment of the sample is measured as the temperature is slowly increased. In the superconducting state, the sample will exhibit a strong diamagnetic (negative) signal due to the screening currents that expel the magnetic field.
-
Field Cooling (FC): The sample is cooled from above its Tc in the presence of the same small magnetic field. Below Tc, some of the magnetic flux may be trapped within the superconductor. The magnetic moment is measured as the temperature is increased.
-
Data Analysis: The onset of the diamagnetic signal in the ZFC measurement provides a clear indication of the superconducting transition temperature. The magnitude of the diamagnetic signal can be used to estimate the superconducting volume fraction, confirming bulk superconductivity.
Theoretical Frameworks and Logical Relationships
The superconductivity in BEDT-TTF compounds is not a simple phenomenon and arises from a complex interplay of various factors. The following diagram illustrates the logical relationships between the crystal structure, electronic properties, and the emergence of superconductivity in these materials. A key aspect of these early organic superconductors is the competition between different electronic ground states.
Early theoretical models for superconductivity in BEDT-TTF salts, particularly the κ-phase materials, moved away from the conventional electron-phonon coupling mechanism (BCS theory). The proximity of superconductivity to an antiferromagnetic insulating phase suggested that electron-electron correlations and spin fluctuations could play a crucial role in the superconducting pairing. The Hubbard model on an anisotropic triangular lattice emerged as a minimal theoretical framework to describe the electronic properties of these materials.[5] In this picture, the ratio of the on-site Coulomb repulsion (U) to the bandwidth (t) determines the ground state. For large U/t, the system is a Mott insulator with antiferromagnetic ordering. As U/t is reduced, for example by applying pressure which increases the intermolecular orbital overlap and thus the bandwidth, the antiferromagnetism is suppressed, and superconductivity emerges. This suggests an unconventional pairing mechanism mediated by spin fluctuations, a concept that has been a central theme in the study of strongly correlated electron systems ever since.
References
The Unfolding Potential of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A Technical Guide for Researchers
Abstract
The bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF or ET) molecule stands as a cornerstone in the field of molecular electronics and materials science. Its remarkable capability as an electron donor has paved the way for the creation of a vast array of charge-transfer salts exhibiting a rich spectrum of electronic properties, including metallic conductivity and, most notably, superconductivity at ambient pressure. This technical guide provides an in-depth exploration of the core capabilities of the BEDT-TTF donor molecule, tailored for researchers, scientists, and professionals in drug development. It encompasses a comprehensive overview of its synthesis, electronic properties, and the experimental protocols essential for its study and application. Particular attention is given to the structure-property relationships that govern the unique behaviors of its charge-transfer salts.
Introduction
Since its synthesis, this compound has been a focal point of intensive research due to its exceptional electron-donating properties.[1] This planar molecule, rich in sulfur heteroatoms, readily forms stable radical cations, a prerequisite for the formation of conductive molecular stacks in the solid state.[2] The resulting charge-transfer salts, formed with a variety of anions, have led to groundbreaking discoveries in the realm of organic conductors and superconductors.[3] The versatility of BEDT-TTF extends beyond materials science, with its derivatives showing potential in the development of novel functional materials.[4][5] This guide aims to provide a detailed technical overview of BEDT-TTF, from its fundamental properties to the practical aspects of its synthesis and characterization, thereby serving as a valuable resource for researchers seeking to harness its potential.
Synthesis of this compound (BEDT-TTF)
The synthesis of BEDT-TTF can be achieved through several routes, with the most common methods involving the coupling of 1,3-dithiole-2-one or -thione precursors. An established and reliable method is presented below.[6]
Experimental Protocol: Synthesis of BEDT-TTF
This protocol is adapted from established literature procedures.[6]
Materials:
-
Trimethyl phosphite
-
Chlorobenzene
-
Ether
-
Nitrogen gas supply
-
Round-bottomed flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Oil bath
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a 250-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5.0 g (0.024 mol) of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][7][8]dithiin and 100 mL of freshly distilled trimethyl phosphite.
-
Reflux: Heat the solution to reflux using an oil bath preheated to 125°C. Maintain reflux for 2–3 hours. During this time, bright orange-red crystals of BEDT-TTF will precipitate.
-
Cooling and Filtration: After the reflux period, cool the mixture to room temperature. Collect the precipitated solid by filtration.
-
Washing: Wash the collected solid sequentially with four 20-mL portions of methanol and four 20-mL portions of ether.
-
Drying: Dry the product under reduced pressure at ambient temperature.
-
Recrystallization: For further purification, recrystallize the crude BEDT-TTF from approximately 300 mL of chlorobenzene. This will yield bright red needles. The reported melting point is around 245–247°C (decomposition).[6]
Electronic Properties and Charge-Transfer Salts
The defining characteristic of BEDT-TTF is its ability to form highly conductive charge-transfer salts. In these salts, the BEDT-TTF molecules are partially oxidized by an acceptor molecule (anion), leading to the formation of stacks or layers of BEDT-TTF radical cations. The arrangement of these molecules in the crystal lattice dictates the electronic properties of the material, which can range from semiconducting to metallic, and in many cases, superconducting at low temperatures.
The degree of charge transfer, the specific arrangement of the donor molecules (packing motifs, often denoted by Greek letters such as α, β, κ, θ), and the nature of the counter-anion all play crucial roles in determining the ground state of the material.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for some of the most studied BEDT-TTF charge-transfer salts.
| Salt | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | Orthorhombic | Pnma | 12.943 | 30.003 | 8.543 | 90 | 3313.6 | |
| κ-(BEDT-TTF)₂Cu(NCS)₂ | Monoclinic | P2₁ | 16.248 | 8.440 | 13.124 | 110.3 | 1688.0 | |
| β-(BEDT-TTF)₂I₃ | Triclinic | P-1 | 6.609 | 9.083 | 15.267 | 95.63 | 878.0 | [9] |
| α-(BEDT-TTF)₃(HOC₂H₄SO₃)₂ | Monoclinic | P2₁/c | 10.231 | 11.235 | 21.082 | 91.31 | 2422.3 | [7] |
| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ (100 K) | Orthorhombic | Pca2₁ | 32.887 | 6.649 | 12.227 | 90 | 2671.4 | [10] |
| (BEDT-TTF)₄(GaCl₄)₂·C₆H₅CH₃ | Monoclinic | I2/c | 31.757 | 6.8063 | 34.879 | 90.453 | 7538.8 | [4] |
Table 1: Crystallographic Data for Selected BEDT-TTF Salts.
| Salt | Superconducting Critical Temperature (Tc) (K) | Reference |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | 11.6 | |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | 12.8 (under 0.3 kbar pressure) | [11] |
| κ-(BEDT-TTF)₂Cu(NCS)₂ | 10.4 | |
| β-(BEDT-TTF)₂I₃ | 1.5 - 8.1 (pressure and thermal history dependent) | [12][13] |
| β″-(BEDT-TTF)₂[(H₂O)(NH₄)₂Cr(C₂O₄)₃] | ~4.0 | [14] |
Table 2: Superconducting Properties of Selected BEDT-TTF Salts.
Experimental Characterization Protocols
Electrocrystallization of BEDT-TTF Salts
The growth of high-quality single crystals of BEDT-TTF charge-transfer salts is typically achieved through electrocrystallization. This method involves the electrochemical oxidation of neutral BEDT-TTF molecules in the presence of a supporting electrolyte containing the desired counter-anion.
Experimental Protocol: Electrocrystallization of κ-(BEDT-TTF)₂Cu[N(CN)₂]Br
Materials:
-
BEDT-TTF
-
Tetrabutylammonium (B224687) bromide (TBABr)
-
Copper(I) cyanide (CuCN)
-
18-crown-6 (B118740) ether
-
1,1,2-Trichloroethane (TCE), distilled
-
H-shaped electrochemical cell
-
Platinum wire electrodes
-
Constant current source
Procedure:
-
Solution Preparation: In a typical setup, dissolve BEDT-TTF (e.g., 10-20 mg) in TCE in the anode compartment of the H-cell. In the cathode compartment, dissolve a mixture of CuCN, TBABr, and 18-crown-6 ether in TCE. The crown ether is used to sequester the tetrabutylammonium cation, making the anion more available.
-
Cell Assembly: Insert platinum wire electrodes into both compartments of the H-cell.
-
Electrolysis: Apply a small, constant current (typically in the range of 0.1-1.0 μA) between the electrodes. The slow oxidation of BEDT-TTF at the anode leads to the formation of radical cations, which then co-crystallize with the counter-anions present in the solution.
-
Crystal Growth: Over a period of several days to weeks, single crystals of κ-(BEDT-TTF)₂Cu[N(CN)₂]Br will grow on the surface of the anode.
-
Harvesting: Carefully remove the crystals from the electrode and wash them with fresh solvent.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of BEDT-TTF. It provides information on the oxidation potentials and the stability of the resulting radical cation and dication species.
Experimental Protocol: Cyclic Voltammetry of BEDT-TTF
Materials:
-
BEDT-TTF
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Solvent (e.g., dichloromethane (B109758) or acetonitrile, freshly distilled)
-
Three-electrode electrochemical cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a solution of BEDT-TTF (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrochemical Measurement:
-
Set the initial and final potentials to a value where no faradaic reaction occurs.
-
Set the switching potential to a value sufficiently positive to observe the oxidation of BEDT-TTF.
-
Choose a suitable scan rate (e.g., 100 mV/s).
-
Initiate the potential scan. The potentiostat will record the current response as a function of the applied potential.
-
-
Data Analysis: The resulting voltammogram will show two reversible or quasi-reversible oxidation waves, corresponding to the formation of the BEDT-TTF radical cation (BEDT-TTF⁺) and dication (BEDT-TTF²⁺). The peak potentials provide information about the redox potentials, and the peak separation can be used to assess the reversibility of the electron transfer process.
Four-Probe Conductivity Measurement
The electrical conductivity of BEDT-TTF salts is a key parameter for characterizing their electronic properties. The four-probe method is the standard technique for measuring the conductivity of single crystals, as it eliminates the influence of contact resistance.[7][8][15][16]
Experimental Protocol: Four-Probe DC Conductivity Measurement
Materials:
-
Single crystal of the BEDT-TTF salt
-
Fine gold or platinum wires (e.g., 10-25 μm diameter)
-
Conductive silver or carbon paste
-
Sample mount with pre-patterned electrodes or a custom-made setup
-
Low-temperature cryostat
-
Precision current source
-
High-impedance voltmeter
-
Computer for data acquisition
Procedure:
-
Sample Mounting:
-
Carefully place the single crystal on the sample mount.
-
Attach four fine wires to the crystal along its long axis using a minimal amount of conductive paste. The two outer wires serve as current leads, and the two inner wires as voltage probes.[15]
-
Ensure that the contacts are ohmic and have low resistance.
-
-
Cryostat Setup: Mount the sample holder in the cryostat and evacuate the sample space.
-
Measurement:
-
Cool the sample to the desired starting temperature.
-
Apply a small, constant DC current through the outer two probes. The current should be low enough to avoid sample heating.
-
Measure the voltage drop across the inner two probes using the high-impedance voltmeter.
-
Calculate the resistance (R = V/I).
-
Repeat the measurement at different temperatures to obtain the temperature dependence of the resistance.
-
-
Data Analysis:
-
Calculate the conductivity (σ) using the formula σ = (1/R) * (L/A), where L is the distance between the voltage probes and A is the cross-sectional area of the crystal.
-
Plot the conductivity or resistivity (ρ = 1/σ) as a function of temperature to determine the electronic behavior of the material (metallic, semiconducting, or superconducting).
-
Potential Applications in Drug Development and Biosensing
While the primary applications of BEDT-TTF have been in materials science, the unique electronic properties of tetrathiafulvalene (B1198394) (TTF) and its derivatives suggest potential avenues for exploration in the biomedical field.
Conceptual Applications:
-
Drug Delivery: Functionalized TTF derivatives can be incorporated into drug delivery systems.[17] The redox-switchable nature of the TTF core could be exploited for controlled drug release. For example, a change in the local redox environment could trigger a conformational change in a TTF-containing nanocarrier, leading to the release of an encapsulated drug.
-
Biosensors: The high sensitivity of the electronic properties of TTF-based materials to their local environment makes them promising candidates for biosensing applications.[18][19][20] A biosensor could be designed where the binding of a target analyte to a functionalized BEDT-TTF derivative on an electrode surface would induce a measurable change in conductivity or redox potential.
Visualizations
Workflow for the Development of BEDT-TTF Based Materials
Caption: Workflow for the development of BEDT-TTF based materials.
Decision Tree for Designing a New BEDT-TTF Based Superconductor
Caption: Decision tree for designing a new BEDT-TTF superconductor.
Conclusion
The this compound donor molecule continues to be a remarkably versatile building block in the creation of novel functional materials. Its rich chemistry and the diverse electronic properties of its charge-transfer salts have provided a fertile ground for fundamental research in solid-state physics and materials science. This technical guide has provided a comprehensive overview of the core capabilities of BEDT-TTF, from its synthesis and characterization to its established and potential applications. The detailed experimental protocols and summarized quantitative data are intended to serve as a practical resource for researchers, facilitating further exploration and innovation in this exciting field. The future of BEDT-TTF and its derivatives holds promise not only for the discovery of new superconductors with enhanced properties but also for their potential integration into advanced technological applications, including the burgeoning fields of drug delivery and biosensing.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. asdlib.org [asdlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of this compound (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Some electronic properties of the organic superconductor β - (BEDT-TTF )2I3 | Journal de Physique [jphys.journaldephysique.org]
- 10. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pressure on the superconductivity of beta-(BEDT-TTF)2I3 (Journal Article) | OSTI.GOV [osti.gov]
- 13. journals.jps.jp [journals.jps.jp]
- 14. commons.clarku.edu [commons.clarku.edu]
- 15. pubs.aip.org [pubs.aip.org]
- 16. instrumentationtools.com [instrumentationtools.com]
- 17. The Nanocarrier LandscapeEvaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An antibacterial sensitive wearable biosensor enabled by engineered metal-boride-based organic electrochemical transistors and hydrogel microneedles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Growing Single Crystals of BEDT-TTF Charge-Transfer Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the growth of high-quality single crystals of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) charge-transfer salts. These organic conductors are of significant interest due to their diverse electronic properties, including superconductivity, and are crucial for fundamental research and potential applications in molecular electronics.
Introduction
BEDT-TTF is a planar organic donor molecule that can be oxidized to form radical cation salts with a variety of anions. These salts crystallize in layered structures, with conducting layers of BEDT-TTF molecules separated by insulating anion layers. The physical properties of these materials are highly sensitive to their crystal structure and the nature of the anion. Therefore, the ability to grow large, high-quality single crystals is paramount for their study and application. The most common and effective method for growing single crystals of BEDT-TTF charge-transfer salts is electrochemical crystallization.
Principle of Electrochemical Crystallization
Electrochemical crystallization is a slow oxidation process conducted in an H-shaped electrochemical cell. A solution containing the neutral BEDT-TTF donor molecule and a supporting electrolyte (the source of the counter-anion) is placed in the cell. A small, constant current or voltage is applied between two platinum electrodes. At the anode, the BEDT-TTF molecules are oxidized, and as they reach a state of supersaturation, they crystallize with the counter-anions on the electrode surface, forming single crystals over a period of days to weeks.
Experimental Protocols
General Protocol for Electrochemical Crystallization
This protocol outlines the general steps for growing single crystals of BEDT-TTF charge-transfer salts via electrochemical crystallization. Specific parameters should be optimized based on the target salt, as detailed in Table 1.
Materials and Equipment:
-
BEDT-TTF (recrystallized)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) salts of the desired anion)
-
High-purity solvent(s) (distilled or HPLC grade)
-
H-shaped electrochemical cell with platinum wire electrodes
-
Constant current or voltage source
-
Inert atmosphere glovebox or Schlenk line
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Microscope for crystal inspection
Procedure:
-
Preparation of the Electrochemical Cell:
-
Thoroughly clean the H-shaped cell and platinum electrodes with appropriate solvents (e.g., aqua regia followed by deionized water and acetone) to remove any impurities that could act as unwanted nucleation sites.
-
Dry the cell and electrodes in an oven and allow them to cool to room temperature under an inert atmosphere.
-
-
Preparation of the Crystallization Solution:
-
Inside an inert atmosphere glovebox, dissolve the BEDT-TTF and the supporting electrolyte in the chosen solvent or solvent mixture. The concentration of BEDT-TTF is typically in the range of 3-10 mg, while the electrolyte is used in excess.
-
Stir the solution until all components are fully dissolved.
-
-
Cell Assembly and Crystal Growth:
-
Fill both compartments of the H-shaped cell with the crystallization solution.
-
Insert the platinum wire electrodes into each compartment.
-
Seal the cell to prevent solvent evaporation and contamination.
-
Connect the electrodes to a constant current or voltage source.
-
Place the cell in a temperature-controlled environment, free from vibrations.
-
Apply a small, constant current (typically 0.1-1.0 μA) or a constant voltage.
-
Monitor the anode for the growth of single crystals over several days to weeks. The crystals often appear as black plates or needles.
-
-
Harvesting and Storage:
-
Once the crystals have reached a suitable size, carefully disconnect the power source.
-
Remove the electrode with the crystals from the cell.
-
Gently detach the crystals from the electrode using a fine needle or by carefully dissolving the electrode if a sacrificial anode is used.
-
Wash the crystals with the crystallization solvent and then a more volatile solvent like diethyl ether.
-
Dry the crystals under a stream of inert gas.
-
Store the crystals in an inert atmosphere to prevent degradation.
-
Data Presentation
The following table summarizes the experimental conditions for the growth of several representative BEDT-TTF charge-transfer salts.
| Target Salt | Donor (BEDT-TTF) | Supporting Electrolyte | Solvent System | Temperature | Electrical Conditions | Resulting Crystal Morphology | Reference |
| α-(BEDT-TTF)₂I₃ | 3.6 mg | Tetrabutylammonium iodide (35.5 mg) | Benzonitrile (16 mL) | 308 K | 0.3-0.4 µA constant current | - | [1] |
| θ₂₁-(BEDT-TTF)₃[Cu₂(μ-C₂O₄)₃·C₂H₅OH·1.2H₂O] | 5.0 mg | [(C₂H₅)₃NH]₂Cu₂(μ-C₂O₄)₃ (30.0 mg) | Chlorobenzene/Ethanol (25:5 mL) | Room Temp. | 0.20 mA constant current | Shiny black, thin-plate | [2] |
| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | 10 mg | Li(CF₃CF₂SO₃) (60 mg) with 12-crown-4 (B1663920) (10 mg) | 1,1,2-Trichloroethane (15 mL) | - | - | Black rod-like | [3][4] |
| (BEDT-TTF)₂GaCl₄(C₆H₅Cl)₀.₅ | - | (Me₄N)Ga(C₂O₄)Cl₂ | Chlorobenzene/Ethanol | - | - | - | [5] |
| (BEDT-TTF)--INVALID-LINK-- | - | [(C₂H₅)₃NH][Fe(C₂O₄)Cl₂] | Dichloromethane/Methanol | - | - | - | [6] |
| (BEDT-TTF)₅[Fe(C₂O₄)₃]·(H₂O)₂·CH₂Cl₂ | - | (Et₄N)₃Fe(C₂O₄)₃ | Dichloromethane | - | - | - | [7] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the electrochemical crystallization of BEDT-TTF charge-transfer salts.
Caption: Workflow for Electrochemical Crystallization of BEDT-TTF Salts.
References
- 1. mdpi.com [mdpi.com]
- 2. An Organic–Inorganic Hybrid Semiconducting Quantum Spin Liquid Candidate: (BEDT-TTF)3[Cu2(μ-C2O4)3·CH3CH2OH·1.2H2O] [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, crystal structure, and characterization of charge-transfer salt: (BEDT-TTF)5[Fe(C2O4)3]·(H2O)2·CH2Cl2 (BEDT-TTF = this compound) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Electrocrystallization of BEDT-TTF Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) salts using electrocrystallization techniques. This method is crucial for obtaining high-quality single crystals of these organic conductors, which are of significant interest for their diverse electronic properties, including superconductivity.
Introduction to Electrocrystallization
Electrocrystallization is an electrochemical method used to grow crystals of a desired substance directly on an electrode surface. The process involves the application of a constant current (galvanostatic) or a constant potential (potentiostatic) to a solution containing the molecule of interest (in this case, BEDT-TTF) and a supporting electrolyte. The applied electrical stimulus induces the oxidation of the neutral BEDT-TTF molecules to their radical cation form. These radical cations then combine with the anions from the supporting electrolyte and slowly crystallize on the anode. The slow and controlled nature of this process is ideal for the growth of large, high-purity single crystals.
The choice of electrocrystallization conditions, such as the solvent, supporting electrolyte, temperature, and electrical parameters (current or potential), is critical as it directly influences the stoichiometry, crystal structure, and, consequently, the physical properties of the resulting BEDT-TTF salt.
Key Considerations for Electrocrystallization of BEDT-TTF Salts
Several factors must be carefully controlled to achieve successful and reproducible electrocrystallization of BEDT-TTF salts:
-
Solvent: The solvent must be able to dissolve both the BEDT-TTF donor and the supporting electrolyte. It should also be electrochemically stable within the potential window used for the experiment. Commonly used solvents include 1,1,2-trichloroethane (B165190) (TCE), tetrahydrofuran (B95107) (THF), chlorobenzene (B131634) (PhCl), and mixtures thereof with small amounts of ethanol (B145695) (EtOH).
-
Supporting Electrolyte: The supporting electrolyte serves two main purposes: it provides the counter-anion for the formation of the BEDT-TTF salt and increases the conductivity of the solution. The choice of the anion is a key determinant of the final crystal's properties. Tetraalkylammonium salts, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBA)PF6, are frequently used.
-
Electrode Material: Platinum (Pt) is the most common electrode material for both the anode (working electrode) and the cathode (counter electrode) due to its inertness.
-
Cell Design: An H-shaped electrochemical cell is typically used to separate the anodic and cathodic compartments. This prevents the products formed at the cathode from interfering with the crystal growth at the anode. The two compartments are separated by a glass frit.
-
Temperature: Electrocrystallization is usually carried out at a constant temperature, often around room temperature or slightly elevated, to ensure slow and controlled crystal growth.
Experimental Protocols
Below are detailed protocols for the two primary electrocrystallization techniques used for preparing BEDT-TTF salts: galvanostatic (constant current) and potentiostatic (constant potential) methods.
Protocol 1: Galvanostatic Electrocrystallization of (BEDT-TTF)₂X Salts
This protocol describes a general procedure for growing single crystals of (BEDT-TTF)₂X salts, where X is a monovalent anion, using the constant current method.
Materials and Equipment:
-
BEDT-TTF
-
Supporting electrolyte (e.g., (n-Bu₄N)X, where X = PF₆⁻, ClO₄⁻, I₃⁻, etc.)
-
Solvent (e.g., 1,1,2-trichloroethane, chlorobenzene, or THF)
-
H-shaped electrochemical cell with a glass frit
-
Platinum wire or foil electrodes (anode and cathode)
-
Galvanostat (constant current source)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Preparation of the Electrochemical Cell:
-
Thoroughly clean the H-shaped cell and the platinum electrodes.
-
Place the platinum anode in one compartment (the working electrode compartment) and the platinum cathode in the other (the counter electrode compartment).
-
-
Preparation of the Solution:
-
In a separate flask, dissolve BEDT-TTF and the supporting electrolyte in the chosen solvent. The concentration of BEDT-TTF is typically in the range of 1-5 mg/mL, and the supporting electrolyte is used in a 2-10 fold molar excess.
-
Deaerate the solution by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
-
Cell Assembly:
-
Carefully pour the prepared solution into both compartments of the H-cell, ensuring the platinum electrodes are fully submerged.
-
Seal the cell to maintain an inert atmosphere.
-
-
Electrocrystallization:
-
Connect the electrodes to the galvanostat. The anode is the working electrode, and the cathode is the counter electrode.
-
Apply a small, constant DC current, typically in the range of 0.1 to 2.0 µA.
-
Allow the electrocrystallization to proceed in a vibration-free environment at a constant temperature (e.g., 20-25 °C) for several days to weeks.
-
-
Crystal Harvesting and Washing:
-
Once crystals of a suitable size have grown on the anode surface, carefully disconnect the cell.
-
Remove the anode with the attached crystals.
-
Gently wash the crystals with the pure solvent to remove any residual electrolyte and unreacted BEDT-TTF.
-
Dry the crystals under a gentle stream of inert gas or in a vacuum.
-
Protocol 2: Potentiostatic Electrocrystallization of (BEDT-TTF)₂X Salts
This protocol outlines the procedure for growing single crystals using the constant potential method. This technique can offer finer control over the oxidation process.
Materials and Equipment:
-
Same as for the galvanostatic protocol, with the addition of a reference electrode (e.g., Ag/AgCl).
-
Potentiostat (constant potential source).
Procedure:
-
Preparation of the Electrochemical Cell and Solution:
-
Follow steps 1 and 2 from the galvanostatic protocol.
-
-
Cell Assembly:
-
Place the platinum anode (working electrode) and the reference electrode in one compartment of the H-cell.
-
Place the platinum cathode (counter electrode) in the other compartment.
-
Fill the cell with the deaerated solution and seal it.
-
-
Electrocrystallization:
-
Connect the three electrodes to the potentiostat.
-
Apply a constant potential to the working electrode with respect to the reference electrode. The applied potential should be slightly above the first oxidation potential of BEDT-TTF. This value is typically determined beforehand by cyclic voltammetry.
-
Maintain the constant potential for the duration of the crystal growth, which can range from days to weeks.
-
-
Crystal Harvesting and Washing:
-
Follow step 5 from the galvanostatic protocol.
-
Data Presentation: Electrocrystallization Parameters for Selected BEDT-TTF Salts
The following tables summarize the quantitative data for the electrocrystallization of various BEDT-TTF salts, providing a basis for comparison and experimental design.
| Salt | Anion Source (Supporting Electrolyte) | Solvent | Current (µA) | Voltage (V) | Temperature (°C) | Cell Type | Reference |
| β'-(BEDT-TTF)₂ICl₂ | (n-Bu₄N)ICl₂ | THF | 1.0 | - | 20 | H-cell | (Example, data synthesized from literature) |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | KBr, CuCN, 18-crown-6 | 1,1,2-TCE | 0.5 - 1.5 | - | 20 | H-cell | (Example, data synthesized from literature) |
| α-(BEDT-TTF)₂I₃ | (n-Bu₄N)I₃ | Benzonitrile | 1.0 | - | 20 | H-cell | (Example, data synthesized from literature) |
| β''-(BEDT-TTF)₄[(H₃O)Fe(C₂O₄)₃]·C₆H₅CN | (Et₄N)₃[Fe(C₂O₄)₃] | 1,1,2-TCE / Benzonitrile (9:1) | 0.5 | - | 20 | H-cell | (Example, data synthesized from literature) |
| (BEDT-TTF)₄[Cu(NCS)₄] | Cu(NCS), EMIM(SCN) | 1,1,2-TCE | 0.5 | - | 70 (dissolution) | H-cell | [1] |
| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | Li(CF₃CF₂SO₃), 12-crown-4 | TCE | - | 1.5 | 20 | H-cell | [2] |
Note: The data in this table is representative and compiled from various literature sources. Specific experimental conditions may vary.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow of the electrocrystallization process.
Caption: General workflow for the electrocrystallization of BEDT-TTF salts.
Caption: Comparison of Galvanostatic and Potentiostatic setups.
References
Application Notes and Protocols: BEDT-TTF in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) and its derivatives in the fabrication of Organic Field-Effect Transistors (OFETs). The focus is on providing practical information for researchers interested in exploring these materials for electronic applications.
Introduction to BEDT-TTF and its Derivatives in OFETs
Bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) is a sulfur-rich organic molecule that has been extensively studied for its application in organic conductors and superconductors. Its derivatives, such as dithiophene-tetrathiafulvalene (DT-TTF) and dibenzo-tetrathiafulvalene (DB-TTF), have shown significant promise as active materials in OFETs due to their excellent charge transport properties and environmental stability. These materials can be processed from solution or via vacuum deposition, offering flexibility in device fabrication.
Charge-transfer complexes involving BEDT-TTF, such as (BEDT-TTF)(TCNQ), have also been explored for their unique ambipolar characteristics, allowing for the transport of both holes and electrons within a single device. This versatility makes BEDT-TTF and its derivatives attractive candidates for a range of electronic applications, from flexible displays to sensors.
Quantitative Performance Data
The performance of OFETs based on BEDT-TTF derivatives is summarized in the table below. These parameters are crucial for evaluating and comparing the potential of different materials and fabrication techniques.
| Organic Semiconductor | Fabrication Method | Mobility (μ) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] | Reference |
| Dithiophene-tetrathiafulvalene (DT-TTF) | Solution Processing (Drop Casting Single Crystal) | up to 1.4 | > 7 x 10⁵ | ~0.4 | [1][2] |
| Biphenyl-substituted TTF (DBP-TTF) | Vacuum Deposition | 0.11 | - | - | [3] |
| (BEDT-TTF)(TCNQ) Complex | Casting Film | Not specified | Not specified | Not specified | [4] |
Note: "-" indicates data not specified in the reviewed sources.
Experimental Protocols
Detailed methodologies for the fabrication and characterization of OFETs using BEDT-TTF derivatives are provided below.
This protocol describes the fabrication of high-mobility, p-channel OFETs using single crystals of DT-TTF grown directly onto the device substrate from solution.
Materials and Equipment:
-
Dithiophene-tetrathiafulvalene (DT-TTF), purified by recrystallization
-
Chlorobenzene (B131634) (solvent)
-
Highly doped n-type silicon wafers with a 200 nm thermally grown SiO₂ layer (substrate)
-
Standard cleaning solvents (acetone, isopropanol, deionized water)
-
Electron beam lithography system for electrode fabrication
-
Titanium (4 nm, adhesion layer) and Gold (26 nm, electrode) evaporation sources
-
Hot plate
-
Micropipette
-
Probe station and semiconductor parameter analyzer for characterization
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Fabricate gold source and drain electrodes on the SiO₂ surface using standard electron beam lithography and evaporation of Ti (adhesion layer) and Au. The channel length and width can be designed as required (e.g., L = 20 µm, W = 1000 µm).
-
-
Preparation of DT-TTF Solution:
-
Prepare a saturated solution of DT-TTF in chlorobenzene by heating the solvent.
-
-
Drop Casting and Crystal Growth:
-
Place the substrate with the prefabricated electrodes on a level surface at room temperature.
-
Using a micropipette, drop a small volume of the warm, saturated DT-TTF solution onto the substrate, covering the electrode area.
-
Allow the solvent to evaporate slowly at room temperature. This process leads to the formation of long, thin single crystals of DT-TTF, some of which will bridge the source and drain electrodes.[1]
-
-
Device Characterization:
-
Transfer the substrate to a probe station.
-
Contact the source, drain, and the heavily doped silicon gate with the probe tips.
-
Measure the output (I_DS vs. V_DS at various V_GS) and transfer (I_DS vs. V_GS at a constant V_DS) characteristics using a semiconductor parameter analyzer.
-
Calculate the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.
-
This protocol outlines the fabrication of thin-film transistors using vacuum-deposited DBP-TTF as the active layer.
Materials and Equipment:
-
Biphenyl-substituted TTF (DBP-TTF)
-
Highly doped silicon wafers with a thermally grown SiO₂ layer (substrate)
-
Standard cleaning solvents
-
Thermal evaporator system with a high-vacuum chamber (base pressure < 10⁻⁶ mbar)
-
Quartz crystal microbalance for thickness monitoring
-
Shadow masks for defining the active area and electrodes
-
Gold evaporation source
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrates as described in Protocol 3.1.
-
-
Vacuum Deposition of DBP-TTF:
-
Place the cleaned substrates into the thermal evaporator.
-
Load DBP-TTF powder into a crucible in the evaporator.
-
Evacuate the chamber to a high vacuum.
-
Deposit a thin film of DBP-TTF (e.g., 50 nm) onto the substrates. The thickness can be monitored using a quartz crystal microbalance.
-
-
Electrode Deposition:
-
Without breaking the vacuum, place a shadow mask over the substrates to define the source and drain electrodes.
-
Evaporate a layer of gold (e.g., 50 nm) to form the top-contact electrodes.
-
-
Device Characterization:
-
Remove the devices from the evaporator and characterize them using a probe station and semiconductor parameter analyzer as described in Protocol 3.1.
-
This protocol describes the fabrication of OFETs with ambipolar characteristics using a charge-transfer complex of BEDT-TTF and TCNQ.
Materials and Equipment:
-
(BEDT-TTF)(TCNQ) charge-transfer complex
-
Suitable solvent for casting (e.g., a solvent in which both BEDT-TTF and TCNQ are soluble to form the complex in solution)
-
Substrate with pre-patterned gate and source/drain electrodes (e.g., Si/SiO₂ with Au electrodes)
-
Spin coater or drop-casting setup
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Use a substrate with a bottom-gate, bottom-contact architecture. Clean the substrate as described in Protocol 3.1.
-
-
Film Deposition:
-
Prepare a solution of the (BEDT-TTF)(TCNQ) complex.
-
Deposit a thin film of the charge-transfer complex onto the substrate. This can be done by drop casting or spin coating, followed by solvent evaporation. The triclinic phase of the complex is desirable for its layered structure of donor and acceptor molecules, which facilitates ambipolar transport.[4]
-
-
Device Characterization:
-
Characterize the device using a probe station.
-
To observe the ambipolar behavior, sweep the gate voltage (V_GS) from negative to positive values and measure the drain current (I_DS) for both positive and negative drain-source voltages (V_DS).
-
The device should exhibit p-channel behavior (hole transport) for negative V_GS and n-channel behavior (electron transport) for positive V_GS.[4]
-
Visualizations
References
Application Notes & Protocols: Utilizing BEDT-TTF for the Development of Organic Superconductors
Audience: Researchers, Scientists, and Professionals in Materials Science and Condensed Matter Physics.
Introduction: Bis(ethylenedithio)tetrathiafulvalene, commonly known as BEDT-TTF or ET, is a pivotal organic donor molecule in the field of materials science.[1] Its unique ability to form charge-transfer salts with a variety of anions has led to the discovery of a large family of organic conductors and superconductors.[2] These materials are of significant interest due to their highly anisotropic, quasi-two-dimensional electronic structures, which bear similarities to high-T_c cuprate (B13416276) superconductors.[3] The electronic ground state of (BEDT-TTF)₂X salts—where X is a monovalent anion—can be finely tuned from an antiferromagnetic insulator to a superconductor or a metal by applying physical pressure or by chemical modification of the anion, which exerts "chemical pressure".[4][5] This document provides detailed protocols for the synthesis and characterization of BEDT-TTF based superconductors and summarizes key data for prominent examples.
Synthesis and Crystal Growth
The creation of high-quality single crystals is the most critical step in developing and studying BEDT-TTF based superconductors. The primary method employed is electrochemical crystallization.
Synthesis of BEDT-TTF Donor Molecule
The BEDT-TTF molecule itself can be synthesized through various routes.[6] A common and relatively safe method avoids the hazardous reduction of carbon disulfide with alkali metals and yields high-purity material suitable for growing superconducting salts.[6] The synthesis generally involves the coupling of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][7][8]dithiin using triethyl phosphite.[6][9] The precursor is typically prepared from more readily available starting materials.[6]
Protocol: Electrocrystallization of (BEDT-TTF)₂X Salts
Electrochemical crystallization is the standard technique for growing single crystals of BEDT-TTF charge-transfer salts.[7][10] This process involves the slow oxidation of the neutral BEDT-TTF donor molecule in an organic solvent in the presence of an electrolyte containing the desired counter-anion.
Materials and Equipment:
-
H-shaped electrochemical cell with two compartments separated by a porous frit.
-
Platinum wire electrodes (typically 1 mm diameter).
-
High-purity BEDT-TTF.
-
Electrolyte providing the counter-anion (e.g., (n-Bu)₄N⁺X⁻, where X is the anion).
-
Crown ether (e.g., 18-crown-6 (B118740) or 12-crown-4) to sequester cations from the electrolyte and improve crystal quality.[10][11]
-
High-purity organic solvent (e.g., 1,1,2-trichloroethane (B165190) (TCE), dichlorobenzene, or tetrahydrofuran (B95107) (THF)).[10][12]
-
Constant current or constant voltage source.
-
Temperature-controlled environment (e.g., incubator or water bath).
Detailed Methodology:
-
Preparation: Thoroughly clean the H-cell and platinum electrodes. Dry all glassware in an oven.
-
Anode Compartment: Place 10-20 mg of BEDT-TTF into the anode compartment of the H-cell.[10]
-
Solution Preparation: In a separate flask, dissolve the supporting electrolyte and the crown ether in the chosen solvent (e.g., 15 mL).[10] Common electrolytes include salts of the desired anion, such as Li(CF₃CF₂SO₃) or PPN(CF₃CF₂SO₃).[10]
-
Cell Assembly: Add the prepared electrolyte solution to both compartments of the H-cell, ensuring the solution level is equal on both sides. Insert the platinum electrodes into the anode (containing BEDT-TTF) and cathode compartments.
-
Electrolysis: Connect the electrodes to a galvanostatic power source. Apply a small, constant current, typically in the range of 0.1 to 1.0 µA/cm².[10] The current may be gradually increased over the first week to promote nucleation.[10]
-
Crystal Growth: Maintain the cell at a constant temperature (e.g., 25 °C) for a period of several days to weeks.[10][12] High-quality single crystals, often appearing as black plates or needles, will slowly grow on the surface of the anode.[6][10]
-
Harvesting: Once the crystals have reached a suitable size, disconnect the power source. Carefully remove the crystals from the electrode, wash them with fresh solvent, and dry them.
Key Families and Superconducting Properties
The physical arrangement of BEDT-TTF molecules in the crystal lattice, known as the packing motif, is crucial in determining the material's electronic properties. Different motifs are denoted by Greek letters (α, β, κ, θ, δ, etc.).[2][13] The κ- and β-type phases are particularly renowned for hosting superconductivity.
The κ-(BEDT-TTF)₂X Family
In κ-phase salts, the BEDT-TTF molecules form strongly coupled face-to-face dimers.[7] These (BEDT-TTF)₂⁺ dimers create an effective half-filled conduction band, making electron correlation effects and Mott physics prominent.[5][7] Many κ-phase materials are antiferromagnetic insulators at ambient pressure and become superconducting under the application of physical or chemical pressure.[3][4]
Table 1: Superconducting Properties of Selected κ-(BEDT-TTF)₂X Salts
| Anion (X) | Tc (K) | Pressure | Ambient Pressure Ground State | Reference(s) |
|---|---|---|---|---|
| Cu[N(CN)₂]Cl | 12.8 | 0.3 kbar | Antiferromagnetic Insulator | [1] |
| Cu[N(CN)₂]Br | 11.6 | Ambient | Superconductor | [3] |
| Cu(NCS)₂ | 10.4 | Ambient | Superconductor | [4][14] |
| I₃ | 3.6 | Ambient | Superconductor |[15] |
The β- and β''-(BEDT-TTF) Salts
The β-phase packing motif leads to a more two-dimensional electronic structure without strong dimerization.[7] The β''-type salts are characterized by a layered structure where BEDT-TTF molecules are stacked in a β'' arrangement.[7] In some β''-salts, superconductivity emerges in close proximity to a charge-ordering transition, suggesting a potential link between charge fluctuations and the superconducting pairing mechanism.[7][16]
Table 2: Superconducting Properties of Selected β- and β''-(BEDT-TTF) Salts
| Full Formula | Tc (K) | Pressure | Packing Type | Reference(s) |
|---|---|---|---|---|
| β-(BEDT-TTF)₂I₃ | 1.1 - 1.5 | Ambient | β | [8] |
| β-(BEDT-TTF)₂I₃ | ~7.4 | 1.3 kbar | β | [8] |
| (BEDT-TTF)₄Hg₃Cl₈ | 1.8 | 12 kbar | N/A | [17][18] |
| β''-(BEDT-TTF)₄[(H₃O)Ga(C₂O₄)₃]·PhNO₂ | ~7.0 | Ambient | β'' | [7] |
| β''-(BEDT-TTF)₄(NH₄)[Fe(C₂O₄)₃]·2,6-DFPy | 3.1 (onset) | Ambient | β'' |[11] |
Experimental Protocols for Characterization
Confirming and characterizing the superconducting state requires a suite of low-temperature physics experiments.
Electrical Resistivity Measurement
-
Principle: The defining characteristic of a superconductor is the drop in electrical resistivity to zero below its critical temperature (Tc).
-
Methodology: A standard four-probe measurement is performed. A small constant current is passed through the crystal via two outer contacts, and the voltage drop is measured across two inner contacts. The resistance is measured as a function of temperature as the sample is cooled in a cryostat. A sharp drop in resistance to the noise floor of the measurement system indicates the superconducting transition.
Magnetic Susceptibility (Meissner Effect)
-
Principle: Superconductors are perfect diamagnets, expelling magnetic fields from their interior. This is known as the Meissner effect.
-
Methodology: The magnetic moment of the crystal is measured as a function of temperature using a SQUID (Superconducting Quantum Interference Device) magnetometer. The sample is cooled in a very small magnetic field (zero-field-cooled, ZFC), after which the moment is measured upon warming. It is then cooled again in the same field (field-cooled, FC). A strong diamagnetic signal (negative susceptibility) appearing below Tc confirms bulk superconductivity.
X-Ray Diffraction
-
Principle: Single-crystal X-ray diffraction is essential to determine the precise crystal structure, including the packing motif of the BEDT-TTF molecules and the arrangement of the anions.[7][11][13]
-
Methodology: The crystal is mounted in a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.[12] By analyzing the diffraction pattern, the unit cell parameters and atomic positions can be determined, which is crucial for correlating the structure with the observed electronic properties.[12]
Structure-Property Relationships
The ground state of a (BEDT-TTF)₂X salt is determined by a delicate balance between the kinetic energy of the charge carriers (related to intermolecular transfer integrals, t) and the on-site Coulomb repulsion (U). The ratio t/U can be tuned to navigate the material's phase diagram.
As illustrated above, for many κ-phase salts, increasing pressure enhances the intermolecular orbital overlap, which increases the transfer integral t.[4] This drives the system from a correlation-dominated antiferromagnetic insulating state, through an unconventional superconducting dome, and into a more conventional paramagnetic metallic state.[4] The choice of anion X is a powerful tool for "chemical pressure," allowing for the synthesis of materials that lie at different points on this phase diagram at ambient pressure.[4]
References
- 1. isca.me [isca.me]
- 2. Organic superconductor - Wikipedia [en.wikipedia.org]
- 3. [cond-mat/9802198] A strongly correlated electron model for the layered organic superconductors kappa-(BEDT-TTF)2X [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.jps.jp [journals.jps.jp]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Layered Organic Conductors Based on BEDT-TTF and Ho, Dy, Tb Chlorides [mdpi.com]
- 13. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [cond-mat/0202141] BEDT-TTF organic superconductors: the entangled role of phonons [arxiv.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Superconductivity in a BEDT-TTF organic conductor with a chloromercurate anion | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Fabrication of Thin Films Using Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its derivatives are fascinating organic molecules known for their ability to form highly conductive crystalline salts with a variety of anions. Thin films of these materials are of significant interest for applications in molecular electronics, sensors, and potentially in drug delivery and biomedical devices. The electrical and structural properties of BEDT-TTF derivative thin films are highly dependent on the fabrication method employed. This document provides detailed application notes and experimental protocols for the fabrication of thin films using BEDT-TTF derivatives via several common techniques: Physical Vapor Deposition (PVD), Solution-Based Methods, and the Langmuir-Blodgett technique.
Data Presentation: Comparative Properties of BEDT-TTF Derivative Thin Films
The choice of fabrication technique significantly influences the resulting thin film's properties. Below is a summary of typical quantitative data obtained for BEDT-TTF derivative thin films prepared by different methods. Note: The values presented are indicative and can vary based on the specific BEDT-TTF derivative, counter-ion, and precise experimental conditions.
| Fabrication Method | Typical Thickness Range | Surface Roughness | Room Temperature Conductivity (S/cm) | Key Advantages | Common Substrates |
| Physical Vapor Deposition (PVD) | 10 nm - 1 µm | Low to moderate | 10⁻³ - 10² | High purity films, precise thickness control | Glass, Silicon, Quartz, Gold-coated substrates |
| Solution-Based (Spin Coating) | 20 nm - 500 nm | Moderate to high | 10⁻⁵ - 10¹ | Simple, low-cost, scalable | Glass, Silicon, ITO-coated glass, Flexible polymers |
| Langmuir-Blodgett | Monolayer (~2-3 nm) to multilayers | Very low (molecularly smooth) | 10⁻⁴ - 1 | Precise control over thickness at the molecular level, ordered structures | Hydrophilic/hydrophobic surfaces (e.g., Silicon, Glass, Mica) |
| Electrochemical Deposition | 50 nm - 2 µm | Variable, can be rough | 1 - 10³ | Direct growth on conductive surfaces, good for device fabrication | ITO, Gold, Platinum electrodes |
Experimental Protocols
Physical Vapor Deposition (PVD): Thermal Evaporation
Thermal evaporation is a PVD technique where the source material is heated in a high-vacuum chamber until it evaporates and condenses onto a cooler substrate, forming a thin film.[1][2][3][4][5]
Materials and Equipment:
-
BEDT-TTF derivative powder
-
High-vacuum deposition system (pressure capability < 10⁻⁵ Torr)
-
Tungsten or molybdenum evaporation boat/crucible
-
Substrate (e.g., silicon wafer, quartz crystal, or glass slide)
-
Substrate holder with heating/cooling capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Power supply for resistive heating
-
Cleaning solvents (acetone, isopropanol, deionized water)
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
For enhanced adhesion, a plasma cleaning step can be performed if available.
-
-
System Preparation:
-
Load the BEDT-TTF derivative powder into the evaporation boat.
-
Mount the cleaned substrate onto the substrate holder. The distance between the source and substrate typically ranges from 10 to 30 cm.[5]
-
Place the boat and the substrate holder inside the vacuum chamber.
-
Position the QCM sensor near the substrate to monitor the deposition rate and thickness.
-
-
Evaporation Process:
-
Evacuate the chamber to a base pressure of at least 10⁻⁵ Torr.
-
If substrate temperature control is desired, set the substrate heater to the desired temperature.
-
Slowly increase the current to the evaporation boat to heat the BEDT-TTF derivative. The evaporation temperature will depend on the specific derivative but is typically in the range of 150-250°C.
-
Monitor the deposition rate on the QCM. A typical rate for organic materials is 0.1-1 Å/s.
-
Once the desired deposition rate is stable, open the shutter to begin deposition onto the substrate.
-
Continue deposition until the desired film thickness is achieved.
-
Close the shutter and gradually decrease the current to the boat to stop evaporation.
-
-
System Shutdown and Sample Retrieval:
-
Allow the system to cool down for at least 30 minutes before venting the chamber.[3]
-
Vent the chamber with an inert gas like nitrogen.
-
Carefully remove the coated substrate.
-
Solution-Based Method: Spin Coating
Spin coating is a widely used technique for creating thin films from solution.[6][7][8][9][10] It involves dispensing a solution onto the center of a substrate and then spinning the substrate at high speed to spread the solution by centrifugal force.
Materials and Equipment:
-
BEDT-TTF derivative
-
Suitable solvent (e.g., chloroform, chlorobenzene, or a mixture)
-
Spin coater
-
Substrates (e.g., glass, silicon)
-
Pipettes
-
Hotplate for annealing
-
Cleaning solvents
Protocol:
-
Solution Preparation:
-
Dissolve the BEDT-TTF derivative in the chosen solvent to the desired concentration (e.g., 1-10 mg/mL). The concentration will affect the final film thickness.
-
Ensure the derivative is fully dissolved, using sonication if necessary.
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates as described in the PVD protocol.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the vacuum chuck of the spin coater and turn on the vacuum.
-
Dispense a small amount of the BEDT-TTF derivative solution onto the center of the substrate (e.g., 50-100 µL for a 1x1 inch substrate). This can be done statically (before spinning) or dynamically (at a low spin speed, e.g., 500 rpm).[8]
-
Start the spin coating program. A typical two-step program is often used:
-
Step 1 (Spread): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly spread the solution.
-
Step 2 (Thinning): A high spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.[7]
-
-
-
Annealing:
-
After spin coating, carefully remove the substrate from the chuck.
-
Place the substrate on a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) to anneal the film. The annealing temperature and time will depend on the solvent and the specific BEDT-TTF derivative, but a typical starting point is 80-120°C for 10-30 minutes. This step helps to remove residual solvent and can improve the crystallinity of the film.
-
Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Deposition
The Langmuir-Blodgett technique allows for the fabrication of highly ordered monolayer and multilayer films.[11][12][13][14][15] It involves spreading an amphiphilic BEDT-TTF derivative on a liquid subphase (usually water), compressing it into an organized monolayer, and then transferring this layer onto a solid substrate.
Materials and Equipment:
-
Amphiphilic BEDT-TTF derivative
-
Spreading solvent (e.g., chloroform)
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor
-
Dipping mechanism for LB deposition
-
Substrates (hydrophilic or hydrophobic)
-
High-purity water for the subphase
Protocol:
-
Trough Preparation:
-
Thoroughly clean the LB trough with appropriate solvents and then high-purity water.
-
Fill the trough with high-purity water. The water surface should be cleaned by aspiration until the surface pressure reading is stable and close to zero.
-
-
Monolayer Formation (Langmuir Film):
-
Prepare a dilute solution of the amphiphilic BEDT-TTF derivative in the spreading solvent (e.g., 0.1-1 mg/mL).
-
Using a microsyringe, carefully dispense droplets of the solution onto the water surface. The solvent will evaporate, leaving the BEDT-TTF derivative molecules to form a monolayer at the air-water interface.
-
Allow a few minutes for complete solvent evaporation.
-
-
Isotherm Measurement:
-
Slowly compress the monolayer using the movable barriers at a constant rate while recording the surface pressure as a function of the area per molecule. This pressure-area isotherm provides information about the different phases of the monolayer.
-
-
Film Deposition:
-
Compress the monolayer to a desired surface pressure, typically in the solid-like phase of the isotherm (e.g., 10-30 mN/m), where the molecules are well-ordered.[11]
-
For Langmuir-Blodgett (LB) deposition (Vertical):
-
Immerse the substrate vertically into the subphase before compressing the monolayer.
-
Withdraw the substrate slowly and at a constant speed (e.g., 1-5 mm/min) through the monolayer. The monolayer will transfer onto the substrate.[15] For multilayer deposition, this process can be repeated.
-
-
For Langmuir-Schaefer (LS) deposition (Horizontal):
-
-
Drying:
-
Allow the deposited film to dry in a clean, vibration-free environment.
-
Applications in Biosensing and Drug Development
While direct applications of BEDT-TTF thin films in drug delivery are still emerging, their excellent electronic properties make them promising candidates for the development of highly sensitive biosensors.[16][17][18][19][20] These biosensors can be used for detecting metabolites, monitoring drug efficacy, or as platforms for drug screening.
Potential Application: BEDT-TTF Based Electrochemical Biosensor
An electrochemical biosensor can be fabricated by modifying a BEDT-TTF thin film on an electrode with a biological recognition element (e.g., an enzyme or antibody). The interaction of the target analyte with the recognition element can induce a change in the electrical properties of the BEDT-TTF film, which can be measured as a sensing signal.
The functionalization of BEDT-TTF derivatives with specific chemical groups can allow for their covalent attachment to biomolecules or surfaces, further expanding their utility in biomedical applications.[21][22][23] The development of biocompatible BEDT-TTF-based platforms could pave the way for novel in-vivo sensors or smart drug delivery systems where release is triggered by an electrical signal.
References
- 1. physics.iisc.ac.in [physics.iisc.ac.in]
- 2. aemdeposition.com [aemdeposition.com]
- 3. scribd.com [scribd.com]
- 4. akasharya.in [akasharya.in]
- 5. fxpvd.com [fxpvd.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. techno-press.org [techno-press.org]
- 9. A Modified Equation for Thickness of the Film Fabricated by Spin Coating [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. nlab.pl [nlab.pl]
- 12. biolinscientific.com [biolinscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Applications and Tuning Strategies for Transcription Factor-Based Metabolite Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling and Simulation of a TFET-Based Label-Free Biosensor with Enhanced Sensitivity [mdpi.com]
- 19. The Growth Dependent Design Constraints of Transcription-Factor-Based Metabolite Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications and advances of metabolite biosensors for metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functionalized Mesoporous Thin Films for Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 23. Bio-functionalization of biomedical metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclic Voltammetry Analysis of BEDT-TTF Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical analysis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its derivatives using cyclic voltammetry (CV). This technique is crucial for characterizing the redox properties of these compounds, which are fundamental to their application in organic electronics and materials science.
Introduction to Cyclic Voltammetry of BEDT-TTF
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species.[1] For BEDT-TTF and its derivatives, CV is employed to determine their oxidation potentials, the stability of their oxidized states (radical cations and dications), and the reversibility of their redox processes.[2] These parameters are critical in predicting the electronic properties of materials derived from these molecules, such as organic conductors and superconductors.[3]
BEDT-TTF compounds typically exhibit two sequential and reversible one-electron oxidation processes, corresponding to the formation of a stable radical cation (BEDT-TTF•⁺) and a dication (BEDT-TTF²⁺).[2][4] The potentials at which these oxidations occur are sensitive to the molecular structure of the BEDT-TTF derivative and the experimental conditions.
Experimental Setup
A standard three-electrode system is used for cyclic voltammetry measurements of BEDT-TTF compounds.[1]
-
Working Electrode (WE): A platinum (Pt) or glassy carbon (GC) electrode is commonly used.
-
Reference Electrode (RE): A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) or silver/silver chloride (Ag/AgCl) electrode, is suitable for measurements in organic solvents.[2]
-
Counter Electrode (CE): A platinum wire or foil serves as the counter electrode.[2]
The experiment is controlled by a potentiostat, which applies a potential waveform to the working electrode and measures the resulting current.[5]
Experimental Protocols
Solution Preparation
-
Analyte Solution: Prepare a 0.1 mM to 1 mM solution of the BEDT-TTF compound in a suitable organic solvent. Dichloromethane (CH₂Cl₂), and dimethylformamide (DMF) are commonly used solvents.[6][7]
-
Supporting Electrolyte: Dissolve a supporting electrolyte in the same solvent to a concentration of 0.1 M. Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP) are common choices.[6][7] The supporting electrolyte is necessary to minimize the solution resistance and ensure that the analyte is transported to the electrode surface primarily by diffusion.
-
Internal Standard (Optional but Recommended): Ferrocene (Fc) can be added to the solution as an internal standard. The well-defined and stable redox potential of the Fc/Fc⁺ couple allows for accurate calibration of the potential axis.[2]
Electrochemical Measurement
-
Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the analyte solution with the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. Maintain an inert atmosphere above the solution throughout the experiment.[7]
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to a value where no faradaic reaction occurs.
-
Set the switching potential to a value sufficiently positive to encompass both oxidation peaks of the BEDT-TTF compound.
-
A typical scan rate is 100 mV/s.[6] Varying the scan rate can provide information about the kinetics of the electron transfer and the stability of the oxidized species.
-
Record the cyclic voltammogram. It is good practice to perform several cycles to ensure the system has reached a steady state.
-
Data Presentation
The key quantitative data obtained from the cyclic voltammograms of BEDT-TTF derivatives are the half-wave potentials (E₁⸝₂) for the two oxidation steps. These are typically reported versus a reference electrode.
| Compound | E₁⸝₂ (V vs. Ag/AgCl) | E₂⸝₂ (V vs. Ag/AgCl) | Solvent | Supporting Electrolyte | Reference |
| Unsubstituted BEDT-TTF | +0.52 | +0.89 | CH₂Cl₂ | 0.1 M TBAPF₆ | [4] |
| Thiophene-functionalized BEDT-TTF (1) | +0.54 | +0.91 | CH₂Cl₂ | 0.1 M TBAPF₆ | [4] |
| Thiophene-functionalized BEDT-TTF (2) | +0.53 | +0.90 | CH₂Cl₂ | 0.1 M TBAPF₆ | [4] |
| Di-n-heptyl-BEDT-TTF | +0.49 | +0.89 | Not specified | Not specified | [8] |
| Tris-BEDT-TTF derivative (28) | +0.50 | +0.88 | Not specified | Not specified | [8] |
Table 1: Redox Potentials of Selected BEDT-TTF Derivatives.
Data Analysis
A typical cyclic voltammogram of a BEDT-TTF derivative will show two oxidation peaks in the forward scan and two corresponding reduction peaks in the reverse scan.
Determination of Half-Wave Potentials
The half-wave potential (E₁⸝₂) for each redox couple is calculated as the average of the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ𝒸):
E₁⸝₂ = (Eₚₐ + Eₚ𝒸) / 2
The E₁⸝₂ value is a good approximation of the standard redox potential for the respective electron transfer process.[9]
Assessment of Reversibility
For a reversible one-electron process, the following criteria should be met:[9]
-
The peak potential separation (ΔEₚ = Eₚₐ - Eₚ𝒸) should be close to 59 mV at room temperature.
-
The ratio of the anodic peak current (iₚₐ) to the cathodic peak current (iₚ𝒸) should be approximately 1.
-
The peak currents should be proportional to the square root of the scan rate (ν¹⸝²).
Deviations from these ideal behaviors can indicate quasi-reversible or irreversible electron transfer, or chemical reactions coupled to the electron transfer.[9]
Visualizations
Caption: Experimental workflow for cyclic voltammetry of BEDT-TTF.
Caption: Logical steps for analyzing cyclic voltammetry data.
References
- 1. ossila.com [ossila.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 8. mdpi.com [mdpi.com]
- 9. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]
Application Notes and Protocols: Synthesis of Functionalized BEDT-TTF Derivatives with Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives bearing hydroxyl groups. The introduction of hydroxyl functionalities into the BEDT-TTF core is a key strategy for modulating the electronic and structural properties of molecular conductors through the formation of hydrogen-bonding networks.[1][2][3][4][5] These hydrogen bonds can influence the packing of the donor molecules in their radical cation salts, which in turn affects their electrical conductivity and other solid-state properties.[1][3][4]
The protocols outlined below are based on established synthetic routes, primarily involving the cycloaddition of 1,3-dithiole-2,4,5-trithione with protected hydroxyl-containing alkenes, followed by coupling reactions and subsequent deprotection to yield the desired hydroxylated BEDT-TTF derivatives.[1][2]
Applications
Hydroxyl-functionalized BEDT-TTF derivatives are of significant interest in materials science for the development of novel molecular conductors and superconductors.[3][4] The hydroxyl groups provide a means to control the supramolecular assembly of the donor molecules through hydrogen bonding, which can lead to new packing motifs and, consequently, unique electronic properties. In the context of drug development, while not a primary application, the ability to functionalize the BEDT-TTF core opens possibilities for creating redox-active molecules with potential biological applications, where hydrogen bonding can play a crucial role in molecular recognition.
Experimental Protocols
Protocol 1: Synthesis of Racemic trans-vic-(Hydroxymethyl)(methyl)-BEDT-TTF
This protocol details the synthesis of a BEDT-TTF derivative with one hydroxymethyl and one methyl group. The synthesis involves a Diels-Alder cycloaddition, acetylation for protection, conversion of the thione to an oxo-analogue, cross-coupling, and final deprotection.[3][4]
Workflow Diagram:
Caption: Synthetic workflow for racemic trans-vic-(hydroxymethyl)(methyl)-BEDT-TTF.
Methodology:
-
Diels-Alder Cycloaddition: The trans-alkene (trans-form:cis-form 96:4) is reacted with trithione in refluxing toluene to afford a mixture of trans-(S,S)- and (R,R)-9. The cis-product can be removed by recrystallization from hexane/dichloromethane.[3][4]
-
Acetylation (Protection): The alcohol functionality of the thione is protected as an acetate (compound 10) using acetic anhydride (B1165640) and pyridine.
-
Conversion to Oxo-analogue: The protected thione (10) is converted to its oxo-analogue (11) using mercuric acetate and acetic acid in chloroform.[3]
-
Cross-Coupling: The oxo-compound (11) is cross-coupled with 1.2 equivalents of an appropriate thione (12) in triethyl phosphite (B83602) to yield the protected BEDT-TTF derivative (13).
-
Deprotection: A solution of the acetyl-protected BEDT-TTF (13) and potassium carbonate in a mixture of MeOH/H₂O/THF is stirred overnight at room temperature under an argon atmosphere to yield the final product, trans-vic-(hydroxymethyl)(methyl)-BEDT-TTF (1).[3] Purification is achieved by column chromatography.[3]
Protocol 2: Synthesis of Enantiopure (S,S)-trans-vic-Bis(hydroxymethyl)-BEDT-TTF
This protocol describes the synthesis of an enantiopure BEDT-TTF derivative with two hydroxymethyl groups. The key steps are similar to Protocol 1 but start with an enantiopure alkene.
Workflow Diagram:
Caption: Synthetic workflow for enantiopure (S,S)-trans-vic-bis(hydroxymethyl)-BEDT-TTF.
Methodology:
-
Oxo-analogue Formation: The starting enantiopure thione, (S,S)-15, is converted to the corresponding oxo compound, (S,S)-16, using mercuric acetate and acetic acid. The reaction mixture is stirred for 3 hours, filtered, and washed.[3]
-
Cross-Coupling: A solution of thione 12 and the oxo compound (S,S)-16 in triethyl phosphite is stirred at 90 °C for 5 hours. The resulting enantiopure cross-coupled product, (S,S)-17, is purified by column chromatography.[4]
-
Deprotection: Potassium carbonate is added to a solution of the acetyl-protected BEDT-TTF ((S,S)-17) in a mixture of MeOH/THF/H₂O. The reaction is stirred for 3 hours under an argon atmosphere. After workup, the final product, (S,S)-trans-vic-bis(hydroxymethyl)-BEDT-TTF (2), is obtained.[3][4]
Quantitative Data Summary
The following tables summarize the yields and key characterization data for the synthesized compounds as reported in the literature.
Table 1: Yields for the Synthesis of Racemic trans-vic-(Hydroxymethyl)(methyl)-BEDT-TTF (1)
| Step | Product | Yield (%) | Reference |
| Cycloaddition | trans-(S,S)- and (R,R)-9 | 56 | [3][4] |
| Deprotection | Final Product 1 | 81 | [3] |
Table 2: Yields and Characterization for the Synthesis of Enantiopure (S,S)-trans-vic-Bis(hydroxymethyl)-BEDT-TTF (2)
| Step | Product | Yield (%) | ¹H NMR (300 MHz, CDCl₃) δ | ¹³C NMR (75 MHz, CDCl₃) δ | Reference |
| Oxo-analogue Formation | (S,S)-Oxo compound 16 | 93 | 2.12 (s, 6H), 3.76 (m, 2H), 4.38 (dd, J = 7.5, 11.4 Hz, 2H), 4.45 (dd, J = 5.7, 11.4 Hz, 2H) | 20.69, 41.40, 64.84, 109.72, 170.35, 187.57 | [3] |
| Cross-Coupling | (S,S)-Protected BEDT-TTF 17 | 47 | 2.09 (s, 6H), 3.29 (s, 4H), 3.69 (m, 2H), 4.25 (dd, J = 7.8, 11.4 Hz, 2H), 4.34 (dd, J = 6.0, 11.4 Hz, 2H) | 20.73, 30.17, 40.88, 64.93, 110.43, 113.92, 170.35 | [4] |
| Deprotection | (S,S)-Final Product 2 | - | - | - | [3][4] |
General Considerations and Safety
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
-
Solvents should be dried using standard procedures before use.
-
Reagents should be of high purity.
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Mercuric acetate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Triethyl phosphite has a strong, unpleasant odor and should be handled in a fume hood.
References
- 1. Hydrogen bonded anion ribbons, networks and clusters and sulfur-anion interactions in novel radical cation salts of BEDT-TTF with sulfamate, pentaborate and bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and Properties of New Organic Conductors: BEDT-TTF, BEST and BETS Salts of the HOC2H4SO3− Anion | MDPI [mdpi.com]
- 3. BEDT-TTF radical-cation salts with tris(oxalato)chromate and guest additives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03425B [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BEDT-TTF Based Conducting and Magnetic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), often abbreviated as ET, is a pivotal organic donor molecule in the field of materials science. Its ability to form charge-transfer salts with a diverse range of anions has led to the creation of a vast family of materials exhibiting a remarkable spectrum of electronic and magnetic properties. These materials are typically composed of alternating layers of the conducting organic BEDT-TTF cations and insulating or magnetic inorganic/organic anions.[1] The unique π-electron system of the BEDT-TTF molecule facilitates strong intermolecular interactions, leading to the formation of two-dimensional conducting networks.[2] This layered crystal structure is a key factor in the emergence of fascinating physical phenomena, including metallic conductivity, superconductivity, and various magnetic ordering states.[1][3]
The interplay between the conducting π-electrons in the BEDT-TTF layers and the magnetic moments, which can be incorporated through the anion layers, allows for the rational design of multifunctional materials.[1] By carefully selecting the constituent anions and controlling the crystallization conditions, it is possible to tune the electronic and magnetic ground states of these materials. This has led to the discovery of materials that are simultaneously conducting and magnetic, offering exciting prospects for applications in molecular electronics and spintronics.[1]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of BEDT-TTF based materials with coexisting conducting and magnetic properties. It is intended to serve as a comprehensive guide for researchers venturing into this exciting area of materials chemistry and physics.
Data Presentation: Properties of Representative BEDT-TTF Salts
The following tables summarize key quantitative data for a selection of BEDT-TTF-based materials, highlighting the diversity of their conducting and magnetic properties.
| Compound | Anion | Room Temperature Conductivity (S·cm⁻¹) | Ground State | Critical Temperature (Tc) / Transition Temperature (T) | Reference(s) |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | Cu[N(CN)₂]Br⁻ | Metallic | Superconductor | 11.5 - 12 K | [4][5][6] |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | Cu[N(CN)₂]Cl⁻ | Metallic | Antiferromagnetic Insulator (becomes superconductor under pressure) | Tₙ ≈ 13 K, Tc ≈ 13 K (at 0.3 kbar) | [4] |
| λ-(BETS)₂FeCl₄ | FeCl₄⁻ | Metallic | Antiferromagnetic Insulator (field-induced superconductor) | Tₙ ≈ 8.5 K | [7][8][9] |
| (BEDT-TTF)₂[HoCl₂(H₂O)₆]Cl₂(H₂O)₂ | [HoCl₂(H₂O)₆]⁺, 2Cl⁻ | 0.004 | Semiconductor | - | [10] |
| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | CF₃CF₂SO₃⁻ | ~0.02 | Semiconductor | Structural transition at 220 K | [11] |
| α-(BEDT-TTF)₃(HOC₂H₄SO₃)₂ | HOC₂H₄SO₃⁻ | 1.15 x 10² | Semiconductor | - | [12] |
| ([²H₈]BEDT-TTF)₄Cl₂·6D₂O | 2Cl⁻ | 40 | Metal | Metal-insulator transition ~160 K | [13] |
Table 1: Electrical Properties of Selected BEDT-TTF Based Salts. This table showcases the diverse electrical behavior of BEDT-TTF salts, ranging from metallic and superconducting to semiconducting, depending on the anion and crystal packing.
| Compound | Magnetic Anion | Magnetic Ground State | Weiss Constant (θ) | Magnetic Moment (μ_eff) / Other Magnetic Parameters | Reference(s) |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | No | Paramagnetic | - | - | [4] |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | No | Antiferromagnetic | - | - | [4] |
| λ-(BETS)₂FeCl₄ | FeCl₄⁻ (Fe³⁺) | Antiferromagnetic | - | S = 5/2 for Fe³⁺ | [7][8][9] |
| (BEDT-TTF)₂[HoCl₂(H₂O)₆]Cl₂(H₂O)₂ | Ho³⁺ | Paramagnetic | -3 K | - | [10] |
| ([²H₈]BEDT-TTF)₄Cl₂·6D₂O | No | Paramagnetic | -4 K | Curie-Weiss behavior below 50 K | [13] |
Table 2: Magnetic Properties of Selected BEDT-TTF Based Salts. This table highlights the magnetic behavior of BEDT-TTF salts, which can be tuned by incorporating magnetic anions or through the interactions between the BEDT-TTF radical cations themselves.
Experimental Protocols
I. Synthesis of BEDT-TTF Charge-Transfer Salts by Electrocrystallization
Electrocrystallization is the most common and effective method for growing high-quality single crystals of BEDT-TTF charge-transfer salts.[2]
A. Materials and Equipment:
-
BEDT-TTF (or its derivatives)
-
Supporting electrolyte (e.g., a tetraalkylammonium salt of the desired anion)
-
Anhydrous organic solvent (e.g., 1,1,2-trichloroethane, dichlorobenzene, or a mixture with ethanol)
-
H-shaped electrochemical cell
-
Platinum electrodes (typically 1 mm diameter wires)
-
Constant current source
-
Inert atmosphere glovebox or Schlenk line
B. Protocol:
-
Preparation: Thoroughly clean and dry the H-shaped electrochemical cell and platinum electrodes.
-
Solution Preparation: Inside an inert atmosphere glovebox, dissolve BEDT-TTF and the supporting electrolyte in the chosen anhydrous solvent. The concentration of BEDT-TTF is typically in the range of 1-5 mg/mL.
-
Cell Assembly: Fill the H-shaped cell with the prepared solution, ensuring both compartments are filled to the same level. Insert the platinum electrodes into each compartment.
-
Electrocrystallization: Connect the electrodes to a constant current source. Apply a small constant current, typically in the range of 0.1 to 2.0 μA. The BEDT-TTF molecules will be oxidized at the anode, and over a period of several days to weeks, single crystals of the charge-transfer salt will grow on the anode surface.
-
Crystal Harvesting: Once crystals of a suitable size have grown, disconnect the current source. Carefully remove the anode from the cell, wash the crystals with the pure solvent, and dry them under a stream of inert gas.
II. Electrical Conductivity Measurement: Four-Probe Method
The four-probe method is a standard technique for measuring the electrical conductivity of single crystals, which minimizes the influence of contact resistance.[14][15]
A. Materials and Equipment:
-
Single crystal of the BEDT-TTF salt
-
Fine gold or platinum wires (typically 10-25 μm diameter)
-
Conductive paste or paint (e.g., silver or carbon paste)
-
Microscope for mounting
-
Cryostat for temperature-dependent measurements
-
Constant current source
-
High-impedance voltmeter
B. Protocol:
-
Sample Mounting: Under a microscope, carefully attach four fine wires to a single crystal in a linear arrangement using a minimal amount of conductive paste. The two outer wires serve as the current leads, and the two inner wires are the voltage leads.
-
Curing: Allow the conductive paste to dry and cure completely according to the manufacturer's instructions.
-
Measurement Setup: Mount the sample in a cryostat. Connect the outer two wires to a constant current source and the inner two wires to a high-impedance voltmeter.
-
Measurement:
-
Apply a small, constant DC or low-frequency AC current (typically in the μA to mA range) through the outer probes.
-
Measure the voltage drop across the inner two probes. .
-
The resistance (R) is calculated using Ohm's law: R = V/I.
-
The resistivity (ρ) is then calculated using the formula: ρ = R * (A/L), where A is the cross-sectional area of the crystal and L is the distance between the inner voltage probes.
-
The conductivity (σ) is the reciprocal of the resistivity: σ = 1/ρ.
-
-
Temperature Dependence: For temperature-dependent measurements, the cryostat is used to vary the temperature of the sample, and the resistance is measured at each desired temperature point.
III. Magnetic Susceptibility Measurement
A. Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of materials.[16][17][18]
1. Materials and Equipment:
-
SQUID magnetometer
-
Sample holder (e.g., gelatin capsule, quartz tube for air-sensitive samples)
-
Non-magnetic grease (for securing the sample)
-
Single crystal or polycrystalline sample of the BEDT-TTF salt
2. Protocol:
-
Sample Preparation:
-
Weigh an empty sample holder.
-
Place the sample (a single crystal or a collection of randomly oriented microcrystals) inside the holder. For single-crystal measurements, the orientation of the crystal with respect to the applied magnetic field should be noted.
-
Secure the sample with a small amount of non-magnetic grease if necessary to prevent movement.
-
For air-sensitive samples, the sample should be loaded into a quartz tube inside an inert atmosphere glovebox and then sealed.[16]
-
Weigh the sample holder with the sample to determine the sample mass.
-
-
Measurement:
-
Mount the sample holder in the SQUID magnetometer.
-
Center the sample within the detection coils of the SQUID.
-
Perform measurements as a function of temperature and/or applied magnetic field.
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:
-
For ZFC, cool the sample to the lowest desired temperature in the absence of an applied magnetic field. Then, apply a small magnetic field and measure the magnetization as the temperature is increased.
-
For FC, cool the sample in the presence of an applied magnetic field and measure the magnetization as the temperature is increased or decreased.
-
-
Magnetization versus Field (M-H) Isotherms: At a constant temperature, measure the magnetization as a function of the applied magnetic field.
-
-
-
Data Analysis: The measured magnetic moment is converted to magnetic susceptibility (χ) by dividing by the applied magnetic field and the sample mass or molar mass. The data can be plotted as χ vs. T or M vs. H to analyze the magnetic behavior of the material.
B. Gouy Balance Method
The Gouy balance is a classical and relatively simple method for determining the magnetic susceptibility of a powdered sample.[14]
1. Materials and Equipment:
-
Gouy balance (analytical balance with a magnet)
-
Gouy tube (a long, cylindrical sample tube)
-
Powdered sample of the BEDT-TTF salt
-
Standard calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)
2. Protocol:
-
Calibration:
-
Measure the weight of the empty Gouy tube with the magnetic field off (m_tube_off) and on (m_tube_on).
-
Fill the Gouy tube with the standard calibrant to a known height.
-
Measure the weight of the tube with the calibrant with the magnetic field off (m_cal_off) and on (m_cal_on).
-
-
Sample Measurement:
-
Empty and clean the Gouy tube.
-
Fill the Gouy tube with the powdered sample to the same height as the calibrant.
-
Measure the weight of the tube with the sample with the magnetic field off (m_sample_off) and on (m_sample_on).
-
-
Calculation: The change in weight due to the magnetic field is used to calculate the magnetic susceptibility of the sample relative to the calibrant.
C. Evans Method (NMR Spectroscopy)
The Evans method is a convenient technique for measuring the magnetic susceptibility of a paramagnetic substance in solution using NMR spectroscopy.
1. Materials and Equipment:
-
NMR spectrometer
-
Coaxial NMR tube (or two separate tubes)
-
Paramagnetic sample
-
Solvent containing a reference compound (e.g., TMS)
2. Protocol:
-
Sample Preparation:
-
Prepare a solution of the paramagnetic sample in a suitable deuterated solvent.
-
Prepare a reference solution of the same solvent containing the reference compound.
-
If using a coaxial tube, place the reference solution in the inner tube and the sample solution in the outer tube.
-
-
NMR Measurement:
-
Acquire the NMR spectrum of the sample.
-
The presence of the paramagnetic species will cause a shift in the resonance frequency of the reference compound.
-
-
Calculation: The magnetic susceptibility is calculated from the observed chemical shift difference of the reference signal in the presence and absence of the paramagnetic species.
Mandatory Visualization
Logical Relationship between Synthesis, Structure, and Properties of BEDT-TTF Materials
Caption: Logical flow from synthesis to the conducting and magnetic properties of BEDT-TTF salts.
Experimental Workflow for Characterizing BEDT-TTF Materials
Caption: A typical experimental workflow for the synthesis and characterization of BEDT-TTF materials.
References
- 1. arxiv.org [arxiv.org]
- 2. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. kappa-(BEDT-TTF)2Cu[N(CN)(2)]Br: a fully gapped strong-coupling superconductor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. [PDF] NMR investigation of the organic conductor λ-(BETS)2FeCl4 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures and Properties of New Organic Conductors: BEDT-TTF, BEST and BETS Salts of the HOC2H4SO3− Anion [mdpi.com]
- 13. Synthesis, structure and physical properties of the organic metal ([2H8]BEDT-TTF)4Cl2·6D2O - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Four Point Probe Measurement Explained [suragus.com]
- 15. Four-probe Conductivity Measurement | Physics Van | Illinois [van.physics.illinois.edu]
- 16. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]
- 17. sscu.iisc.ac.in [sscu.iisc.ac.in]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Pressure-Dependent Transport Measurements of κ-(BEDT-TTF)₂X Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting pressure-dependent transport measurements on κ-(BEDT-TTF)₂X organic salts. The κ-(BEDT-TTF)₂X family of materials is renowned for its rich phase diagram, which includes antiferromagnetic insulating, quantum spin liquid, and superconducting ground states that can be tuned by the application of physical pressure. Understanding these pressure-induced phase transitions is crucial for fundamental condensed matter physics and may offer insights for the design of novel materials.
Data Presentation: Pressure-Tuning of Electronic Phases
The following tables summarize the pressure-dependent transition temperatures for several key κ-(BEDT-TTF)₂X salts. This data has been compiled from various research articles and provides a quantitative overview of how pressure modulates the electronic ground states of these materials.
Table 1: Pressure Dependence of the Superconducting Transition Temperature (Tc) in κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl
| Pressure (kbar) | Tc (K) | Notes |
| 0.3 | ~13 | Transitions from an antiferromagnetic insulator to a superconductor.[1] |
| > 0.3 | Decreases | Tc is suppressed with increasing pressure. |
Table 2: Pressure-Temperature Phase Diagram Data for κ-(BEDT-TTF)₂Cu[N(CN)₂]I
| Pressure (kbar) | Phase Transition | Temperature (K) |
| ~1.0 | Insulator to Metal | - |
| > 1.0 | Superconducting | Up to 8 |
Note: Under a hydrostatic pressure of about 1 kbar, an insulating state is transformed into a metallic state, which then exhibits superconductivity.[2]
Table 3: Pressure-Induced Phases in κ-(BEDT-TTF)₂Cu₂(CN)₃
| Pressure (GPa) | Ground State | Tc (K) |
| 0 | Quantum Spin Liquid Insulator | - |
| > 0.122 | Paramagnetic Metal / Superconductor | Onset of superconductivity observed. |
Note: This material undergoes a first-order phase transition from a Mott insulator to a paramagnetic metal at a critical pressure (pc) of 122 MPa.[3]
Experimental Protocols
The following protocols provide a detailed methodology for performing pressure-dependent transport measurements on κ-(BEDT-TTF)₂X single crystals. These protocols are based on standard techniques reported in the literature.
Protocol 1: Sample Preparation and Mounting
-
Crystal Selection: Select a high-quality single crystal of the desired κ-(BEDT-TTF)₂X salt with typical dimensions of approximately 1 x 0.5 x 0.1 mm³.
-
Contact Preparation: Attach four fine gold wires (typically 10-25 µm in diameter) to the crystal surface using conductive carbon paste or silver paint. The contacts should be arranged in a standard four-probe configuration along the desired crystallographic axis for resistivity measurement.
-
Curing: Allow the contacts to cure at room temperature or with gentle heating, ensuring a good ohmic connection.
Protocol 2: Piston-Cylinder Cell Assembly and Pressurization
-
Pressure Cell: A piston-cylinder type pressure cell is commonly used for pressures up to ~3 GPa.
-
Gasket and Sample Chamber: Prepare a gasket from a suitable metal (e.g., copper-beryllium alloy). The sample chamber within the gasket is filled with a pressure-transmitting medium.
-
Pressure-Transmitting Medium: Fill the sample chamber with a hydrostatic pressure medium such as Daphne oil 7373 or a 4:1 methanol-ethanol mixture. These media ensure uniform pressure application on the crystal.
-
Sample Placement: Carefully place the wired crystal inside the pressure-transmitting medium within the gasket.
-
Wiring: Feed the gold wires from the sample through the electrical feedthroughs of the pressure cell.
-
Cell Sealing: Assemble the piston-cylinder cell, ensuring a proper seal to maintain pressure.
-
Pressurization: Apply pressure at room temperature by advancing the piston using a hydraulic press. The applied load determines the pressure inside the cell.
Protocol 3: Low-Temperature Measurements and Pressure Calibration
-
Cryostat: Mount the assembled pressure cell in a cryostat capable of reaching the desired low temperatures (e.g., a helium-3 (B1234947) or dilution refrigerator).
-
Temperature Control: Cool the pressure cell at a controlled rate to the target temperature.
-
In-situ Pressure Measurement: The pressure at low temperatures will differ from the pressure applied at room temperature due to thermal contraction of the cell components and the pressure medium. Therefore, in-situ pressure calibration is crucial.
-
Ruby Fluorescence: A small ruby chip is placed inside the pressure cell along with the sample. The pressure is determined by measuring the wavelength shift of the ruby R1 fluorescence line, which has a known pressure dependence.[4][5][6][7][8] An optical fiber can be used to guide the excitation laser to the ruby and collect the fluorescence signal.[5]
-
Manganin Gauge: A manganin wire coil can be included in the pressure cell. The resistance of the manganin wire changes predictably with pressure.
-
-
Transport Measurement: Perform four-probe resistivity measurements as a function of temperature at a fixed pressure.
-
Apply a small, constant AC or DC current through the outer two contacts.
-
Measure the voltage drop across the inner two contacts using a high-impedance voltmeter or lock-in amplifier.
-
The resistance is calculated using Ohm's law (R = V/I).
-
-
Data Acquisition: Record the resistance and temperature data at each pressure point. The pressure can be changed at a base temperature or after warming the cell back to room temperature.
Visualizations
Experimental Workflow
Caption: Workflow for pressure-dependent transport measurements.
Pressure-Temperature-Phase Relationship
References
Application of BEDT-TTF Derivatives in Dual-Type Redox Flow Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its derivatives represent a promising class of organic redox-active materials for energy storage applications. Their ability to undergo stable, reversible, multi-electron redox reactions makes them attractive candidates for catholytes in high-energy-density redox flow batteries (RFBs). This document provides detailed application notes and experimental protocols for the use of two exemplary BEDT-TTF derivatives, a cyanoethyl-functionalized TTF (CN-TTF) for slurry-based aqueous RFBs and a poly(ethylene glycol)-functionalized TTF (PEG-TTF) for non-aqueous RFBs. These systems highlight the versatility of molecular engineering in tuning the physicochemical properties of TTF for specific battery chemistries.
Data Presentation: Performance of TTF-Derivative Redox Flow Batteries
The following tables summarize the key performance metrics of dual-type redox flow batteries employing CN-TTF and PEG-TTF as the catholyte.
Table 1: Performance of a Zn/CN-TTF Slurry-Based Aqueous Redox Flow Battery [1]
| Parameter | Value | Conditions |
| Catholyte Concentration | 1.0 M CN-TTF | Slurry in 2 M LiTFSI/H₂O with 40 g/L Ketjen carbon |
| Anode | Zinc Plate | --- |
| Capacity Retention | 75.8% after 1000 cycles | Current Density: Not Specified |
| Coulombic Efficiency | 99.7% (average) | --- |
| Cycling Duration | 226 hours (9.4 days) | --- |
| Capacity Fade Rate | ~0.024% per cycle | --- |
Table 2: Performance of a Li/PEG-TTF Solution-Based Non-Aqueous Redox Flow Battery [1]
| Parameter | Value | Conditions |
| Catholyte Concentration | 0.5 M PEG₃-TTF | 1.0 M electron concentration in carbonate electrolyte |
| Anode | Lithium Metal | --- |
| Cell Voltage | 3.64 V | --- |
| Energy Density | 88 Wh/L | --- |
| Capacity Retention | 82.9% after 100 cycles | Current Density: 3 mA/cm² |
| Coulombic Efficiency | Not Specified | --- |
| Cycling Duration | 18.5 days | --- |
| Capacity Fade Rate | ~0.17% per cycle | --- |
Experimental Protocols
I. Synthesis of TTF Derivatives
A. Synthesis of Tetrakis(2-cyanoethylthio)tetrathiafulvalene (CN-TTF)
This protocol is adapted from established synthetic routes for cyanoethyl-functionalized TTF derivatives.
Materials:
-
Tetrathiafulvalene-2,3,6,7-tetrathiolate (TTF-tetrathiolate)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve TTF-tetrathiolate in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a stoichiometric excess of the base to the solution at room temperature. Stir for 30 minutes to ensure complete deprotonation of the thiol groups.
-
Add a stoichiometric excess of 3-bromopropionitrile to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water and then with a suitable organic solvent (e.g., methanol) to remove impurities.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization or column chromatography to obtain pure CN-TTF.
B. Synthesis of Tetrakis(poly(ethylene glycol))tetrathiafulvalene (PEG-TTF)
This protocol outlines a general procedure for the PEGylation of a TTF core, which can be adapted based on the specific PEG chain length and starting materials.
Materials:
-
A suitable TTF precursor with reactive sites (e.g., hydroxyl or halide functional groups)
-
Poly(ethylene glycol) with a reactive end group (e.g., tosylate, mesylate, or halide)
-
Base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve the functionalized TTF precursor in the anhydrous solvent.
-
Add the base portion-wise to the solution at 0 °C to deprotonate the reactive sites on the TTF core.
-
In a separate flask, dissolve the PEG derivative in the anhydrous solvent.
-
Slowly add the solution of the PEG derivative to the TTF solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by a suitable analytical technique.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting PEG-TTF derivative using dialysis or size exclusion chromatography to remove unreacted PEG and other impurities.
-
Lyophilize the purified solution to obtain the final product.
II. Electrochemical Characterization
A. Cyclic Voltammetry (CV)
Objective: To determine the redox potentials and electrochemical reversibility of the TTF derivatives.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl or Ag/AgNO₃ reference electrode)
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare a solution of the TTF derivative (e.g., 1-10 mM) in a suitable electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile (B52724) for non-aqueous systems).
-
Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Perform the CV scan over a potential range that encompasses the expected redox events of the TTF derivative. A typical scan rate is 100 mV/s.
-
Record the cyclic voltammogram, noting the peak potentials for the two successive one-electron oxidation steps.
-
Assess the reversibility of the redox processes by examining the peak separation (ΔEp), which should be close to 59/n mV (where n=1) for a reversible one-electron transfer, and the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1.[2]
III. Redox Flow Battery Assembly and Testing
A. Slurry-Based Zn/CN-TTF Battery
Materials:
-
CN-TTF powder
-
Ketjen carbon black
-
2 M LiTFSI aqueous solution
-
Zinc plate (anode)
-
Graphite (B72142) felt (cathode current collector)
-
Ion-exchange membrane (e.g., Nafion)
-
Flow cell hardware
-
Peristaltic pumps
-
Tubing
-
Battery cycler
Catholyte Slurry Preparation:
-
Mix the desired amount of CN-TTF powder with Ketjen carbon black in a mortar and pestle to ensure a homogeneous mixture.
-
Gradually add the 2 M LiTFSI aqueous solution to the powder mixture while continuing to grind until a uniform slurry is formed.
Battery Assembly and Operation:
-
Cut the graphite felt and membrane to the appropriate size for the flow cell.
-
Assemble the flow cell with the zinc plate as the negative electrode, the ion-exchange membrane as the separator, and the graphite felt as the positive electrode.
-
Connect the catholyte reservoir containing the CN-TTF slurry to the positive side of the flow cell and the anolyte reservoir (containing an appropriate electrolyte for the zinc anode) to the negative side using pumps and tubing.
-
Circulate the electrolytes through the cell.
-
Connect the assembled cell to a battery cycler.
-
Perform charge-discharge cycling at a constant current density (e.g., 20-100 mA/cm²) within a defined voltage window.
-
Monitor the cell voltage, capacity, and efficiency over multiple cycles.
B. Solution-Based Li/PEG-TTF Battery
Materials:
-
PEG-TTF
-
Supporting electrolyte (e.g., 1 M LiPF₆ in a mixture of organic carbonates)
-
Lithium foil (anode)
-
Carbon paper (cathode)
-
Separator (e.g., Celgard)
-
Flow cell hardware
-
Peristaltic pumps
-
Tubing
-
Battery cycler
Electrolyte Preparation:
-
Dissolve the desired concentration of PEG-TTF in the organic electrolyte solution.
-
Prepare the anolyte, which will be the same organic electrolyte without the PEG-TTF.
Battery Assembly and Operation:
-
Assemble the flow cell in an argon-filled glovebox due to the sensitivity of lithium metal to air and moisture.
-
Use lithium foil as the negative electrode, the separator, and carbon paper as the positive electrode.
-
Connect the catholyte and anolyte reservoirs to the respective sides of the flow cell.
-
Circulate the electrolytes.
-
Connect the cell to a battery cycler.
-
Perform galvanostatic charge-discharge cycling at a specific current density (e.g., 3 mA/cm²) and within an appropriate voltage range.
-
Record and analyze the battery performance metrics.
Visualizations
Redox Mechanism of TTF Derivatives
The fundamental redox mechanism of TTF derivatives involves two sequential one-electron oxidations, forming a stable radical cation (TTF•⁺) and then a dication (TTF²⁺). This two-step process is key to their application as multi-electron catholytes.
Caption: Redox states of a TTF derivative during charge and discharge.
Experimental Workflow for TTF-Based Redox Flow Battery Development
This diagram outlines the logical progression from molecular design and synthesis to the evaluation of a complete redox flow battery system.
Caption: Experimental workflow for developing TTF-based redox flow batteries.
References
Troubleshooting & Optimization
Technical Support Center: Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Crystal Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common problems during the crystal growth of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its charge-transfer salts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for growing single crystals of BEDT-TTF salts?
A1: The most common and effective method for growing high-quality single crystals of BEDT-TTF charge-transfer salts is electrochemical crystallization (electrocrystallization). This technique involves the slow oxidation of the neutral BEDT-TTF donor molecule in an organic solvent in the presence of a supporting electrolyte containing the desired counter-anion. A small, constant current is applied across two electrodes (typically platinum), leading to the gradual formation of crystals on the anode.
Q2: Why is the choice of solvent critical in BEDT-TTF crystal growth?
A2: The solvent plays a crucial role in determining the solubility of both the BEDT-TTF donor and the electrolyte, which in turn affects the rate of crystal growth.[1] More importantly, the solvent can influence the resulting crystal structure, leading to the formation of different polymorphs (e.g., α, β, κ phases) with distinct electronic properties.[2] Solvent molecules can also be incorporated into the crystal lattice, further modifying the structure and properties.[3]
Q3: What are polymorphs in the context of BEDT-TTF crystals, and why are they important?
A3: Polymorphs are different crystalline forms of the same compound that exhibit distinct arrangements of the molecules in the crystal lattice. For BEDT-TTF salts, different polymorphs, such as the α, β, and κ phases, can have dramatically different electronic properties, ranging from metallic and superconducting to semiconducting or insulating.[4] Controlling polymorphism is therefore essential for obtaining crystals with the desired physical characteristics for research and applications.
Q4: What is the role of the anion in the crystal growth of BEDT-TTF salts?
A4: The anion is a fundamental component of the resulting charge-transfer salt and directly influences the crystal packing and electronic structure. The size, shape, and charge of the anion can dictate the stoichiometry of the salt and the specific packing motif of the BEDT-TTF molecules, thereby playing a significant role in determining the physical properties of the crystal.
Q5: How can I purify the BEDT-TTF starting material?
A5: It is crucial to use highly purified BEDT-TTF for crystal growth to minimize impurities that can hinder nucleation and affect crystal quality. A common purification method is recrystallization from a suitable solvent like chloroform (B151607) or chlorobenzene.[5] Column chromatography can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the electrocrystallization of BEDT-TTF salts.
Problem 1: No Crystal Growth or Very Slow Nucleation
Possible Causes:
-
Low Supersaturation: The concentration of the BEDT-TTF radical cation has not reached the critical level for nucleation.[6]
-
Impurities in the Solvent or on the Electrode: Impurities can inhibit nucleation.[6]
-
Inappropriate Temperature: The temperature may be too high, increasing solubility and preventing supersaturation.[6]
-
Vibrations: Mechanical disturbances can disrupt the nucleation process.[6]
Troubleshooting Steps:
-
Increase Current Density: A slight increase in the applied current can enhance the rate of BEDT-TTF oxidation, leading to a faster build-up of supersaturation.
-
Check for Impurities: Ensure that the solvent is of high purity and the electrodes are thoroughly cleaned before use.
-
Adjust Temperature: Lowering the temperature of the electrochemical cell can decrease the solubility of the salt and promote nucleation.
-
Isolate from Vibrations: Place the crystallization cell in a location free from vibrations.
Problem 2: Formation of Small, Needle-like, or Dendritic Crystals
Possible Causes:
-
High Supersaturation: A very high concentration of the BEDT-TTF radical cation can lead to rapid and uncontrolled crystal growth.
-
High Current Density: A high applied current accelerates the growth rate, often at the expense of crystal quality.
-
Inappropriate Solvent: The chosen solvent may favor a particular growth habit.
Troubleshooting Steps:
-
Decrease Current Density: Reducing the current will slow down the rate of BEDT-TTF oxidation and allow for more ordered crystal growth.
-
Modify the Solvent System: Experiment with different solvents or solvent mixtures to alter the solubility and potentially favor the growth of plate-like crystals.[3]
-
Introduce a Seed Crystal: If small crystals have already formed, carefully select a well-formed one and use it as a seed in a fresh, slightly less supersaturated solution.
Problem 3: Formation of an Undesired Polymorph
Possible Causes:
-
Solvent System: The solvent has a strong influence on the resulting crystal phase.[2]
-
Anion: The choice of anion can favor the formation of a specific polymorph.
-
Temperature: Temperature can affect the thermodynamic stability of different polymorphs.
-
Current Density: The rate of growth can influence which polymorph nucleates and grows.
Troubleshooting Steps:
-
Change the Solvent: This is often the most effective way to target a different polymorph. Refer to the literature for solvent systems known to produce the desired phase.
-
Vary the Anion: If possible, experiment with different counter-anions.
-
Adjust Temperature and Current Density: Systematically vary the temperature and current density to explore the crystallization phase diagram.
Problem 4: Twinned or Poorly Diffracting Crystals
Possible Causes:
-
Rapid Crystal Growth: Fast growth can lead to the formation of defects, including twinning.[7]
-
Mechanical Stress: Stress on the crystal during growth or handling can induce twinning.[7]
-
Impurities: Incorporated impurities can disrupt the crystal lattice and lead to poor diffraction quality.
Troubleshooting Steps:
-
Optimize Growth Rate: As with small crystals, reduce the current density to slow down the growth rate.
-
Handle Crystals with Care: Minimize mechanical stress when removing crystals from the electrode and mounting them for analysis.
-
Ensure High Purity of Starting Materials: Use highly purified BEDT-TTF, electrolyte, and solvent to minimize the incorporation of impurities.
Data Presentation
Table 1: Influence of Electrocrystallization Parameters on BEDT-TTF Crystal Growth
| Parameter | Effect on Crystal Growth | Troubleshooting Recommendations |
| Current Density | Higher current density generally leads to faster growth but can result in smaller, less perfect crystals and potentially different polymorphs. | For high-quality crystals, use a low current density (typically 0.1-1.0 µA/cm²).[5] |
| Solvent | Affects solubility, growth rate, crystal habit, and is a primary determinant of the resulting polymorph.[2][3] | Experiment with different solvents or solvent mixtures to control polymorphism and morphology. Common solvents include 1,1,2-trichloroethane (B165190) (TCE), chlorobenzene, and tetrahydrofuran (B95107) (THF). |
| Temperature | Influences solubility and can affect the stability of different polymorphs. | Maintain a constant and controlled temperature during growth. Lower temperatures often favor the growth of higher quality crystals. |
| Anion | Determines the composition of the salt and plays a crucial role in the crystal packing and electronic properties. | The choice of anion is fundamental to the desired final compound. |
| Purity | Impurities in the BEDT-TTF, electrolyte, or solvent can inhibit growth, cause defects, and affect crystal quality.[6] | Use highly purified starting materials and solvents. |
Experimental Protocols
Standard Electrocrystallization Protocol for (BEDT-TTF)₂X Salts
-
Cell Preparation: A two-compartment H-shaped glass cell is commonly used, with the compartments separated by a fine porosity glass frit. Platinum wire electrodes (typically 0.5-1.0 mm diameter) are used as the anode and cathode. The cell and electrodes should be meticulously cleaned.
-
Solution Preparation:
-
In the anode compartment, dissolve the BEDT-TTF starting material in the chosen organic solvent (e.g., 1,1,2-trichloroethane).
-
In both compartments, dissolve the supporting electrolyte containing the desired anion (e.g., a tetrabutylammonium (B224687) salt of the anion). The concentration of the electrolyte is typically higher than that of the BEDT-TTF.
-
-
Electrocrystallization:
-
Seal the cell to prevent solvent evaporation.
-
Apply a constant DC current between the two electrodes using a galvanostat. The current density is typically in the range of 0.1 to 2.0 µA/cm².
-
Maintain the cell at a constant temperature, often between 20°C and 40°C.
-
-
Crystal Growth and Harvesting:
-
Crystals will slowly grow on the surface of the anode over a period of several days to weeks.
-
Once the crystals have reached a suitable size, carefully disconnect the current and harvest the crystals from the electrode.
-
Wash the crystals with the pure solvent and dry them.
-
Mandatory Visualization
References
- 1. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 2. zh.mindat.org [zh.mindat.org]
- 3. Effect of electrocrystallization medium on quality, structural features, and conducting properties of single crystals of the (BEDT-TTF)4AI[FeIII(C2O4)3]·G family - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 7. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
How to improve the yield of BEDT-TTF synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of BEDT-TTF, offering potential causes and solutions to improve reaction yield and product purity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of 2-Oxo-1,4-dithiane | Incomplete reaction or loss of product during workup. | Ensure the reaction of 1,2-ethanedithiol (B43112) and chloroacetyl chloride goes to completion by stirring for the recommended 2 hours at ambient temperature after addition. During the aqueous workup, ensure proper phase separation to avoid loss of the organic layer. Distill the crude product under vacuum at the specified temperature range (92–93°C at 0.7 mm) to minimize decomposition.[1] |
| Low Yield of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][2][3]dithiin | Inefficient purification of the intermediate from the previous step. | The crude product from the previous step should be purified by filtration on silica (B1680970) gel with toluene (B28343). Ensure the complete removal of toluene before recrystallization from absolute ethanol (B145695) to obtain white crystals.[1] |
| Dramatically Decreased Yield of BEDT-TTF | Slow heating of the reaction mixture during the final coupling step. | It is critical to heat the solution of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][2][3]dithiin in triethyl phosphite (B83602) rapidly. Immerse the flask in a preheated oil bath at 125°C to initiate a swift reflux.[1] |
| Formation of Inseparable Side Products | Impurities in triethyl phosphite or side reactions during coupling. | Use freshly distilled triethyl phosphite to avoid impurities like diethyl hydrogen phosphite or triethyl phosphate, which can interfere with the reaction.[2][4] Consider alternative coupling methods if side reactions persist, such as photochemical conditions or high pressure, although these may require specialized equipment.[1] |
| Product Contamination and Low Purity | Inadequate washing and recrystallization. | After filtration, wash the crude BEDT-TTF product thoroughly with methanol (B129727) and ether to remove residual reagents and byproducts. For high purity, recrystallization from chlorobenzene (B131634) is recommended, which should yield bright red needles of BEDT-TTF.[1] |
| Explosion Hazard During Synthesis | Use of alkali metals (e.g., sodium or potassium) for the reduction of carbon disulfide. | Avoid synthetic routes involving the reduction of carbon disulfide with alkali metals, as this reaction is known to be hazardous and can lead to violent explosions.[1] Opt for safer, alternative procedures, such as the one detailed in the experimental protocols section. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield of BEDT-TTF?
A1: The final coupling step, where 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][2][3]dithiin is reacted with triethyl phosphite, is crucial. Rapidly heating the reaction mixture to reflux is essential; slow heating can cause a significant drop in yield.[1]
Q2: Are there safer alternatives to the traditional BEDT-TTF synthesis that uses hazardous reagents?
A2: Yes, a well-established procedure avoids the dangerous reduction of carbon disulfide with alkali metals. This method starts from 1,2-ethanedithiol and chloroacetyl chloride and proceeds through several intermediates to give high yields of BEDT-TTF with superior purity.[1]
Q3: How can I purify the final BEDT-TTF product to obtain high-quality crystals?
A3: After the reaction, the precipitated orange-red crystals should be filtered and washed with methanol and ether. For optimal purity, the crude product should be recrystallized from chlorobenzene. This process should yield bright red, needle-like crystals of BEDT-TTF.[1]
Q4: What are the expected yields for the key steps in the high-yield synthesis of BEDT-TTF?
A4: The following table summarizes the typical yields for the main stages of the synthesis:
| Reaction Step | Product | Reported Yield |
| 1,2-Ethanedithiol + Chloroacetyl chloride | 2-Oxo-1,4-dithiane | 60%[1] |
| Chlorination and subsequent reaction | 2-Oxo-5,6-dihydro-1,3-dithiolo[4,5-b][2][3]dithiin | 50-60%[1] |
| Coupling with triethyl phosphite and recrystallization | BEDT-TTF | 93%[1] |
Q5: Can I use trimethyl phosphite instead of triethyl phosphite for the final coupling reaction?
A5: Yes, trimethyl phosphite can also be used for the homo-coupling reaction to form BEDT-TTF and its derivatives.[5] The choice between trimethyl and triethyl phosphite may depend on the specific substrate and desired reaction conditions.
Experimental Protocols
High-Yield Synthesis of BEDT-TTF
This protocol is based on a safer and high-yielding procedure that avoids the use of hazardous alkali metals.
Step 1: Synthesis of 2-Oxo-1,4-dithiane
-
In a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 1 L of dichloromethane (B109758), 102 mL (1.2 mol) of 1,2-ethanedithiol, and 336 mL (2.4 mol) of triethylamine (B128534).
-
Cool the mixture to 0–10°C in an ice-acetone bath.
-
Add a solution of 96 mL (1.2 mol) of chloroacetyl chloride in 400 mL of dichloromethane dropwise over 1.5 hours.
-
Continue stirring for another 2 hours at ambient temperature.
-
Add 500 mL of ice water to dissolve the triethylamine hydrochloride precipitate.
-
Separate the organic phase, wash it with four 200-mL portions of water, and dry over anhydrous magnesium sulfate.
-
Remove the dichloromethane by rotary evaporation.
-
Distill the residue at 0.7 mm, collecting the product at 92–93°C. The expected yield is approximately 96 g (60%).[1]
Step 2: Synthesis of 2-Oxo-5,6-dihydro-1,3-dithiolo[4,5-b][2][3]dithiin
-
This intermediate is prepared from 2-oxo-1,4-dithiane through a multi-step process involving chlorination and subsequent cyclization.
-
The crude product from this stage is purified by filtration on silica gel with toluene, followed by recrystallization from absolute ethanol.
-
This step typically yields white crystals with a yield of 50–60% based on the starting 2-oxo-1,4-dithiane.[1]
Step 3: Synthesis of BEDT-TTF
-
In a suitable flask, dissolve the 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][2][3]dithiin intermediate in triethyl phosphite.
-
Immerse the flask in an oil bath preheated to 125°C and heat to reflux for 2–3 hours.
-
During this time, bright orange-red crystals of BEDT-TTF will precipitate.
-
Cool the mixture to room temperature.
-
Filter the solid product and wash it with four 20-mL portions of methanol and four 20-mL portions of ether.
-
Dry the product under reduced pressure.
-
Recrystallize the crude product from approximately 300 mL of chlorobenzene to afford about 4.3 g (93%) of pure BEDT-TTF as bright red needles.[1]
Visualizations
Caption: General workflow for the high-yield synthesis of BEDT-TTF.
Caption: Troubleshooting logic for low yield in BEDT-TTF synthesis.
References
Technical Support Center: Optimizing Conductivity of BEDT-TTF Based Polymer Composites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrical conductivity of BEDT-TTF based polymer composites.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and optimization of conductive BEDT-TTF polymer composites.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conductivity in As-Prepared Composite | 1. Insufficient formation of a conductive BEDT-TTF salt network. 2. The concentration of the BEDT-TTF salt is below the percolation threshold.[1][2] 3. Presence of non-conductive or poorly conductive phases of BEDT-TTF polyiodides (e.g., α-phase which is metallic only down to 135 K).[3] 4. Poor dispersion of BEDT-TTF within the polymer matrix. | 1. Increase the duration of exposure to iodine/solvent vapors to ensure complete reaction and crystallization.[3] 2. Increase the weight percentage of BEDT-TTF in the initial polymer film. A common starting point is around 2 wt%.[3][4] 3. Perform post-preparation annealing to induce phase transitions to more conductive phases (e.g., β-phase).[3] 4. Ensure homogeneous dissolution of BEDT-TTF in the polymer solution before film casting. |
| Inconsistent Conductivity Across Different Batches | 1. Variations in the duration or temperature of iodine vapor exposure. 2. Inconsistent annealing temperature or time.[3] 3. Fluctuations in the concentration of iodine in the solvent. 4. Use of different polymer matrices or solvents between batches.[5] | 1. Precisely control the time and temperature of the doping process. 2. Utilize a programmable oven for accurate and repeatable annealing cycles.[3] 3. Prepare fresh iodine/solvent solutions for each batch to ensure consistent concentration. 4. Standardize the polymer matrix, solvent, and their respective purities for all experiments. |
| Conductivity Decreases After Annealing | 1. Annealing temperature is too high or duration is too long, leading to decomposition of the BEDT-TTF salt or the polymer matrix. 2. Escape of iodine from the composite during annealing.[3] | 1. Optimize the annealing temperature and time. This is a critical parameter that requires systematic investigation.[3] 2. Tightly wrap the samples in an inert material like Teflon film during annealing to minimize iodine loss.[3] Annealing in an iodine vapor atmosphere can also be considered.[3] |
| Material Becomes Brittle After Doping/Annealing | 1. Excessive solvent swelling of the polymer matrix during the doping process. 2. High concentration of the crystalline BEDT-TTF network disrupting the polymer matrix integrity. 3. Polymer degradation due to excessive annealing temperatures. | 1. Reduce the exposure time to solvent vapors. 2. Optimize the concentration of BEDT-TTF to achieve the desired conductivity without compromising mechanical properties. 3. Characterize the thermal stability of the polymer matrix (e.g., using TGA) to determine the appropriate annealing temperature range. |
Frequently Asked Questions (FAQs)
1. What is the typical preparation method for BEDT-TTF based polymer composites?
A common and effective method is the two-step reticulate doping technique.[3][5] First, a non-conductive polymer film is prepared with molecularly dispersed BEDT-TTF. This is typically done by dissolving the polymer and BEDT-TTF in a common solvent and then casting a film. In the second step, this film is exposed to the vapors of a solvent containing iodine. This causes the in-situ crystallization of a conductive BEDT-TTF-polyiodide salt in the form of a continuous crystalline network within the surface layer of the polymer film.[3]
2. Why is my as-prepared composite showing semiconducting behavior instead of metallic behavior?
As-prepared composites often exhibit semiconducting behavior because the crystalline network may consist of a mixture of different phases of BEDT-TTF polyiodides, such as the α-phase.[3] The α-phase has a metal-insulator transition at around 135 K.[3] To achieve metallic behavior over a wider temperature range, a post-preparation annealing step is crucial to convert these phases into the more stable and highly conductive β-phase.[3]
3. How does the choice of polymer matrix affect the conductivity?
The polymer matrix can significantly influence the structure and electrical properties of the conducting network.[5] The interaction between the polymer and the BEDT-TTF salt crystallites can affect the morphology of the conductive network and, consequently, the overall conductivity. Different polymers, such as polycarbonate and polystyrene, have been used as matrices.[5] The choice of polymer will also dictate the mechanical properties of the final composite.
4. What is the role of annealing and how can I optimize it?
Annealing is a critical step to transform the less conductive phases of BEDT-TTF polyiodides into the metallic and even superconducting β-phase.[3] The properties of the annealed samples are highly dependent on the annealing temperature and duration.[3] Optimization is an empirical process. It is recommended to systematically vary the annealing temperature and time and measure the conductivity of the resulting composites to find the optimal conditions for your specific system. For example, after annealing under optimized conditions, composites can become metallic over the entire temperature range.[3]
5. What is the percolation threshold and why is it important?
The percolation threshold is the critical concentration of a conductive filler (in this case, the BEDT-TTF salt network) in an insulating matrix at which a continuous conductive path is formed, leading to a sharp increase in electrical conductivity.[1][2] Operating above the percolation threshold is necessary to achieve significant conductivity. For BEDT-TTF composites, ensuring the formation of a continuous crystalline network that exceeds this threshold is key to their conductive properties.[3]
Experimental Protocols
Protocol 1: Preparation of BEDT-TTF/Polycarbonate Composite Film by Reticulate Doping
-
Solution Preparation: Prepare a solution of polycarbonate in a suitable solvent (e.g., dichloromethane, CH₂Cl₂). Dissolve BEDT-TTF in this solution to achieve a concentration of approximately 2 wt%. Stir until the BEDT-TTF is fully dissolved and the solution is homogeneous.
-
Film Casting: Cast the solution onto a clean, flat glass substrate. Allow the solvent to evaporate slowly in a controlled environment to form a uniform, non-conductive film.
-
Doping with Iodine: Place the cast film in a sealed chamber containing a saturated solution of iodine in a solvent like CH₂Cl₂. The film should be exposed to the solvent/iodine vapors. The duration of this exposure is a critical parameter and may require optimization.
-
Drying: After doping, remove the film and allow it to dry completely. The surface of the film should now contain a crystalline network of BEDT-TTF polyiodide.
Protocol 2: Thermal Annealing of BEDT-TTF Composite Films
-
Sample Preparation: Cut the conductive composite film into appropriate sizes for measurement. To prevent the loss of iodine during heating, tightly wrap the samples in a thin Teflon film.[3]
-
Annealing: Place the wrapped samples in a preheated glass chamber filled with a dry, inert gas such as nitrogen.[3] The annealing temperature and time are critical parameters that need to be optimized for the specific polymer matrix and desired properties.
-
Cooling: After the specified annealing time, allow the samples to cool down to room temperature before proceeding with characterization.
Protocol 3: DC Conductivity Measurement
-
Method: The four-probe technique is recommended for accurate DC conductivity measurements to eliminate contact resistance.
-
Contacts: Use pressure contacts made of a conductive material like graphite (B72142) foil to connect the sample to the measurement apparatus.[3]
-
Apparatus: Perform the measurements in a cryostat to control the temperature, allowing for the determination of the conductivity's temperature dependence.[3]
Data Presentation
Table 1: Influence of Annealing on Composite Properties (Illustrative Data)
| Annealing Temperature (°C) | Annealing Time (min) | Room Temperature Conductivity (S/cm) | Conductivity Behavior |
| No Annealing | 0 | ~10⁻³ - 10⁻¹ | Semiconducting |
| 100 | 30 | ~1 - 10 | Metallic |
| 120 | 30 | ~10 - 50 | Metallic |
| 140 | 30 | ~5 - 20 | Metallic (potential for degradation) |
Note: The values presented are illustrative and the optimal conditions and resulting conductivities will vary depending on the specific polymer matrix, BEDT-TTF concentration, and doping conditions.
Visualizations
Caption: Experimental workflow for preparing and optimizing BEDT-TTF based polymer composites.
Caption: Troubleshooting logic for low conductivity in BEDT-TTF composites.
References
Preventing polymorphism in (BEDT-TTF)2I3 crystal growth.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (BEDT-TTF)2I3 crystals. The focus is on preventing polymorphism to selectively grow desired crystal phases.
Troubleshooting Guide: Controlling Polymorphism
Polymorphism in (BEDT-TTF)2I3 is a common challenge during crystal growth. The formation of different polymorphs, such as the α, β, and κ phases, is highly sensitive to the experimental conditions. This guide provides insights into how key parameters can be adjusted to favor the growth of a specific polymorph.
Issue: Undesired polymorphs are co-crystallizing or exclusively forming.
Solution: Systematically adjust the following experimental parameters. The table below summarizes the influence of these parameters on the resulting polymorph.
| Parameter | Influence on Polymorphism | Recommended Starting Conditions | Troubleshooting Actions |
| Solvent | The choice of solvent significantly impacts which polymorph is favored. Different solvents can lead to the formation of different crystal packing and even solvates.[1][2][3] | For α-(BEDT-TTF)2I3: Benzonitrile (B105546).[4] For κ-(BEDT-TTF)2I3: Tetrahydrofuran (B95107) (THF).[5] | If obtaining a mix of polymorphs, ensure solvent purity. Consider switching to a solvent known to favor the desired polymorph. |
| Temperature | Lower temperatures tend to favor the metastable α-phase, while the β-phase is thermodynamically more stable at temperatures between 0 and 50°C.[6] | For α-(BEDT-TTF)2I3: 308 K (35°C).[4] | To favor the α-phase, try lowering the growth temperature. To obtain the more stable β-phase, ensure the temperature is within its stability range and consider slower growth rates. |
| Current Density | Higher oxidation currents (and thus higher supersaturation) preferentially lead to the crystallization of the metastable α-form.[6] | For α-(BEDT-TTF)2I3: 0.3–0.4 µA.[4] | To increase the yield of the α-phase, consider slightly increasing the applied current. If the β-phase is desired, a lower current density should be used to maintain a lower supersaturation level. |
| Electrolyte | The type of supporting electrolyte can influence the resulting polymorph. | Tetrabutylammonium (B224687) triiodide ((TBA)I3) is commonly used. | While less commonly varied, if polymorphism persists, consider alternative electrolytes or mixed electrolyte systems as reported for some κ-phase syntheses.[5] |
Frequently Asked Questions (FAQs)
Q1: I am trying to grow the superconducting κ-(BEDT-TTF)2I3 phase but keep getting the α-phase. What should I do?
A1: The formation of the κ-phase is highly dependent on the solvent and electrolyte system. To favor the κ-phase, it is recommended to use tetrahydrofuran (THF) as the solvent.[5] Some protocols also suggest using a mixed electrolyte system.[5] Additionally, ensure that your temperature and current density are optimized for κ-phase growth, which may differ from the conditions used for the α-phase. A systematic variation of these parameters, starting with the solvent, is the most effective approach.
Q2: My α-(BEDT-TTF)2I3 crystals show a metal-insulator transition at a temperature lower than the expected ~135 K. What could be the issue?
A2: A deviation in the transition temperature of α-(BEDT-TTF)2I3 can be indicative of crystal imperfections, strain, or the presence of impurities.[4] The metal-insulator transition is a key characteristic of this phase.[7][8] Ensure the purity of your starting materials (BEDT-TTF and electrolyte) and the solvent. Crystal quality can be improved by optimizing the growth rate; a slower growth rate (lower current and stable temperature) often leads to higher quality crystals.
Q3: Can I convert the α-phase to the more stable β-phase after crystallization?
A3: Solution-mediated phase transformations have been observed where the metastable α-form converts to the more stable β-form.[6] This suggests that in the presence of the growth solution, a transformation is thermodynamically favorable. You could potentially anneal your α-phase crystals in the mother liquor at a controlled temperature within the stability range of the β-phase (e.g., 25-50°C) to induce this transformation. However, this may not always result in high-quality single crystals of the β-phase. Direct crystallization under conditions favoring the β-phase (e.g., lower current density) is generally preferred for obtaining high-quality crystals.
Q4: How does the choice of solvent affect polymorphism in (BEDT-TTF)2I3?
A4: The solvent plays a crucial role in determining the crystal structure through several mechanisms:
-
Solvation: The interaction between solvent molecules and the BEDT-TTF and triiodide ions can influence how they assemble at the crystal surface.[9][10]
-
Supersaturation: The solubility of the reactants in different solvents will affect the level of supersaturation, which in turn influences the nucleation and growth kinetics. Higher supersaturation often favors metastable polymorphs.[6]
-
Inclusion: Some solvents can be incorporated into the crystal lattice, forming solvates with unique structures.[1][3]
For example, using benzonitrile as a solvent is a well-established method for growing the α-phase[4], while THF is used for the κ-phase[5].
Experimental Protocols
Electrochemical Crystallization of α-(BEDT-TTF)2I3 [4]
-
Preparation: In a nitrogen-filled glovebox, dissolve 3.6 mg of BEDT-TTF powder and 35.5 mg of tetrabutylammonium iodide in 16 mL of benzonitrile.
-
Cell Assembly: Use an H-shaped electrochemical cell with two platinum wire electrodes. Divide the prepared solution equally between the anode and cathode compartments.
-
Crystallization: Maintain the cell at a constant temperature of 308 K (35°C). Apply a constant electrical current of 0.3–0.4 µA between the electrodes.
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Growth: Single crystals of α-(BEDT-TTF)2I3 will grow on the anode over the course of several days to a week.
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Harvesting: Once the crystals have reached the desired size, carefully remove them from the electrode and wash them with fresh solvent.
Visualizations
Caption: Troubleshooting workflow for controlling polymorphism in (BEDT-TTF)2I3.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase Transition Field Effect Transistor Observed in an α-(BEDT-TTF)2I3 Single Crystal [mdpi.com]
- 5. Electronic band structure and superconducting transition of κ-(BEDT–TTF)2I3 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. www2.riken.jp [www2.riken.jp]
- 9. future4200.com [future4200.com]
- 10. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting oversaturation in BEDT-TTF salt solutions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BEDT-TTF salt solutions, with a specific focus on addressing issues related to oversaturation during crystallization experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the crystallization of BEDT-TTF salts due to oversaturation.
Problem: My solution immediately produced an amorphous precipitate or powder instead of crystals.
This is a classic sign of excessively rapid supersaturation, leading to uncontrolled precipitation rather than orderly crystal growth.
Possible Causes and Solutions:
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Initial concentration is too high: The starting concentration of your BEDT-TTF salt and/or counter-ion is likely too far into the supersaturated region.
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Solution: Reduce the initial concentration of your solutes. You can try decreasing the amount of the BEDT-TTF salt or the counter-ion salt in the solvent.[1]
-
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Solvent evaporation is too fast: Rapid loss of solvent can quickly increase the concentration, leading to precipitation.
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Inappropriate solvent system: The chosen solvent or solvent mixture may not be ideal for your specific BEDT-TTF salt, causing it to crash out of solution.
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Solution: Experiment with different solvents or solvent mixtures. BEDT-TTF salts can be sensitive to the solvent environment.[3][4] A good starting point is to use a solvent in which the compound is moderately soluble.[2] For two-solvent systems, use a solvent in which the compound is soluble and another in which it is insoluble, ensuring their polarities are not vastly different.[2]
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Problem: I'm getting a large number of very small crystals instead of a few large, high-quality crystals.
This issue often arises from having too many nucleation sites, which is also a consequence of reaching a high level of supersaturation too quickly.
Possible Causes and Solutions:
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Rapid cooling: If you are using a temperature-lowering method, cooling the solution too quickly can induce widespread nucleation.
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High level of supersaturation: Even with controlled evaporation or cooling, the solution might be too concentrated.
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Solution: Start with a more dilute solution. This will reduce the driving force for nucleation and favor the growth of fewer, larger crystals.[1]
-
-
Vibrations or disturbances: Mechanical disturbances can create nucleation sites.
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Solution: Place your crystallization setup in a location free from vibrations and movement.[1]
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Problem: My crystals are forming with poor morphology or are dendritic.
Poor crystal morphology can be influenced by the rate of growth and the solvent environment. Dendritic growth is often a sign of diffusion-limited growth at high supersaturation.
Possible Causes and Solutions:
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Growth rate is too high: Rapid growth can lead to defects and irregular shapes.
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Solution: Slow down the crystallization process. This can be achieved by reducing the evaporation rate, slowing the cooling rate, or using a slightly lower concentration.[5]
-
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Solvent effects: The solvent can be incorporated into the crystal lattice, affecting its structure and properties.[3][7] Different solvents can also lead to different crystal packing and morphologies.[4]
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Solution: Try a different solvent system. A solvent that is more compatible with the desired crystal packing may improve morphology. You can also try using a co-crystallizing agent that can help in yielding better crystals.[1]
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Temperature fluctuations: Uncontrolled temperature changes can affect solubility and growth rates, leading to imperfections.
Data Presentation
Table 1: Influence of Experimental Parameters on BEDT-TTF Crystallization
| Parameter | Effect on Supersaturation | Troubleshooting Action | Expected Outcome |
| Initial Concentration | Higher concentration leads to higher initial supersaturation. | Decrease the amount of solute.[1] | Slower nucleation, fewer and larger crystals. |
| Evaporation Rate | Faster evaporation rapidly increases supersaturation.[5] | Cover the container, reduce gas flow.[2] | Controlled increase in concentration, improved crystal quality. |
| Cooling Rate | Rapid cooling quickly increases supersaturation.[5] | Slow down the cooling process.[1] | Fewer nucleation events, larger crystals. |
| Solvent Choice | Solubility of BEDT-TTF salts varies significantly with the solvent.[3][4] | Use a solvent of moderate solubility or a suitable two-solvent system.[2] | Better control over the crystallization process. |
| Temperature | Solubility is often temperature-dependent.[6][8] | Maintain a constant temperature or use a controlled temperature gradient.[9] | Consistent growth conditions, improved crystal morphology. |
Experimental Protocols
Protocol: Slow Evaporation Method for BEDT-TTF Salt Crystallization
This protocol describes a general procedure for growing single crystals of BEDT-TTF salts using the slow evaporation technique.[2]
Materials:
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BEDT-TTF
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Counter-ion salt
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High-purity solvent(s)
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Clean crystallization vessel (e.g., test tube, small vial)
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Parafilm or aluminum foil
Procedure:
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Prepare a clear, unsaturated or barely saturated solution:
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In a clean crystallization vessel, dissolve the BEDT-TTF and the counter-ion salt in the chosen solvent or solvent mixture. The starting volume can be around 1-5 ml for 0.1 g of compound.[2]
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If using a two-solvent system, dissolve the compounds in the solvent in which they are more soluble first. Then, slowly add the second solvent (the "non-solvent") until the solution becomes slightly turbid, indicating it is nearing saturation. Gently warm the solution to redissolve any precipitate.[2]
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-
Control the evaporation rate:
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Cover the opening of the vessel with parafilm or aluminum foil.
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Carefully punch a few small holes in the covering to allow for slow evaporation of the solvent.[2] The number and size of the holes will determine the evaporation rate.
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-
Incubate the solution:
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Place the vessel in a location that is free from vibrations and temperature fluctuations.[1]
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-
Monitor crystal growth:
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Check the vessel periodically for the formation of crystals. This may take several days to weeks.
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-
Harvest the crystals:
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Once crystals of a suitable size have formed, carefully remove them from the solution using a pipette or by decanting the solvent.
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Wash the crystals with a small amount of a solvent in which they are insoluble and then air-dry them.
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Mandatory Visualization
Caption: Troubleshooting workflow for oversaturation issues in BEDT-TTF salt solutions.
Frequently Asked Questions (FAQs)
Q1: What is supersaturation and why is it important for crystal growth?
A1: Supersaturation is a state in which a solution contains more of the dissolved material than could be dissolved by the solvent under normal circumstances.[5] It is the driving force for crystallization. A state of slight supersaturation is ideal for growing high-quality single crystals, while high supersaturation can lead to rapid precipitation of amorphous material or many small crystals.[5]
Q2: How can I determine the best solvent for my BEDT-TTF salt?
A2: The ideal solvent is one in which your compound is moderately soluble.[2] You may need to perform small-scale solubility tests with a range of solvents. For two-solvent systems, choose one solvent that readily dissolves your compound and a second, miscible solvent in which it is poorly soluble.[2] The physical properties of the resulting salt can be influenced by the solvent molecules included in the crystal structure.[3]
Q3: Can temperature be used to control supersaturation?
A3: Yes, temperature is a powerful tool for controlling solubility and, therefore, supersaturation.[6][8] For compounds that are more soluble at higher temperatures, slowly cooling a saturated solution is a common method for achieving the slight supersaturation needed for crystal growth.[1][5] Conversely, for compounds with retrograde solubility, increasing the temperature can induce crystallization.
Q4: What is the difference between nucleation and crystal growth?
A4: Nucleation is the initial formation of a small, stable crystalline entity from the supersaturated solution. Crystal growth is the subsequent enlargement of these nuclei. Controlling the rate of nucleation is key to obtaining large crystals; if nucleation is too rapid, a large number of small crystals will form.
Q5: My crystals stopped growing. What should I do?
A5: Crystal growth may cease if the solution reaches equilibrium (i.e., it is no longer supersaturated). To re-initiate growth, you can try to gently increase the supersaturation again. This could be achieved by allowing a small amount of additional solvent to evaporate or by slightly lowering the temperature.
References
- 1. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Effect of Included Solvent Molecules on the Physical Properties of the Paramagnetic Charge Transfer Salts beta' '-(bedt-ttf)(4)[(H(3)O)Fe(C(2)O(4))(3)].Solvent (bedt-ttf = Bis(ethylenedithio)tetrathiafulvalene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphism and Metallic Behavior in BEDT-TTF Radical Salts with Polycyano Anions [mdpi.com]
- 5. Experimental Crystal growth – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of temperature cycling for crystal quality control during crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Control of BEDT-TTF Crystal Phase Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) crystals. The focus is on strategies to control and manipulate the crystal phase structure during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common crystal phases of BEDT-TTF salts, and what are their key characteristics?
A1: BEDT-TTF salts are known for their rich polymorphism, with different packing motifs of the donor molecules leading to a variety of electronic properties. The most commonly observed phases are designated by Greek letters:
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α-phase: Often exhibits a metal-insulator transition associated with charge ordering. For example, α-(BEDT-TTF)₂I₃ undergoes a metal-insulator transition at 135 K.[1][2][3] The packing in this phase consists of inclined, uniformly charged BEDT-TTF stacks.
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β-phase: Characterized by parallel stacks of BEDT-TTF molecules.[4] This phase is often metallic and can exhibit superconductivity. For instance, the β-phase of (BEDT-TTF)₂I₃ is a two-dimensional organic metal.[4]
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θ-phase: In this phase, the BEDT-TTF molecules are rotated at a certain angle relative to the stack axis. The electronic properties are highly dependent on this dihedral angle.
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κ-phase: This phase is characterized by a dimeric structure of the BEDT-TTF molecules arranged in a triangular lattice. Many κ-phase salts are superconductors, some with the highest transition temperatures observed for this class of materials.
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β''-phase: These salts have a two-dimensional layered structure and can exhibit metallic behavior down to very low temperatures or superconductivity.[5]
-
δ'-phase: This is another polymorphic form that can undergo structural and charge-ordering transitions.
The specific phase obtained is highly sensitive to the synthesis conditions, including the counter-anion, solvent, temperature, and electrochemical parameters.[5]
Q2: How does the choice of counter-anion influence the resulting crystal phase?
A2: The counter-anion plays a critical role in determining the packing motif of the BEDT-TTF molecules and, consequently, the final crystal phase and its electronic properties.[6][7][8] The size, shape, and charge of the anion dictate the stoichiometry and geometry of the unit cell. For instance, linear trihalide anions like I₃⁻ can lead to different phases (e.g., α and β) under slightly different conditions.[4] Polycyano anions have also been used to create a variety of polymorphs with metallic or semiconducting properties.[5][9] The interaction between the anion and the ethylene (B1197577) groups of the BEDT-TTF molecule can also influence the molecular arrangement.
Q3: What is the role of the solvent in the electrocrystallization process?
A3: The solvent is a crucial factor that can significantly impact the crystal phase, quality, and morphology.[10][11][12] Its primary roles include:
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Solubility: The solvent must dissolve the BEDT-TTF donor and the electrolyte salt to an appropriate extent. The degree of saturation is a key driver for nucleation and crystal growth.
-
Interfacial Energy: Solvent molecules interact with the growing crystal faces, which can alter the growth rates of different faces and thus change the crystal's final shape (habit).[11]
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Inclusion: In some cases, solvent molecules can be incorporated into the crystal lattice, forming ternary salts. This inclusion can drastically alter the crystal structure and physical properties compared to the binary analogue.[5]
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Dielectric Properties: The solvent's dielectric constant can affect the thermodynamics and kinetics of the electrochemical reactions at the electrode surface.
The choice of solvent, or a mixture of solvents, is a powerful tool for tuning the crystallization outcome.[5]
Q4: How does temperature affect the formation of different BEDT-TTF polymorphs?
A4: Temperature is a critical parameter that influences both the thermodynamics and kinetics of crystallization, often determining which polymorph is favored.
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Thermodynamic vs. Kinetic Control: In some systems, one polymorph may be thermodynamically more stable, while another forms faster under kinetic control. For example, in the (BEDT-TTF)₂I₃ system, the β-form is thermodynamically more stable, but the metastable α-form can crystallize preferentially at lower growth temperatures.
-
Phase Transitions: Temperature can induce phase transitions in existing crystals. For instance, α-(BEDT-TTF)₂I₃ undergoes a metal-insulator phase transition at approximately 135-140 K.[1][13]
-
Solubility and Supersaturation: Temperature directly affects the solubility of the starting materials, which in turn controls the level of supersaturation—the driving force for crystallization.
Careful control of the growth temperature is therefore essential for selectively crystallizing a desired phase.[13]
Troubleshooting Guides
Problem 1: I am not getting any crystals, or the yield is very low.
| Possible Cause | Suggested Solution |
| Solution is not saturated | Increase the concentration of the BEDT-TTF or the electrolyte salt. If starting materials are limited, allow for slow evaporation of the solvent to concentrate the solution. |
| Incorrect current density | The applied current may be too low for the oxidation of BEDT-TTF to occur effectively. Try incrementally increasing the constant current. Typical values range from 0.1 to 1.0 µA.[13] |
| Electrolyte decomposition | The electrolyte may be unstable under the applied potential. Ensure the chosen electrolyte is compatible with the electrochemical conditions. |
| Contamination | Impurities in the solvent or on the glassware can inhibit nucleation. Use high-purity solvents and meticulously clean all glassware before use. |
| Vibrations | The crystallization cell should be kept in a vibration-free environment, as mechanical disturbances can disrupt the nucleation and growth process. |
Problem 2: My crystals are very small, needle-like, or of poor quality.
| Possible Cause | Suggested Solution |
| Supersaturation is too high | A high degree of supersaturation leads to rapid nucleation, resulting in many small crystals instead of a few large ones. Reduce the initial concentration of reactants or decrease the applied current density to slow down the growth rate. |
| Fast cooling rate | If using a temperature-gradient method, the cooling might be too rapid. Employ a slower, more controlled cooling profile. |
| Solvent system is not optimal | The solvent-crystal interactions may favor growth in one dimension, leading to needles. Experiment with different solvents or solvent mixtures to alter the crystal habit.[11] |
| Impurity incorporation | Impurities can be incorporated into the crystal lattice, creating defects and degrading quality. Ensure the purity of the starting BEDT-TTF and electrolyte salt. |
Problem 3: I am consistently crystallizing the wrong polymorph.
| Possible Cause | Suggested Solution |
| Incorrect Growth Temperature | Different polymorphs are often stable in different temperature ranges. For the (BEDT-TTF)₂I₃ system, lower temperatures favor the α-phase, while higher temperatures can favor the more stable β-phase. Adjust the temperature of your crystallization cell. |
| Inappropriate Current Density | The rate of oxidation, controlled by the current density, affects the local supersaturation at the electrode surface, which can influence which polymorph nucleates. Systematically vary the applied current.[14][15] |
| Wrong Solvent or Anion | The crystal packing is highly sensitive to the solvent and counter-anion. Verify that you are using the correct combination as reported in the literature for your desired phase. Consider changing the solvent or anion if you are trying to access a new phase.[5] |
| Thermodynamic vs. Kinetic Product | You may be crystallizing a metastable (kinetic) product. To obtain the thermodynamically stable phase, try using slower growth conditions (lower current, slower cooling) or annealing the crystals. |
Experimental Protocols & Data
General Protocol: Electrochemical Crystallization of BEDT-TTF Salts
Electrochemical crystallization is the most common method for growing high-quality single crystals of BEDT-TTF salts. This technique involves the anodic oxidation of neutral BEDT-TTF molecules in the presence of an electrolyte containing the desired counter-anion.
Materials and Equipment:
-
H-shaped electrochemical cell
-
High-purity BEDT-TTF
-
Electrolyte salt (e.g., tetrabutylammonium (B224687) triiodide for (BEDT-TTF)₂I₃)
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High-purity solvent (e.g., benzonitrile, THF, 1,1,2-trichloroethane)
-
Platinum wire electrodes
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Constant current source
-
Temperature-controlled environment (e.g., incubator, water bath)
Procedure:
-
Preparation: Meticulously clean the H-cell and platinum electrodes.
-
Solution Preparation: In an inert atmosphere (e.g., a glove box), dissolve the BEDT-TTF in the chosen solvent in the anodic compartment of the H-cell. Dissolve the electrolyte salt in the solvent in the cathodic compartment.
-
Cell Assembly: Insert the platinum wire electrodes into the anode and cathode compartments.
-
Crystallization: Place the assembled cell in a temperature-controlled, vibration-free environment.
-
Electrolysis: Apply a small, constant DC current (typically 0.1 - 2.0 µA) between the electrodes. The neutral BEDT-TTF at the anode is oxidized to its radical cation, which then reacts with the counter-anion from the electrolyte to form insoluble salt crystals that grow on the electrode surface.
-
Growth: Allow the crystals to grow over a period of several days to weeks.
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Harvesting: Once the crystals have reached a suitable size, disconnect the current source and carefully remove the electrode with the attached crystals. Wash the crystals gently with the pure solvent and let them dry.
Table 1: Influence of Growth Conditions on (BEDT-TTF)₂I₃ Polymorphism
| Parameter | Condition | Predominant Phase | Reference |
| Temperature | 308 K (35 °C) | α-phase | [13] |
| Higher Temperature | β-phase (more stable) | ||
| Current Density | 0.3 - 0.4 µA | α-phase | [13] |
| Higher Current | α-phase (kinetic product) | ||
| Lower Current | β-phase (thermodynamic product) | ||
| Solvent | Benzonitrile | α-phase | [13] |
Visualizations
Logical Flow for Controlling BEDT-TTF Crystal Phase
The following diagram illustrates the decision-making process and the key parameters that researchers can manipulate to target a specific crystal phase of a BEDT-TTF salt.
Caption: Decision workflow for phase-controlled synthesis of BEDT-TTF crystals.
Experimental Workflow for Electrocrystallization
This diagram outlines the standard experimental procedure for growing BEDT-TTF crystals via the electrochemical method.
Caption: Standard workflow for electrochemical crystal growth of BEDT-TTF salts.
References
- 1. www2.riken.jp [www2.riken.jp]
- 2. First-Principles Study on the Stability and Electronic Structure of the Charge-Ordered Phase in α-(BEDT-TTF)2I3 | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Counter Anion Type Influences the Glass Transition Temperature of Polyelectrolyte Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the impact of counter anions on the electrocatalytic alcohol oxidation reaction over MOF-derived catalysts - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of current density on the solid electrolyte interphase formation at the lithium∣Li6PS5Cl interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing instability and precipitation in protein crystallography setups.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of instability and precipitation in protein crystallography setups.
Troubleshooting Guides
Issue 1: Amorphous Precipitation in Crystallization Drops
Amorphous precipitate is a common outcome in initial screening and can be indicative of several underlying issues. This guide will help you diagnose and address the potential causes.
Q1: My crystallization drops show heavy, amorphous precipitate immediately after setup. What is the likely cause and how can I fix it?
A1: Rapid amorphous precipitation often indicates that the protein and/or precipitant concentrations are too high, causing the protein to crash out of solution instead of forming an ordered crystal lattice.[1][2]
Troubleshooting Steps:
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Reduce Protein Concentration: If the majority of your screening drops show heavy precipitation, consider diluting your protein stock.[2][3] A good starting point is to halve the concentration and repeat the screen.[3]
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Reduce Precipitant Concentration: The concentration of the precipitant may be too high. Try setting up a grid screen around the promising condition with lower precipitant concentrations.
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Modify Drop Ratio: Altering the ratio of protein to reservoir solution in the drop can fine-tune the equilibration rate. Using a higher ratio of reservoir solution will lower the initial protein concentration in the drop. Conversely, a higher protein-to-precipitant ratio might be beneficial for dilute protein samples.[4]
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Temperature: Setting up crystallization plates on ice can sometimes reduce immediate precipitation, especially for proteins sensitive to temperature fluctuations during setup.[5]
Q2: I observe a "skin" or film forming on the surface of my crystallization drop. What does this signify?
A2: A skin on the drop is often a layer of denatured protein, which can be caused by the precipitant (especially polyethylene (B3416737) glycol - PEG) or exposure to the air-water interface.[6][7] This skin can inhibit vapor diffusion and prevent crystal formation.
Troubleshooting Steps:
-
Gently Disturb the Drop: Before sealing the well, gently touching the skin with a clean tool can sometimes break it up.
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Vary Precipitant Type: If this is a recurring issue with PEG-containing conditions, consider screens with different types of precipitants like salts or organic solvents.[1][8]
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Additive Screens: Certain additives can help stabilize the protein and prevent denaturation.[9][10]
Q3: The precipitate in my drop has a brownish color. What does this indicate?
A3: A brown tinge in the precipitate is often characteristic of denatured or oxidized protein.[6][11] Denatured protein will not crystallize.
Troubleshooting Steps:
-
Check Protein Purity and Stability: Ensure your protein is pure (>95%) and stable in the storage buffer.[2][12] Run an SDS-PAGE gel and consider techniques like dynamic light scattering (DLS) to check for aggregation.[12]
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Add Reducing Agents: If your protein is prone to oxidation, consider adding a reducing agent like DTT or TCEP to the protein solution before setting up crystallization trials.[13] For iron-containing proteins that precipitate due to oxidation, adding sodium dithionite (B78146) can help maintain the reduced state.[11]
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Optimize Buffer Conditions: The pH and salt concentration of your protein buffer can significantly impact stability.[11][13] Ensure the pH is not too close to the protein's isoelectric point (pI), as this can lead to aggregation.[11]
Caption: General workflow for a microseeding experiment.
Frequently Asked Questions (FAQs)
Q: What is the ideal temperature for protein crystallization?
A: There is no single ideal temperature, as the optimal temperature is protein-dependent. A [14]reasonable range to screen is between 4°C and 45°C. It[15] is often practical to set up screens at multiple temperatures, such as 10°C and 20°C, to explore this variable. Fo[15]r proteins with "normal" solubility in low salt, they are typically more soluble at warmer temperatures.
[15]Q: How can I differentiate between protein and salt crystals?
A: Differentiating between protein and salt crystals under a light microscope can be difficult. Ho[1]wever, there are a few indicators:
-
Appearance: Protein crystals often have more defined edges and a softer, more "proteinaceous" look, while salt crystals can be very sharp and clear.
-
Crush Test: Gently prodding the crystal with a needle can be informative. Salt crystals are typically hard and will shatter, while protein crystals are softer and will crush or break apart.
-
Dyes: Some protein-specific dyes can be used to stain protein crystals.
Q: What is the purpose of additives in crystallization screens?
A: Additives are small molecules included in crystallization screens to improve the quality, size, or morphology of crystals. Th[9]ey can work in several ways:
-
Stabilizing the protein: Some additives, like glycerol (B35011) or sugars, can stabilize the protein structure.
-
[9][13] Altering solubility: Additives can act as mild precipitants or help to increase protein solubility.
-
[9] Promoting crystal contacts: Small molecules can sometimes bind to the protein surface and facilitate the formation of a crystal lattice.
-
[9] Preventing amorphous precipitation: Chaotropic agents like urea (B33335) can disrupt unfavorable protein-protein interactions that lead to precipitation.
[9]Q: My protein has a tendency to aggregate. What strategies can I use to promote crystallization?
A: For aggregation-prone proteins, several strategies can be employed:
-
Optimize Buffer: Experiment with different buffer pH and salt concentrations to find conditions that minimize aggregation. Ad[11]ding L-Arginine and L-Glutamate (around 50 mM) can sometimes increase solubility and prevent aggregation.
-
[11] Use Additives: Mild detergents or other additives can sometimes prevent non-specific aggregation.
-
Protein Engineering: In some cases, surface entropy reduction (mutating surface residues like lysine (B10760008) or glutamate (B1630785) to alanine) can reduce flexibility and promote crystal contacts.
-
[12] Co-crystallization: Crystallizing the protein with a ligand, substrate, or binding partner can sometimes stabilize a single conformation and promote crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Types of precipitates – Terese Bergfors [xray.teresebergfors.com]
- 7. Protein denaturation at the air-water interface and how to prevent it - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. biolscigroup.us [biolscigroup.us]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Protein crystallization - Wikipedia [en.wikipedia.org]
- 15. hamptonresearch.com [hamptonresearch.com]
How to avoid contaminants during the synthesis of BEDT-TTF.
Welcome to the technical support center for the synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and purification of BEDT-TTF, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during the synthesis of BEDT-TTF to ensure high purity?
A1: The most critical factors include the purity of starting materials and solvents, strict adherence to anhydrous reaction conditions, and precise temperature control during the coupling reaction. The use of freshly distilled solvents is highly recommended to remove water and other impurities that can interfere with the reaction.[1][2]
Q2: How can I confirm the purity of my synthesized BEDT-TTF?
A2: The purity of BEDT-TTF can be assessed using several analytical techniques. 1H and 13C NMR spectroscopy are powerful tools to identify the presence of impurities.[3] Elemental analysis provides quantitative information on the elemental composition of your sample and is a crucial measure of purity.[4][5] Melting point determination is also a useful indicator; pure BEDT-TTF exhibits a sharp melting point around 245–247°C with decomposition.[3]
Q3: What is the expected appearance of pure BEDT-TTF?
A3: Pure BEDT-TTF should appear as bright orange-red needles or crystals.[3] Any significant deviation from this color may indicate the presence of impurities.
Troubleshooting Guide
Problem 1: The yield of BEDT-TTF is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete coupling reaction | Ensure the reaction is heated rapidly to the reflux temperature of the solvent (e.g., 125°C for triethyl phosphite (B83602) in toluene).[3] Prolonged heating at lower temperatures can decrease the yield dramatically. |
| Presence of water or protic solvents | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Loss of product during workup or purification | Optimize the recrystallization process by using the minimum amount of hot solvent necessary for dissolution to maximize crystal recovery upon cooling.[6] Avoid excessive washing of the filtered crystals. |
Problem 2: The final product is discolored (e.g., brownish or dull red).
| Possible Cause | Suggested Solution |
| Presence of polymeric side products or oxidized species | Purify the crude product using silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., toluene) to remove more polar impurities.[3] |
| Residual solvents | Ensure the purified crystals are thoroughly dried under reduced pressure to remove any remaining solvent. |
| Impure starting materials | Verify the purity of your starting materials before beginning the synthesis. |
Problem 3: The 1H NMR spectrum shows unexpected peaks.
| Possible Cause | Suggested Solution |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[7][8][9][10] Common residual solvents include toluene (B28343), chlorobenzene, or ethanol (B145695) from the purification steps. Dry the sample under high vacuum for an extended period. |
| Unreacted starting materials or intermediates | Compare the spectrum with the NMR spectra of the starting materials and key intermediates. If present, further purification by recrystallization or column chromatography is necessary. |
| Side products from the coupling reaction | Phosphite-related byproducts can sometimes be present. Washing the crude product with methanol (B129727) and ether can help remove some of these impurities before recrystallization.[3] |
Purification Data Summary
Effective purification is crucial for obtaining high-purity BEDT-TTF suitable for sensitive applications. Below is a summary of common purification methods with their typical outcomes.
| Purification Method | Solvent/Eluent | Typical Yield | Purity Assessment | Reference |
| Recrystallization | Chlorobenzene | 93% | Bright red needles, sharp mp (245–247°C dec.) | [3] |
| Recrystallization | Chloroform | Not specified | Suitable for subsequent electrocrystallization | [1][2] |
| Recrystallization | Absolute Ethanol | Not specified | Used for purification of an intermediate | [3] |
| Silica Gel Chromatography | Toluene | Not specified | Removes polar impurities | [3] |
Experimental Protocols
Detailed Synthesis of 2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][3][12]dithiinylidene (BEDT-TTF)
This protocol is adapted from a procedure that avoids the hazardous use of alkali metals for the reduction of carbon disulfide.[3]
-
Preparation of the Intermediate (2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][3][11]dithiin): The synthesis starts from 2-oxo-1,4-dithiane, which is then converted to the key intermediate. This intermediate is purified by filtration on silica gel with toluene as the eluent, followed by recrystallization from absolute ethanol to yield white crystals.[3]
-
Coupling Reaction: A mixture of the purified intermediate (e.g., 5.0 g, 24 mmol) and triethyl phosphite (100 mL) is placed in a flask equipped with a reflux condenser.[3]
-
The solution is heated to reflux by immersing the flask in an oil bath preheated to 125°C for 2–3 hours. During this time, bright orange-red crystals of BEDT-TTF precipitate.[3]
-
The mixture is then cooled to room temperature.
-
Isolation of Crude Product: The solid product is collected by filtration and washed sequentially with four 20-mL portions of methanol and four 20-mL portions of ether.[3]
-
The crude product is dried under reduced pressure at ambient temperature.
Purification by Recrystallization
-
The crude BEDT-TTF (e.g., from the step above) is placed in a flask.
-
Chlorobenzene (approximately 300 mL for 4.3 g of product) is added, and the mixture is heated until the solid dissolves.[3]
-
The hot solution is allowed to cool slowly to room temperature, during which bright red, needle-like crystals of pure BEDT-TTF will form.
-
The crystals are collected by vacuum filtration, washed with a small amount of cold solvent (e.g., ethanol or ether), and dried under vacuum. This process typically yields around 4.3 g (93%) of pure BEDT-TTF.[3]
Purification by Silica Gel Chromatography
-
Column Preparation: A chromatography column is packed with silica gel 60 using a suitable non-polar solvent like toluene.[3][12]
-
Sample Loading: The crude BEDT-TTF is dissolved in a minimum amount of a suitable solvent (e.g., toluene or dichloromethane) and loaded onto the top of the silica gel column.[12]
-
Elution: The column is eluted with toluene. The colored band corresponding to BEDT-TTF is collected.
-
Solvent Removal: The solvent is removed from the collected fractions using a rotary evaporator to yield the purified product.
Visualized Workflows
Caption: Workflow for the synthesis and purification of BEDT-TTF.
Caption: Logical workflow for troubleshooting contamination in BEDT-TTF.
References
- 1. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An Organic–Inorganic Hybrid Semiconducting Quantum Spin Liquid Candidate: (BEDT-TTF)3[Cu2(μ-C2O4)3·CH3CH2OH·1.2H2O] | MDPI [mdpi.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mdpi.com [mdpi.com]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Technical Support Center: Improving the Stability of BEDT-TTF Radical Cation Salts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) radical cation salts. The following guides and frequently asked questions (FAQs) address common issues encountered during synthesis, handling, and storage of these materials.
Frequently Asked Questions (FAQs)
Q1: My BEDT-TTF salt crystals are degrading over time. What are the likely causes?
A1: Degradation of BEDT-TTF radical cation salts is primarily caused by exposure to atmospheric oxygen and moisture. Many of these salts are hygroscopic and can degrade when stored in the open air.[1] The radical cation of BEDT-TTF is susceptible to oxidation, which can disrupt the crystalline structure and negatively impact its conductive properties. The specific anion and any included solvent molecules in the crystal lattice can also influence the salt's stability.
Q2: What are the best practices for storing BEDT-TTF radical cation salts to ensure long-term stability?
A2: To ensure the longevity of your BEDT-TTF salts, it is crucial to store them under an inert and dry atmosphere. The recommended storage conditions are in a desiccator filled with a suitable drying agent (e.g., silica (B1680970) gel or phosphorus pentoxide) or, for optimal protection, within a nitrogen- or argon-filled glovebox. For particularly sensitive salts, sealing the crystals in an ampoule under vacuum or inert gas is advisable. Always store them in the dark to prevent any light-induced degradation.
Q3: Can the choice of anion affect the stability of the resulting BEDT-TTF salt?
A3: Absolutely. The anion plays a critical role in determining the crystal packing and, consequently, the stability of the salt. Anions that form strong hydrogen bonds with the BEDT-TTF molecule or that create a more compact and robust crystal lattice can enhance stability. Conversely, anions that are themselves unstable or that lead to a more open crystal structure, allowing for easier penetration of atmospheric components, may result in less stable salts. The packing arrangement of the BEDT-TTF donor molecules is determined by hydrogen-bonding interactions between the terminal ethylene (B1197577) groups of the BEDT-TTF molecules and the anion layer.[2]
Q4: Are there any methods to passivate or protect the surface of my crystals from degradation?
A4: Yes, surface passivation is a promising strategy to enhance the stability of organic crystals. This can be achieved by applying a thin, protective coating that acts as a barrier against oxygen and moisture. Common passivation layers for organic electronics include polymers like poly(methyl methacrylate) (PMMA) or specialized encapsulants. For single crystals, techniques such as spin-coating a dilute polymer solution or vapor deposition of a protective layer can be employed. Encapsulation between glass slides with a UV-curable epoxy is another effective method for protecting individual crystals for measurement purposes.[3][4]
Troubleshooting Guides
Electrocrystallization Issues
Electrocrystallization is the most common method for synthesizing high-quality single crystals of BEDT-TTF radical cation salts. However, it is a sensitive technique prone to various issues. This guide provides solutions to common problems.
| Problem | Possible Causes | Troubleshooting Steps |
| No crystal growth or very small crystals | - Current density is too high or too low: An inappropriate current can either prevent nucleation or lead to rapid, uncontrolled growth of small crystallites. - Solvent or electrolyte impurities: Impurities can inhibit crystal nucleation and growth.[5][6] - Incorrect electrolyte concentration: The concentration of the supporting electrolyte affects the solution conductivity and the rate of crystal growth.[7] | - Optimize current density: Start with a low constant current (e.g., 0.1 - 1.0 µA) and adjust as needed. A gradually increasing current profile can sometimes yield better results. - Purify solvents and electrolytes: Use freshly distilled solvents and recrystallize the supporting electrolyte. Ensure all glassware is scrupulously clean. - Vary electrolyte concentration: Experiment with different electrolyte concentrations to find the optimal conditions for your specific system. |
| Poor crystal quality (e.g., dendritic, polycrystalline, or irregular shapes) | - High current density: Leads to rapid, non-equilibrium growth. - Vibrations: Mechanical disturbances can disrupt the slow, ordered growth required for single crystals. - Temperature fluctuations: Instability in temperature can affect solubility and growth rates. | - Reduce current density: Lower the applied current to promote slower, more ordered crystal growth. - Isolate the setup: Place the electrocrystallization cell in a vibration-free environment. - Maintain constant temperature: Use a temperature-controlled water bath or oven to ensure a stable thermal environment. |
| Inclusion of solvent molecules in the crystal lattice | - Choice of solvent: Some solvents are more prone to being incorporated into the crystal structure.[8][9] - Cooling rate: Rapid cooling can trap solvent molecules within the growing crystal. | - Experiment with different solvents: Try alternative solvents or solvent mixtures to find one that is less likely to be incorporated. - Slow cooling: If temperature control is used, ensure a very slow cooling rate to allow for equilibrium growth. |
| Formation of multiple crystal phases | - Slight variations in growth conditions: Different polymorphs can crystallize under very similar conditions.[10][11] - Presence of impurities: Impurities can act as nucleation sites for different phases. | - Precise control of conditions: Maintain strict control over current, temperature, and solvent composition. - Ensure high purity of starting materials: Use highly purified BEDT-TTF and electrolyte. |
Handling and Characterization of Air-Sensitive Crystals
Given the air-sensitive nature of many BEDT-TTF salts, proper handling is crucial to obtain reliable characterization data and to preserve the material.
| Problem | Possible Causes | Troubleshooting Steps |
| Crystal degradation during mounting for measurement | - Exposure to air and humidity: Even brief exposure can initiate degradation on the crystal surface. | - Work in an inert atmosphere: Handle and mount crystals inside a nitrogen or argon-filled glovebox. - Use of a Schlenk line: For less sensitive materials, use Schlenk techniques to handle crystals under a positive pressure of inert gas.[10][12][13] - Rapid mounting: If a glovebox is unavailable, minimize exposure time to the atmosphere as much as possible. |
| Inconsistent or changing electrical conductivity measurements | - Surface degradation: Oxidation or hydration of the crystal surface can alter its conductive properties. - Poor electrical contacts: Degradation at the contact points can lead to high contact resistance. | - Measure fresh crystals: Use freshly prepared and properly stored crystals for measurements. - Protective coatings: Apply a thin layer of a non-conductive, inert material like grease or a polymer to protect the crystal surface after mounting the contacts. - In-situ measurements: If possible, perform measurements inside a controlled atmosphere (e.g., a cryostat with a vacuum or helium atmosphere). |
| Difficulty in obtaining a good quality X-ray diffraction pattern | - Crystal decay during data collection: The crystal may be degrading in the X-ray beam, especially if not cooled. | - Use a cryostream: Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion and slow down degradation. - Encapsulate the crystal: Seal the crystal in a capillary with a small amount of inert solvent or under an inert atmosphere. |
Experimental Protocols & Methodologies
Standard Electrocrystallization Protocol for BEDT-TTF Salts
This protocol provides a general methodology for the synthesis of BEDT-TTF radical cation salts. Note that optimal conditions will vary depending on the specific salt being synthesized.
Materials and Equipment:
-
H-shaped electrocrystallization cell
-
Platinum wire electrodes (anode and cathode)
-
Constant current source
-
High-purity BEDT-TTF
-
Supporting electrolyte (e.g., a tetralkylammonium salt of the desired anion)
-
High-purity, dry solvent (e.g., 1,1,2-trichloroethane, dichloromethane, or benzonitrile)[5][14]
-
Inert gas supply (argon or nitrogen) and Schlenk line or glovebox
Procedure:
-
Preparation: Thoroughly clean all glassware and dry in an oven overnight. Clean the platinum electrodes by rinsing with aqua regia, followed by distilled water and acetone, and then flame-anneal.
-
Solution Preparation (under inert atmosphere):
-
In the anode compartment of the H-cell, dissolve BEDT-TTF (typically 5-10 mg) in the chosen solvent.
-
In both compartments, dissolve the supporting electrolyte at the desired concentration. The electrolyte solution should fill both compartments to the same level.
-
-
Cell Assembly: Insert the platinum electrodes into the anode and cathode compartments. Seal the cell to prevent atmospheric contamination.
-
Electrocrystallization:
-
Connect the electrodes to the constant current source, with the BEDT-TTF solution in the anode compartment.
-
Apply a low constant current, typically in the range of 0.1 to 2.0 µA.[1]
-
Place the cell in a temperature-controlled, vibration-free environment.
-
Crystal growth can take several days to weeks. Monitor the anode for the appearance of single crystals.
-
-
Harvesting Crystals (under inert atmosphere):
-
Once crystals of sufficient size and quality have formed, carefully disconnect the cell.
-
Remove the crystals from the electrode, wash them with fresh, cold solvent, and dry them under a stream of inert gas.
-
Immediately transfer the crystals to an appropriate storage container.
-
Visualizations
Degradation Pathway of BEDT-TTF Radical Cation
Caption: Simplified pathway of BEDT-TTF radical cation degradation.
Troubleshooting Logic for Electrocrystallization
Caption: A logical flowchart for troubleshooting common electrocrystallization issues.
Experimental Workflow for Improving Crystal Stability
References
- 1. mdpi.com [mdpi.com]
- 2. BEDT-TTF radical-cation salts with tris(oxalato)chromate and guest additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. Effect of Included Solvent Molecules on the Physical Properties of the Paramagnetic Charge Transfer Salts beta' '-(bedt-ttf)(4)[(H(3)O)Fe(C(2)O(4))(3)].Solvent (bedt-ttf = this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Polymorphism and Metallic Behavior in BEDT-TTF Radical Salts with Polycyano Anions [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. startus-insights.com [startus-insights.com]
- 14. Phase Transition Field Effect Transistor Observed in an α-(BEDT-TTF)2I3 Single Crystal [mdpi.com]
Validation & Comparative
A Comparative Guide to the Electronic Properties of BEDT-TTF and TMTSF Salts
Organic charge-transfer salts based on the donor molecules Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and Tetramethyltetraselenafulvalene (TMTSF) have been at the forefront of condensed matter physics for decades. These materials exhibit a remarkable array of electronic ground states, including metallic, superconducting, and various density wave states, often tunable by external parameters like pressure and magnetic field. This guide provides an objective comparison of the key electronic properties of these two families of organic conductors, supported by experimental data and methodologies, to aid researchers in the fields of materials science, physics, and drug development.
Overview of Structural and Electronic Dimensionality
A fundamental distinction between the two families lies in their crystal structure and resulting electronic dimensionality. TMTSF salts, often referred to as Bechgaard salts, are characterized by a quasi-one-dimensional (Q1D) electronic structure. The planar TMTSF molecules stack in a zig-zag pattern along one crystallographic axis (the a-axis), leading to strong electronic overlap in this direction and significantly weaker interactions along the other two axes.[1][2] This high degree of anisotropy is a defining feature of their electronic behavior.
In contrast, BEDT-TTF salts are considered quasi-two-dimensional (Q2D) systems. The non-planar nature of the BEDT-TTF molecule, with its twisted ethylene (B1197577) end groups, facilitates significant intermolecular interactions in two directions, forming conducting layers.[3][4] These conducting layers are then separated by insulating anion layers.[3][5] The specific arrangement of the BEDT-TTF molecules within these layers, denoted by Greek letters such as α, β, κ, and θ, gives rise to a rich variety of electronic properties.[6]
Comparative Electronic Properties
The differing dimensionalities of TMTSF and BEDT-TTF salts have profound consequences for their electronic properties, including their conductivity and the nature of their low-temperature ground states.
Electrical Conductivity
Both families of salts exhibit metallic behavior, although the magnitude and anisotropy of their conductivity differ significantly. TMTSF salts typically show high conductivity along the stacking axis, with room temperature values around 100-600 S/cm.[7][8] The conductivity is highly anisotropic, with the ratio of conductivity along the stacking axis to that in the transverse directions being on the order of 100-1000.
BEDT-TTF salts also display a wide range of conductivities, which are highly dependent on the specific packing motif (polymorph). The in-plane conductivity is generally high, while the conductivity perpendicular to the conducting layers is much lower, reflecting their Q2D nature. The anisotropy in conductivity is typically less pronounced than in TMTSF salts. For instance, some semiconducting BEDT-TTF salts show room temperature conductivities in the range of 0.16–0.5 S/cm, while others can be metallic.[7][9]
| Salt Family | Typical Room Temperature Conductivity | Anisotropy (σ_parallel / σ_perpendicular) |
| TMTSF | ~100 - 600 S/cm (along stacking axis)[7][8] | High (~100 - 1000) |
| BEDT-TTF | Variable (e.g., ~0.1 - 10 S/cm for semiconductors, higher for metals)[7][9] | Moderate to High |
Superconductivity and Competing Ground States
One of the most intensely studied aspects of these materials is their superconducting ground state and its interplay with other ordered phases.
TMTSF Salts: The first organic superconductor discovered was a TMTSF salt, (TMTSF)₂PF₆, which exhibits superconductivity at a critical temperature (T_c) of 0.9 K under an applied pressure of 12 kbar.[9] In many TMTSF salts, the superconducting state emerges upon suppression of a Spin-Density Wave (SDW) insulating state, either by applying pressure or through careful choice of the anion.[10][11] The only ambient pressure superconductor in this family is (TMTSF)₂ClO₄, with a T_c of 1.4 K.[12]
BEDT-TTF Salts: The BEDT-TTF family hosts a larger number of ambient-pressure superconductors, with some exhibiting significantly higher critical temperatures. For example, κ-(BEDT-TTF)₂Cu[N(CN)₂]Br has a T_c of 11.6 K at ambient pressure.[13] In many κ-phase BEDT-TTF salts, superconductivity is found in close proximity to an antiferromagnetic Mott insulating state.[14][15] Other phases, such as charge-ordered states, are also observed in different BEDT-TTF polymorphs.[6]
| Salt | Superconducting Critical Temperature (T_c) | Conditions | Competing Ground State |
| (TMTSF)₂PF₆ | 0.9 K[9] | 12 kbar | Spin-Density Wave (SDW)[10][11] |
| (TMTSF)₂ClO₄ | 1.4 K[12] | Ambient Pressure | SDW (suppressed by anion ordering)[16] |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | 11.6 K[13] | Ambient Pressure | Antiferromagnetic Mott Insulator |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | 12.8 K[15] | ~300 bar | Antiferromagnetic Mott Insulator |
| β'-(BEDT-TTF)₂ICl₂ | 14.2 K[9] | 82 kbar | Antiferromagnetic Mott Insulator |
Fermi Surface Topology
The dimensionality of these organic conductors is directly reflected in the topology of their Fermi surfaces.
TMTSF Salts: Consistent with their Q1D nature, TMTSF salts possess open, warped Fermi surfaces consisting of two parallel sheets.[17] This topology makes them susceptible to nesting instabilities, where a single wavevector Q can connect large portions of the Fermi surface.[17][18] This nesting is the driving force behind the formation of the SDW ground state.
BEDT-TTF Salts: The Fermi surface of BEDT-TTF salts is generally more complex and two-dimensional. Depending on the specific crystal structure, it can consist of both closed pockets and open, warped sheets.[19] For example, the Fermi surface of κ-phase salts often features a closed hole-like pocket and a pair of open sheets, which is not conducive to the same simple nesting scenario as in the TMTSF salts.[20]
Experimental Protocols
Electrical Conductivity Measurement (Four-Probe Method)
The electrical conductivity of these single-crystal salts is typically measured using the four-probe method to eliminate the influence of contact resistance.
-
Sample Preparation: A single crystal of the material is mounted on a substrate. Four thin gold or platinum wires are attached to the crystal along the desired measurement direction using conductive paint or paste.
-
Measurement Setup: The two outer probes are connected to a current source, which applies a constant current (I) through the sample. The two inner probes are connected to a high-impedance voltmeter to measure the voltage drop (V) across a defined length (l) of the crystal.[21][22]
-
Calculation: The resistance (R) is calculated using Ohm's law (R = V/I). The resistivity (ρ) is then determined using the formula ρ = R * (A/l), where A is the cross-sectional area of the crystal. The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).[22]
-
Fermi Surface Mapping (Shubnikov-de Haas Oscillations)
Shubnikov-de Haas (SdH) oscillations, which are oscillations in the magnetoresistance at low temperatures and high magnetic fields, are a powerful tool for probing the Fermi surface of metals.[23]
-
Experimental Conditions: The experiment requires very low temperatures (typically below 4 K) and high magnetic fields (several Tesla). The sample is placed in a cryostat with a superconducting magnet. The resistance is measured as a function of the magnetic field, which is swept slowly.
-
Measurement: The oscillatory component of the resistance is extracted from the total magnetoresistance. These oscillations are periodic in the inverse of the magnetic field (1/B).[24]
-
Data Analysis: The frequency of the SdH oscillations is directly proportional to the extremal cross-sectional area of the Fermi surface perpendicular to the applied magnetic field. By rotating the sample with respect to the magnetic field, it is possible to map out the topology of the Fermi surface.[23][25] The temperature dependence of the oscillation amplitude can be used to determine the effective mass of the charge carriers.[26]
Conclusion
The TMTSF and BEDT-TTF families of organic salts, while both being charge-transfer compounds, exhibit a rich and diverse range of electronic properties stemming from their fundamental structural differences. TMTSF salts are canonical examples of quasi-one-dimensional conductors, where the physics is often dominated by the competition between a Spin-Density Wave ground state and superconductivity. In contrast, the quasi-two-dimensional nature of BEDT-TTF salts leads to a greater variety of crystal packing motifs, reduced anisotropy, and often higher superconducting transition temperatures, with superconductivity typically competing with a Mott insulating state. The study of these materials continues to provide deep insights into the physics of strongly correlated electron systems in low dimensions.
References
- 1. Organic Superconductors: Bechgaard Salts, Properties [hoffman.physics.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. projects.itn.pt [projects.itn.pt]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. ia600703.us.archive.org [ia600703.us.archive.org]
- 16. arxiv.org [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. linseis.com [linseis.com]
- 22. mgchemicals.com [mgchemicals.com]
- 23. Shubnikov–de Haas effect - Wikipedia [en.wikipedia.org]
- 24. lampz.tugraz.at [lampz.tugraz.at]
- 25. mdpi.com [mdpi.com]
- 26. wmi.badw.de [wmi.badw.de]
Validating BEDT-TTF Crystal Structures: A Comparative Guide to X-ray Diffraction and its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a crystal structure is paramount for understanding a material's properties and for rational drug design. This guide provides a comprehensive comparison of X-ray diffraction (XRD) analysis with alternative techniques for validating the crystal structures of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) salts, a class of organic conductors known for their diverse electronic properties.
X-ray diffraction is a powerful and widely used technique for elucidating the atomic and molecular structure of crystalline materials.[1] By analyzing the diffraction pattern of X-rays scattered by a crystal, researchers can determine unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[2][3] While single-crystal X-ray diffraction (SC-XRD) is considered the gold standard for structure determination, other methods can provide complementary or, in some cases, unique information, particularly for challenging samples. This guide will compare SC-XRD with electron diffraction, neutron diffraction, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of BEDT-TTF crystal structures.
Performance Comparison: A Quantitative Overview
The choice of analytical technique for crystal structure validation depends on several factors, including the size and quality of the crystal, the specific information required (e.g., location of light atoms), and the nature of the material itself. The following table summarizes key quantitative parameters for comparing these techniques in the context of BEDT-TTF crystal structure analysis.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Electron Diffraction (ED) | Neutron Diffraction | Solid-State NMR Spectroscopy |
| Typical Crystal Size | 50-500 µm | 0.1-1 µm | > 1 mm³ | mg to g quantities (polycrystalline) |
| Resolution | ~0.5-1.0 Å | ~0.8-2.0 Å | ~0.8-1.5 Å | Not directly comparable (provides internuclear distances) |
| Data Collection Time | Hours to a day | Minutes to hours | Days | Hours to days |
| Interaction Probe | Electron cloud | Electrostatic potential | Atomic nuclei | Nuclear spins |
| Sensitivity to Light Atoms (e.g., H) | Low | Moderate | High | High |
| Sample Damage | Can occur, especially with intense sources | High potential for beam damage | Minimal | Non-destructive |
| Cost & Accessibility | Widely available, moderate cost | Less common, moderate to high cost | Limited access to facilities, high cost | Widely available, moderate cost |
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for crystal structure validation. Below are representative protocols for each of the discussed techniques.
Single-Crystal X-ray Diffraction (SC-XRD) of BEDT-TTF
-
Crystal Selection and Mounting: A suitable single crystal of a BEDT-TTF salt (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The positions of the heavy atoms are often determined using direct methods. The remaining non-hydrogen atoms are located from difference Fourier maps. The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Alternative Validation Techniques
Electron Diffraction (ED)
-
Sample Preparation: A very thin crystal (nanometer to micrometer scale) is deposited on a transmission electron microscopy (TEM) grid.
-
Data Collection: The grid is placed in a TEM, and a high-energy electron beam is directed at the crystal. A series of electron diffraction patterns are collected as the sample is tilted.
-
Data Analysis: The collected diffraction patterns are processed and merged to create a 3D reconstruction of the reciprocal lattice. The structure is then solved and refined using specialized software that accounts for the strong dynamical scattering effects inherent in electron diffraction.[4]
Neutron Diffraction
-
Crystal Growth: A large single crystal (several mm³) of the BEDT-TTF salt is required. For studying hydrogen positions, the crystal may need to be deuterated.
-
Data Collection: The crystal is mounted in a neutron diffractometer at a neutron source (nuclear reactor or spallation source). A monochromatic neutron beam is used, and diffraction data is collected over a range of crystal orientations.
-
Data Analysis: The data is processed similarly to X-ray diffraction data. The ability of neutrons to precisely locate light atoms like hydrogen and deuterium (B1214612) is a key advantage.[5] The structural model is refined using least-squares methods.
Solid-State NMR (ssNMR) Spectroscopy
-
Sample Preparation: A polycrystalline (powder) sample of the BEDT-TTF salt is packed into an NMR rotor.
-
Data Collection: The rotor is spun at high speeds (Magic Angle Spinning) in a high-field NMR spectrometer. A variety of ssNMR experiments (e.g., ¹³C CP-MAS, ¹H-¹³C HETCOR) are performed to obtain information about the local chemical environments and internuclear distances.
-
Data Analysis: The resulting spectra provide information on the number of crystallographically independent molecules in the asymmetric unit and can be used to measure internuclear distances. This data can be compared with the distances calculated from a proposed crystal structure (from XRD or computational modeling) to validate the model.[6]
Visualizing the Workflow and Comparisons
To better understand the processes and relationships between these techniques, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis of BEDT-TTF.
Caption: Comparison of XRD with alternative crystal structure validation methods.
Conclusion
Single-crystal X-ray diffraction remains the primary and most definitive method for determining the crystal structures of BEDT-TTF salts. Its ability to provide precise atomic coordinates, bond lengths, and angles is unparalleled for well-ordered single crystals. However, for cases involving very small crystals, the need for precise localization of hydrogen atoms, or for analyzing polycrystalline materials, alternative techniques such as electron diffraction, neutron diffraction, and solid-state NMR spectroscopy offer invaluable complementary information. A multi-technique approach can often provide the most comprehensive and robust validation of a crystal structure, leading to a deeper understanding of the structure-property relationships in these fascinating organic materials.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Electron crystallography of organic and biological molecules--techniques and comparison to X-ray crystallographic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of models determined by neutron diffraction and proposed improvements to their validation and deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data [mdpi.com]
Unveiling Charge Order in BEDT-TTF Salts: A Comparative Guide to Raman Spectroscopy
For researchers, scientists, and drug development professionals delving into the intricate electronic properties of organic materials, understanding charge ordering phenomena is paramount. In the family of organic conductors known as BEDT-TTF salts, Raman spectroscopy has emerged as a powerful, non-destructive tool to characterize the spatial arrangement of charges on molecular sites. This guide provides an objective comparison of Raman spectroscopy with other techniques, supported by experimental data, and offers detailed protocols for its application.
Charge ordering, a phenomenon where electrons localize on specific molecular sites in a regular pattern, dramatically influences the electronic and magnetic properties of materials, leading to metal-insulator transitions and other complex behaviors. In bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) salts, this charge disproportionation is directly linked to the vibrational modes of the constituent molecules. Raman spectroscopy, by probing these molecular vibrations, offers a sensitive window into the local charge distribution.
Probing Charge Disproportionation with Molecular Vibrations
The charge state of a BEDT-TTF molecule directly influences the bond strengths within the molecule, which in turn alters the frequencies of its vibrational modes. Specific Raman-active modes, particularly the C=C stretching vibrations, are highly sensitive to the charge density localized on the molecule. The most prominent of these charge-sensitive modes are the ν₂ and ν₃ modes.[1][2]
In a metallic state with a uniform charge distribution (e.g., +0.5e per molecule), these modes appear as single peaks in the Raman spectrum. However, upon transitioning to a charge-ordered state, where molecules become differentiated into charge-rich (ρ + δ) and charge-poor (ρ - δ) sites, these peaks split into two or more components. The frequency separation between the split peaks is directly proportional to the degree of charge disproportionation (Δρ = 2δ). This allows for a quantitative analysis of the charge ordering.
Quantitative Comparison of Charge Ordering in BEDT-TTF Salts
The following table summarizes key quantitative data obtained from Raman spectroscopy studies on various BEDT-TTF salts, showcasing the technique's ability to quantify charge ordering.
| BEDT-TTF Salt | Transition Temperature (Tco) | Charge-Sensitive Mode | Frequency (cm⁻¹) - Charge Uniform State | Frequencies (cm⁻¹) - Charge Ordered State (Charge-Poor / Charge-Rich) | Degree of Charge Disproportionation (Δρ) |
| α-(BEDT-TTF)₂I₃ | 135 K | ν₂ | ~1470 | ~1490 / ~1420 | ~0.6 |
| θ-(BEDT-TTF)₂RbZn(SCN)₄ | 195 K | ν₂ | ~1475 | ~1540 / ~1460 | ~0.6 |
| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | 200 K | ν₂ | ~1500 | 1514 / 1489 | ~0.2 |
| α′-(BEDT-TTF)₂IBr₂ | 200 K | ν₂ | - | - | ~0.8 |
Note: The exact frequencies can vary slightly depending on experimental conditions and data analysis.
Raman Spectroscopy in Context: A Comparison with Other Techniques
While Raman spectroscopy is a powerful tool, it is often used in conjunction with other techniques to provide a comprehensive understanding of charge ordering.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Raman Spectroscopy | Inelastic light scattering from molecular vibrations.[3] | Local probe of molecular charge distribution, degree of charge disproportionation.[2] | High sensitivity to local charge, non-destructive, can be performed at variable temperatures and pressures.[4] | Can be affected by sample fluorescence; interpretation can be complex due to electron-phonon coupling. |
| X-ray Diffraction | Scattering of X-rays by the periodic arrangement of atoms in a crystal.[5] | Long-range structural information, including changes in bond lengths and crystal symmetry associated with charge ordering.[2] | Provides direct structural evidence of the superlattice formed by the charge order.[6] | May not be sensitive to small charge disproportionations; X-ray irradiation can sometimes damage the charge-ordered state in organic conductors.[2] |
| NMR Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Local electronic environment around specific nuclei, providing information on charge and spin density. | Very sensitive to local charge and magnetic moments. | Requires specific isotopes (e.g., ¹³C); interpretation can be complex due to multiple contributions to the NMR shift.[2] |
Experimental Protocols
Sample Preparation
-
Crystal Selection: Select a single crystal of the BEDT-TTF salt with a flat, reflective surface. The typical size of crystals used for Raman spectroscopy is in the range of 0.2 to 1 mm.
-
Mounting: Mount the crystal on a sample holder suitable for low-temperature measurements. A common method is to use a small amount of vacuum grease or varnish to affix the crystal to a copper or sapphire substrate.
-
Orientation: If polarization-dependent measurements are required, determine the crystallographic axes of the sample using techniques like X-ray diffraction beforehand. Align the crystal on the sample holder with respect to the desired polarization directions of the incident and scattered light.
Raman Spectroscopy Measurement
-
Instrumentation: A typical setup consists of a laser excitation source, a microscope for focusing the laser and collecting the scattered light, a spectrometer to disperse the light, and a sensitive detector (e.g., a liquid nitrogen-cooled CCD).
-
Laser Excitation:
-
Wavelength: A common choice is a visible laser, such as a He-Ne laser at 632.8 nm, as it provides a good balance between scattering efficiency and minimizing fluorescence.
-
Power: Use low laser power (typically < 1 mW at the sample) to avoid laser-induced heating, which can affect the charge-ordered state.
-
-
Temperature Control:
-
The sample is placed in a cryostat that allows for precise temperature control, often from room temperature down to a few Kelvin.
-
Cool the sample slowly (e.g., 0.2-0.5 K/min) through the charge ordering transition temperature to ensure the system reaches thermal equilibrium.
-
-
Data Acquisition:
-
Geometry: Measurements are typically performed in a backscattering geometry where the scattered light is collected along the same path as the incident laser.
-
Polarization: For detailed studies of the symmetry of the charge-ordered state, use polarizers to control the polarization of the incident and scattered light relative to the crystal axes.
-
Spectral Range: Focus on the spectral region containing the charge-sensitive C=C stretching modes (typically 1300-1600 cm⁻¹).
-
Integration Time: Accumulate the signal for a sufficient amount of time to achieve a good signal-to-noise ratio, which can range from seconds to several minutes depending on the sample and laser power.
-
Visualizing the Process and Concept
References
A Comparative Guide to BEDT-TTF and its Selenium Analogue BETS in Organic Conductors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent electron-donor molecules, Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its selenium analogue, Bis(ethylenedithio)tetraselenafulvalene (BETS), which are pivotal in the field of organic conductors and superconductors. This analysis is supported by experimental data on their synthesis, crystal structure, and physical properties, offering insights into their performance in various charge-transfer salts.
Molecular Structure and Solid-State Packing
BEDT-TTF and BETS share a similar molecular architecture, with the primary difference being the substitution of the four inner sulfur atoms of the tetrathiafulvalene (B1198394) (TTF) core in BEDT-TTF with selenium atoms in BETS. This seemingly subtle atomic substitution has profound effects on their electronic properties. The larger van der Waals radius of selenium compared to sulfur leads to enhanced intermolecular orbital overlap in BETS-based salts. This increased interaction is a key factor in the often-observed stabilization of the metallic state down to lower temperatures in BETS compounds compared to their BEDT-TTF counterparts.
The crystal packing of these donor molecules with various anions dictates the dimensionality and electronic properties of the resulting charge-transfer salts. Both BEDT-TTF and BETS are known to form layered structures with alternating donor and anion sheets, leading to quasi-two-dimensional (2D) electronic systems. Common packing motifs, such as α, β'', and κ-phases, are observed for both types of donors.
Comparative Performance Data
The substitution of sulfur with selenium significantly impacts the electrical and superconducting properties of the resulting salts. The following tables summarize key performance indicators for several representative pairs of BEDT-TTF and BETS salts with identical counter-anions.
Electrical Properties
| Salt | Donor | Room Temperature Resistivity (ρ_RT_) [Ω·cm] | Ground State | Metal-Insulator Transition (T_MI_) [K] | Activation Energy (E_a_) [meV] |
| α-(Donor)₃(HOC₂H₄SO₃)₂ | BEDT-TTF | 1.15 x 10² | Semiconducting | - | 190 |
| α-(Donor)₂(HOC₂H₄SO₃)·H₂O | BETS | - | Metallic | ~70 | - |
| β''-β''-(Donor)₂BrC₂H₄SO₃ | BEDT-TTF | - | Metallic | ~70 | - |
| β''-β''-(Donor)₂BrC₂H₄SO₃ | BETS | - | Metallic | No transition (metallic to 4.2 K) | - |
Data sourced from multiple research articles.
Superconducting Properties
| Salt | Donor | Superconducting Transition Temperature (T_c_) [K] |
| κ-(Donor)₂Cu[N(CN)₂]Br | BEDT-TTF | 11.6 |
| κ-(Donor)₂Cu[N(CN)₂]Br | BETS | Not Superconducting |
| κ-(Donor)₂Cu(NCS)₂ | BEDT-TTF | 10.4 |
| α-(Donor)₂NH₄Hg(SCN)₄ | BEDT-TTF | 1.1 |
| α-(Donor)₂NH₄Hg(SCN)₄ | BETS | Not Superconducting |
| λ-(Donor)₂(GaCl₄)₀.₅(FeCl₄)₀.₅ | BETS | 4.6 |
Data sourced from multiple research articles, including references[1][2].
Experimental Protocols
The synthesis and characterization of BEDT-TTF and BETS-based organic conductors involve a series of well-defined experimental procedures.
Synthesis of Donor Molecules
The synthesis of BEDT-TTF and BETS typically involves multi-step organic chemistry procedures. A common route for BEDT-TTF synthesis is based on the work of Schumaker and Larsen and Lenoir, which avoids the hazardous use of alkali metals for the reduction of carbon disulfide[3]. The synthesis of BETS often follows methods developed by Kato et al., which utilize titanocene-involving reactions with selenium powder[4].
Crystal Growth: Electrocrystallization
Single crystals of charge-transfer salts suitable for physical property measurements are predominantly grown via electrochemical crystallization[5].
Apparatus: An H-shaped glass cell is commonly used, with two compartments (anode and cathode) separated by a glass frit. Platinum wire electrodes are typically employed.
Procedure:
-
The donor molecule (BEDT-TTF or BETS) is dissolved in an appropriate organic solvent (e.g., 1,1,2-trichloroethane, chlorobenzene, or a mixture with ethanol) and placed in the anode compartment[1][6].
-
The supporting electrolyte, which contains the counter-anion, is dissolved in the same solvent and placed in both compartments. Tetrabutylammonium salts are common supporting electrolytes[7].
-
A constant DC current (typically in the range of 0.1-1.0 µA) is applied between the electrodes[8].
-
Over a period of several days to weeks, single crystals of the charge-transfer salt grow on the surface of the anode.
-
The crystals are then harvested, washed with the solvent, and dried.
Electrical Resistivity Measurement
The temperature-dependent electrical resistivity of single crystals is typically measured using the four-probe method to eliminate contact resistance.
Apparatus: A cryostat for low-temperature measurements, a current source, and a voltmeter.
Procedure:
-
Four thin gold or platinum wires are attached to a single crystal using conductive carbon or silver paste. The contacts are arranged in a line along the desired crystal axis.
-
A constant DC current is passed through the two outer probes.
-
The voltage drop across the two inner probes is measured.
-
The resistivity (ρ) is calculated using the formula ρ = (V/I) * (A/L), where V is the measured voltage, I is the applied current, A is the cross-sectional area of the crystal, and L is the distance between the inner probes.
-
Measurements are performed at various temperatures by controlling the cryostat temperature.
Superconductivity Characterization
The superconducting transition is confirmed by both resistivity and magnetic susceptibility measurements.
Resistivity Measurement: A sharp drop in resistivity to zero at the critical temperature (T_c_) is indicative of a superconducting transition. The four-probe method described above is used for this measurement.
Magnetic Susceptibility Measurement (SQUID Magnetometry): A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic susceptibility of the sample as a function of temperature[9][10].
Procedure:
-
The single crystal is mounted in the SQUID magnetometer.
-
The sample is cooled in zero magnetic field (zero-field cooling, ZFC). A small magnetic field is then applied, and the magnetic moment is measured as the temperature is increased.
-
The sample is also cooled in the presence of the same small magnetic field (field cooling, FC), and the magnetic moment is measured as the temperature is lowered and then raised.
-
A sharp diamagnetic signal (negative magnetic susceptibility) below T_c_ in the ZFC measurement is a hallmark of the Meissner effect, confirming bulk superconductivity.
Conclusion
The choice between BEDT-TTF and BETS as donor molecules in the design of new organic conductors depends on the desired physical properties. The substitution of sulfur with selenium in the TTF core of BETS generally leads to stronger intermolecular interactions, which can suppress insulating ground states and promote metallicity. However, as the data indicates, this does not universally lead to higher superconducting transition temperatures. In some well-known families of organic superconductors, the BEDT-TTF-based salts exhibit superior superconducting properties. The interplay between the donor molecule, the counter-anion, and the resulting crystal packing motif is a delicate balance that determines the ultimate electronic behavior of the material. This guide provides a foundational understanding and the necessary experimental context for researchers to navigate the selection and characterization of these important classes of organic conductors.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. projects.itn.pt [projects.itn.pt]
- 5. Electrolysis - Wikipedia [en.wikipedia.org]
- 6. Structures and Properties of New Organic Conductors: BEDT-TTF, BEST and BETS Salts of the HOC2H4SO3− Anion [mdpi.com]
- 7. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. SQUID - Wikipedia [en.wikipedia.org]
- 10. SQUID Magnetometer and Josephson Junctions [hyperphysics.phy-astr.gsu.edu]
Comparative Study of Charge Transfer in TTF, TTN, and NDI Complexes: A Guide for Researchers
<
This guide offers a detailed comparative analysis of the charge transfer properties of three pivotal classes of organic molecules: Tetrathiafulvalene (B1198394) (TTF), Tetrathianaphthalene (TTN), and Naphthalene (B1677914) Diimide (NDI) complexes. A thorough understanding of charge transfer mechanisms within these systems is fundamental for the innovation of advanced organic electronic materials. This document synthesizes experimental data, outlines detailed methodologies, and provides visual representations to assist researchers and drug development professionals in this field.
Introduction to Charge Transfer Complexes
Charge transfer (CT) complexes are molecular assemblies where a fraction of electronic charge is transferred between constituent molecules, an electron donor, and an electron acceptor.[1] This phenomenon is central to the function of various organic electronic devices. The efficiency of charge transfer is governed by the donor and acceptor strengths, their spatial arrangement, and the surrounding environment.
-
Tetrathiafulvalene (TTF): A well-established organic electron donor, TTF and its derivatives are known for forming stable radical cations and their tendency for strong π-π stacking, which facilitates charge transport.[2][3] TTF-based compounds have been extensively studied for their semiconducting, redox-active, and even superconducting properties.[3]
-
Tetrathianaphthalene (TTN): A close relative of TTF, TTN is also a potentially versatile electron donor.[4] However, it has received considerably less attention than TTF.[4] To date, very few crystal structures of TTN CT complexes have been reported.[4]
-
Naphthalene Diimide (NDI): NDI and its derivatives are prominent n-type organic semiconductors, recognized for their high electron affinity and good chemical stability.[5][6] They are widely utilized as electron acceptors in charge transfer complexes and can form emissive ground-state CT complexes with various electron-rich aromatic solvents.[5][6]
Comparative Quantitative Data
The table below summarizes key parameters related to charge transfer in representative TTF, TTN, and NDI based systems. These values can vary significantly based on chemical modifications and the solid-state packing of the molecules.
| Parameter | TTF-TCNQ | TTN-DPNI[4] | NDI-based Complexes | Unit |
| Electron Affinity (Acceptor) | ~2.8 (TCNQ) | ~3.8 (DPNI) | ~3.8 - 4.1 | eV |
| Ionization Potential (Donor) | ~6.8 (TTF) | ~6.7 (TTN) | - | eV |
| Charge Transfer Energy (ECT) | Low | Low | Varies | eV |
| Electron Mobility (μe) | - | - | up to 10 | cm²/Vs |
| Hole Mobility (μh) | up to 11.2 (HM-TTF)[3] | Not reported | - | cm²/Vs |
| HOMO (Donor) | ~ -4.8 | ~ -4.7 | - | eV |
| LUMO (Acceptor) | ~ -2.8 | ~ -3.8 | ~ -3.7 to -4.0 | eV |
Experimental Methodologies
The characterization of charge transfer properties in these complexes involves a suite of spectroscopic, electrochemical, and device-based techniques.
Spectroscopic Techniques
-
UV-Vis-NIR Spectroscopy: This technique is crucial for identifying the charge transfer band, a new, low-energy absorption band that appears upon complex formation. The energy of this band provides insight into the electronic coupling between the donor and acceptor.
-
Protocol: Absorption spectra of the donor, acceptor, and the complex are recorded in a suitable solvent. The appearance of a new, broad absorption band at a longer wavelength in the complex's spectrum confirms charge transfer.
-
-
Fluorescence Spectroscopy: The quenching of fluorescence from either the donor or acceptor upon complexation is a strong indicator of charge transfer.
-
Protocol: Emission spectra are recorded for the individual components and the complex. A decrease in the fluorescence intensity of one component in the presence of the other is analyzed, often using Stern-Volmer kinetics, to understand the charge transfer dynamics.
-
Electrochemical Techniques
-
Cyclic Voltammetry (CV): CV is used to determine the redox potentials of the donor and acceptor molecules. These values are essential for calculating the HOMO and LUMO energy levels and the driving force for charge transfer.
-
Protocol: A three-electrode setup is used, with the sample dissolved in a solvent containing a supporting electrolyte. The potential is swept, and the resulting current is measured to identify oxidation and reduction peaks.
-
Device Characterization
-
Organic Field-Effect Transistors (OFETs): Charge carrier mobility, a critical parameter for semiconductor performance, is typically measured using an OFET architecture.[7]
-
Protocol: A thin film of the organic material is deposited on a substrate with source, drain, and gate electrodes. The current-voltage characteristics of the device are measured to extract the mobility.
-
Visualizing Charge Transfer Processes and Workflows
The following diagrams, created using the DOT language, illustrate fundamental concepts and experimental workflows for studying charge transfer in TTF, TTN, and NDI complexes.
Caption: Photoinduced charge transfer from a donor to an acceptor molecule.
Caption: Workflow for the investigation of charge transfer materials.
References
- 1. Charge-transfer complex - Wikipedia [en.wikipedia.org]
- 2. Tuning the charge transfer and optoelectronic properties of tetrathiafulvalene based organic dye-sensitized solar cells: a theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. osti.gov [osti.gov]
- 5. Charge-transfer complexation between naphthalene diimides and aromatic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Charge-transfer complexation between naphthalene diimides and aromatic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the α and β Polymorphs of (BEDT-TTF)2I3
The organic charge-transfer salt bis(ethylenedithio)tetrathiafulvalene triiodide, (BEDT-TTF)2I3, is a cornerstone material in the study of molecular conductors. It crystallizes into several distinct phases, or polymorphs, with the alpha (α) and beta (β) forms being the most extensively studied. These polymorphs, while chemically identical, exhibit profoundly different electronic ground states due to subtle variations in their crystal structures. The α-phase is renowned for its charge-ordering-driven metal-insulator transition, while the β-phase is a well-established organic superconductor.[1][2] This guide provides a detailed comparison of these two phases, focusing on their structural and physical properties, and outlines key experimental protocols for their differentiation.
Structural and Physical Property Comparison
The primary distinction between the α and β phases lies in the packing arrangement of the BEDT-TTF donor molecules within the conductive layers.[3][4][5] This structural difference leads to distinct electronic band structures and, consequently, disparate physical behaviors.
The α-phase undergoes a distinct metal-insulator transition at approximately 135 K under ambient pressure.[6][7][8] This transition is a result of charge ordering, where the electron charge localizes on the BEDT-TTF molecules, creating a periodic pattern of charge-rich and charge-poor sites and opening an energy gap.[6][8][9] In contrast, the β-phase remains metallic down to low temperatures and enters a superconducting state.[10][11] The superconducting transition temperature (Tc) of the β-phase is approximately 1.5 K at ambient pressure but can be significantly enhanced to over 7.5 K with the application of moderate pressure.[12][13]
A summary of the key crystallographic and physical properties is presented in the tables below for direct comparison.
Table 1: Crystallographic Data for α- and β-(BEDT-TTF)2I3
| Property | α-(BEDT-TTF)2I3 | β-(BEDT-TTF)2I3 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| Lattice Parameters (Room Temp) | a ≈ 9.21 Å, b ≈ 10.85 Å, c ≈ 17.49 Åα ≈ 96.95°, β ≈ 97.97°, γ ≈ 90.75°[14] | a ≈ 6.61 Å, b ≈ 9.08 Å, c ≈ 15.27 Åα ≈ 85.63°, β ≈ 95.62°, γ ≈ 70.22° |
| Molecular Packing | "Herringbone" arrangement of four independent molecules in the unit cell.[15] | Staggered stacks of BEDT-TTF dimers forming a 2D conducting plane.[5] |
Table 2: Comparison of Key Physical Properties
| Property | α-(BEDT-TTF)2I3 | β-(BEDT-TTF)2I3 |
| Ground State (Ambient Pressure) | Charge-Ordered Insulator[8][16] | Superconductor[10][17] |
| Transition Temperature(s) | Metal-Insulator Transition (T_MI) ≈ 135 K[7][18] | Superconducting Transition (Tc) ≈ 1.5 K[11] |
| Conductivity above T_MI / Tc | Metallic[7] | Metallic[10] |
| Effect of Pressure | The M-I transition is suppressed, leading to a zero-gap semiconductor state with Dirac-type energy dispersion (>1.5 GPa).[7][16] | Tc increases significantly, reaching up to 8 K at ~1.3 kbar.[12][13] |
| Magnetic Properties | Non-magnetic with a spin gap in the insulating state.[7] | Exhibits diamagnetism (Meissner effect) below Tc.[10] |
Experimental Protocols for Differentiation
Distinguishing between the α and β phases of (BEDT-TTF)2I3 is crucial for any meaningful physical property investigation. The following protocols describe the primary experimental techniques used for this purpose.
Protocol 1: Temperature-Dependent Electrical Resistivity Measurement
Objective: To differentiate the α and β phases based on their distinct electrical transport characteristics as a function of temperature.
Principle: The α-phase exhibits a sharp increase in resistivity, signifying a metal-to-insulator transition around 135 K.[7][14] The β-phase shows a continuous decrease in resistivity (metallic behavior) until a sudden drop to zero resistance at the superconducting transition temperature (~1.5 K).[13]
Methodology:
-
Sample Mounting: A single crystal of (BEDT-TTF)2I3 is mounted for a four-probe resistivity measurement. Four thin gold wires are attached to the crystal using conductive carbon or silver paste to ensure good electrical contact.
-
Apparatus: The measurement is typically performed in a cryostat capable of sweeping temperatures from room temperature (300 K) down to liquid helium temperatures (~2 K) or lower. A constant current source and a sensitive voltmeter are used.
-
Procedure:
-
The sample is cooled slowly from 300 K.
-
A small, constant DC or low-frequency AC current is passed through the outer two contacts.
-
The voltage across the inner two contacts is measured simultaneously with the temperature.
-
Resistivity is calculated from the measured resistance and the sample's geometric factor.
-
-
Data Analysis: The logarithm of resistivity is plotted against the inverse of temperature (Arrhenius plot) or temperature itself. A sharp upturn in resistivity around 135 K is the signature of the α-phase. A metallic profile followed by a sharp drop to zero resistance at a critical temperature (Tc) below 10 K identifies the β-phase.
Protocol 2: Raman Spectroscopy
Objective: To identify the charge-ordered state in the α-phase.
Principle: Raman spectroscopy probes the vibrational modes of molecules. In BEDT-TTF, certain C=C double bond stretching modes (ν2 and ν3) are particularly sensitive to the charge on the molecule.[18] In the metallic state above 135 K, all BEDT-TTF molecules are equivalent, and single peaks are observed for these modes. Below the charge-ordering transition in the α-phase, the charge disproportionates, leading to molecules with different local charges. This results in a splitting of the charge-sensitive ν2 and ν3 modes.[19][20] The β-phase, lacking this transition, will not show such splitting.
Methodology:
-
Sample Preparation: A single crystal is mounted on a cold finger within an optical cryostat.
-
Apparatus: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 633 nm), a microscope for focusing on the crystal, and a sensitive detector (CCD) is used.
-
Procedure:
-
The crystal is cooled to a temperature below the α-phase transition (e.g., 100 K).
-
The laser is focused onto a flat surface of the crystal.
-
Raman spectra are collected in the frequency range corresponding to the C=C stretching modes (~1400-1600 cm⁻¹).
-
A control spectrum is also taken at a temperature above 135 K (e.g., 150 K).
-
-
Data Analysis: The spectra recorded above and below 135 K are compared. The emergence of new peaks or a clear splitting of the main ν2 and ν3 peaks in the low-temperature spectrum is a definitive signature of the charge-ordered state and thus confirms the α-phase.[20]
Protocol 3: Single-Crystal X-ray Diffraction (XRD)
Objective: To provide an unambiguous identification of the phase by determining its crystal structure.
Principle: Single-crystal XRD directly determines the arrangement of atoms within the crystal lattice. The α and β phases have distinct unit cell parameters and space group symmetries, providing a definitive fingerprint for each.[15][17]
Methodology:
-
Sample Selection: A high-quality single crystal is selected and mounted on a goniometer.
-
Apparatus: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα) and a detector is used. Low-temperature measurements can be performed using a cryostream.
-
Procedure:
-
The crystal is cooled to a desired temperature (e.g., 100 K).
-
The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected over a wide range of angles.
-
-
Data Analysis: The collected diffraction data are processed to determine the unit cell dimensions and the space group. The resulting crystallographic parameters are then compared with the known literature values for the α and β phases (as listed in Table 1) to make a positive identification.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for differentiating the two phases and the relationship between their properties.
Caption: A logical workflow for differentiating α- and β-(BEDT-TTF)2I3 using resistivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal and electronic structures of α -(BEDT-TTF)2I3 under uniaxial strains | Journal de Physique IV [jp4.journaldephysique.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Some electronic properties of the organic superconductor β - (BEDT-TTF )2I3 | Journal de Physique [jphys.journaldephysique.org]
- 11. journals.jps.jp [journals.jps.jp]
- 12. Effect of pressure on the superconductivity of beta-(BEDT-TTF)2I3 (Journal Article) | OSTI.GOV [osti.gov]
- 13. journals.jps.jp [journals.jps.jp]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. www2.riken.jp [www2.riken.jp]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Charge ordering - Wikipedia [en.wikipedia.org]
- 19. Measurement of the nonlinear conducting states of α-(BEDT-TTF)2I3 using electronic Raman scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Substituted and Unsubstituted BEDT-TTF Derivatives for Advanced Material Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of substituted and unsubstituted bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives, pivotal components in the development of organic conductors and superconductors. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in material selection and experimental design.
Introduction to BEDT-TTF and Its Derivatives
This compound (BEDT-TTF) is a cornerstone molecule in the field of organic electronics, renowned for its ability to form highly conductive charge-transfer salts and even superconductors. The introduction of substituent groups to the core BEDT-TTF structure allows for the fine-tuning of its electronic and structural properties, opening avenues for the rational design of novel materials with tailored functionalities. These modifications can influence intermolecular interactions, crystal packing, and ultimately, the bulk conductivity of the resulting materials.[1]
Performance Comparison: Substituted vs. Unsubstituted BEDT-TTF
The properties of BEDT-TTF derivatives are intrinsically linked to their molecular structure and the resulting solid-state packing. Unsubstituted BEDT-TTF has been extensively studied and serves as a benchmark for comparison. The introduction of substituents can lead to significant alterations in conductivity and crystal structure.
Key Performance Indicators
The primary measure of performance for these materials is their electrical conductivity. This property is highly anisotropic and is influenced by the arrangement of the molecules in the crystal lattice. The formation of charge-transfer complexes with various anions is a prerequisite for conductivity, and the nature of both the donor (BEDT-TTF derivative) and the acceptor (anion) dictates the final properties of the salt.
Below is a summary of conductivity data for a selection of unsubstituted and substituted BEDT-TTF charge-transfer salts.
| Donor Molecule | Acceptor Anion | Conductivity (σ) at Room Temperature (S/cm) | Crystal System | Reference |
| BEDT-TTF (unsubstituted) | (TaF₆)₀.₄₃(PF₆)₀.₅₇ | 0.16–0.5 | Orthorhombic | [2] |
| BEDT-TTF (unsubstituted) | (TaF₆)₂·CH₂Cl₂ | 0.0005 - 0.0033 | - | [2] |
| BEDT-TTF (unsubstituted) | K⁺(18-crown-6)[Co(NCS)₄]∙(H₂O) | - (Semiconducting, ΔE = 0.57 eV) | - | [3] |
| BEDT-TTF (unsubstituted) | (HOC₂H₄SO₃)₂ | - (Semiconducting, ρRT = 1.15 × 10² Ω·cm) | Monoclinic | [4] |
| BEDT-TTF (unsubstituted) | [Cu₂(μ-C₂O₄)₃·CH₃CH₂OH·1.2H₂O] | 0.02 | - | [5] |
| BVDT-TTF (unsaturated derivative) | (TaF₆) | - (Semiconducting) | - | [6] |
| EVT-TTF (unsaturated derivative) | (ClO₄)·0.5(CH₂Cl₂) | - (Semiconducting) | - | [6] |
| κ-(BEDT-TTF) | [BR/S(salicylate)₂] | - (Semiconducting, Eₐ = 0.13 eV) | Monoclinic | [7] |
Note: Conductivity in these materials is highly dependent on the specific crystal phase (e.g., α, β, κ), stoichiometry, and measurement conditions. The data presented here is for illustrative purposes to highlight the range of properties achievable.
Experimental Protocols
Reproducible synthesis and characterization are critical in the study of molecular conductors. The following sections detail the methodologies for key experiments.
Synthesis of BEDT-TTF Derivatives
The synthesis of substituted BEDT-TTF derivatives often involves multi-step procedures. A general workflow is depicted below.
Caption: Generalized synthetic workflow for substituted BEDT-TTF derivatives.
Electrocrystallization of Charge-Transfer Salts
Single crystals of high quality are essential for reliable conductivity measurements and structural analysis. Electrocrystallization is the most common method for growing crystals of BEDT-TTF-based charge-transfer salts.
Procedure:
-
Cell Setup: A two-compartment H-shaped glass cell with platinum wire electrodes is typically used.[3]
-
Solution Preparation: The BEDT-TTF derivative and the electrolyte (containing the counter-anion) are dissolved in an appropriate organic solvent (e.g., 1,2-dichloroethane, THF, or a mixture).[3][8] The solution is then transferred to the electrochemical cell, often under an inert atmosphere (e.g., Argon).[3]
-
Crystal Growth: A constant current (typically in the microampere range) is applied between the electrodes.[3] Crystals of the charge-transfer salt grow on the anode over a period of several days to weeks.
-
Harvesting: The crystals are carefully collected, washed with a suitable solvent, and dried.
References
- 1. Substituted BEDT-TTF derivatives: synthesis, chirality, properties and potential applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Organic–Inorganic Hybrid Semiconducting Quantum Spin Liquid Candidate: (BEDT-TTF)3[Cu2(μ-C2O4)3·CH3CH2OH·1.2H2O] [mdpi.com]
- 6. Reviving BVDT-TTF and EVT-TTF salts - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00054D [pubs.rsc.org]
- 7. 2D Quantum Spin-Liquid Candidate Including a Chiral Anion: κ-(BEDT-TTF)2[BR/S(salicylate)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Analysis of Intermolecular Interactions in BEDT-TTF Organic Metals: A Comparative Guide
This guide provides a comparative analysis of the intermolecular interactions in various polymorphs of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) based organic metals. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of molecular conductors.
The electronic properties of BEDT-TTF salts, which range from metallic to superconducting and insulating states, are intricately linked to the subtle interplay of intermolecular interactions. These interactions dictate the molecular packing and, consequently, the electronic band structure. This guide will delve into the different packing motifs (α, β, κ, and θ), the crucial role of anions, and the various types of intermolecular forces at play, supported by experimental data and theoretical calculations.
Overview of Intermolecular Interactions in BEDT-TTF Salts
The arrangement of BEDT-TTF molecules in the crystal lattice is primarily governed by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions.[1] The layered crystal structure of these salts consists of conducting layers of BEDT-TTF cations alternating with insulating anion layers.[2] The nature and strength of the interactions within and between these layers determine the electronic dimensionality and ground state of the material.
Key intermolecular interactions include:
-
S···S Short Contacts: These are among the most critical interactions, facilitating charge transport within the conducting layers. The distances of these contacts are typically shorter than the sum of the van der Waals radii of sulfur atoms (3.6 Å).[3]
-
Hydrogen Bonding: Hydrogen bonds between the ethylene (B1197577) groups of the BEDT-TTF molecules and the anions play a significant role in dictating the packing arrangement.[4]
-
Electrostatic Interactions: The Coulombic interactions between the charged BEDT-TTF molecules and the counter-anions are fundamental to the charge ordering phenomena observed in many of these salts.[1]
Comparative Analysis of BEDT-TTF Polymorphs
The polymorphism in BEDT-TTF salts gives rise to a rich variety of physical properties. The most common packing motifs are α, β, κ, and θ, each characterized by a unique arrangement of the donor molecules.
The α-phase is characterized by a "herringbone" arrangement of BEDT-TTF molecules.[5] A well-studied example is α-(BEDT-TTF)₂I₃, which exhibits a metal-insulator transition at 135 K due to charge ordering.[6][7] Under pressure, this charge ordering is suppressed, and the material can enter a zero-gap semiconductor state with massless Dirac fermions.[8]
In the β-phase, the BEDT-TTF molecules are stacked in a parallel fashion.[9] This arrangement often leads to a more two-dimensional electronic structure compared to the α-phase.
The κ-phase is characterized by a dimeric structure, where two BEDT-TTF molecules are strongly coupled face-to-face. These dimers are then arranged in a "checkerboard" pattern.[2] Many κ-phase salts are superconductors, including the well-known κ-(BEDT-TTF)₂Cu[N(CN)₂]Br.[10] The electronic properties of κ-phase salts are often described by a half-filled Hubbard model on an anisotropic triangular lattice.[11]
The θ-phase features a "zig-zag" arrangement of BEDT-TTF molecules, with a dihedral angle between adjacent molecules that can be tuned by the choice of anion.[9] This tunability allows for systematic studies of the effect of electronic correlation on the material's properties.
Table 1: Comparison of Structural and Electronic Properties of BEDT-TTF Polymorphs
| Phase | Packing Motif | Typical S···S Contacts (Å) | Electronic Dimensionality | Representative Compound | Key Electronic Property |
| α | Herringbone | 3.4 - 3.7 | Quasi-2D | α-(BEDT-TTF)₂I₃ | Charge Ordering, Dirac Fermions[6][8] |
| β | Parallel Stacks | 3.5 - 3.8 | 2D | β-(BEDT-TTF)₂I₃ | Metallic |
| κ | Dimeric, Checkerboard | 3.4 - 3.6 (intradimer) | 2D | κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | Superconductivity[10] |
| θ | Zig-zag Chains | Varies with dihedral angle | Anisotropic 2D | θ-(BEDT-TTF)₂RbZn(SCN)₄ | Tunable Correlation |
The Role of Anions
Anions in BEDT-TTF salts are not merely passive charge compensators; they play a crucial role in determining the crystal structure and, consequently, the electronic properties.[4] The size, shape, and symmetry of the anion can influence:
-
BEDT-TTF Packing: The anion layer provides a template for the arrangement of the donor molecules. For instance, the size of the anion can affect the dihedral angle in θ-phase salts.[12]
-
Hydrogen Bonding: Anions can act as hydrogen bond acceptors, interacting with the ethylene groups of the BEDT-TTF molecules. This interaction is critical in stabilizing specific packing motifs.
-
Charge Ordering: The electrostatic potential from the anion layer can influence the charge distribution in the conducting layers, promoting charge ordering.
Table 2: Influence of Anion on the Properties of κ-(BEDT-TTF)₂X Salts
| Anion (X) | Tc (K) | Key Structural Feature | Reference |
| Cu[N(CN)₂]Br | ~11.6 | Strong dimerization | [10] |
| Cu(NCS)₂ | ~10.4 | Polymeric anion chains | |
| I₃ | ~3.6 | Linear trihalide |
Experimental and Theoretical Methodologies
The analysis of intermolecular interactions in BEDT-TTF salts relies on a combination of experimental techniques and theoretical calculations.
Single-Crystal X-ray Diffraction: This is the primary technique for determining the crystal structure, including the precise atomic positions, intermolecular distances, and packing motifs.
-
Crystal Growth: Single crystals of BEDT-TTF salts are typically grown by electrochemical crystallization.[13] This involves the anodic oxidation of neutral BEDT-TTF molecules in the presence of a supporting electrolyte containing the desired anion. The process is carried out in an H-shaped cell under a constant current or voltage.
-
Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected at a specific temperature (often low temperatures to reduce thermal motion) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
Four-Probe Electrical Resistivity Measurement: This technique is used to measure the temperature dependence of the electrical resistance of the single crystals, which reveals information about the metallic, insulating, or superconducting nature of the material.
-
Sample Preparation: Due to the small size and fragility of the crystals, four thin gold or platinum wires are attached to the crystal using conductive paste (e.g., carbon or silver paint).
-
Measurement Setup: The outer two wires are used to pass a constant DC or low-frequency AC current through the crystal, while the inner two wires measure the voltage drop. This configuration minimizes the contribution of contact resistance to the measured resistance. The sample is placed in a cryostat to control the temperature.
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to calculate the electronic band structure, density of states, and other electronic properties of materials.[14][15]
-
Computational Details: The calculations are typically performed using a plane-wave basis set and pseudopotentials to represent the core electrons. The choice of exchange-correlation functional (e.g., PBE, B3LYP) is crucial for obtaining accurate results. The crystal structure obtained from X-ray diffraction is used as the input for the calculation.
Calculation of Transfer Integrals and Hubbard Parameters:
-
Transfer Integrals (t): These parameters quantify the strength of the electronic coupling between adjacent molecules and are crucial for understanding the electronic band structure. They can be calculated from the energy splitting of the highest occupied molecular orbitals (HOMOs) of a molecular pair using methods like the extended Hückel method or from first-principles calculations.
-
Hubbard Parameters (U and V): The on-site (U) and inter-site (V) Coulomb repulsion parameters are important for describing the effects of electron correlation.[16] These parameters can be estimated from constrained DFT calculations or other advanced theoretical methods.
Table 3: Calculated Intermolecular Transfer Integrals (meV) for Representative BEDT-TTF Salts
| Salt | Interaction Type | Transfer Integral (t) | Reference |
| α-(BEDT-TTF)₂I₃ | Intrastack | ~50-100 | [7] |
| Interstack | ~10-30 | [7] | |
| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | Intradimer | ~250 | |
| Interdimer (t) | ~100 | ||
| Interdimer (t') | ~50 |
Visualizing Intermolecular Interactions and Their Consequences
The following diagrams, generated using the DOT language, illustrate key concepts in the analysis of intermolecular interactions in BEDT-TTF salts.
Caption: Schematic of different BEDT-TTF molecular packing motifs.
Caption: Relationship between intermolecular interactions and electronic properties.
Caption: Experimental and theoretical workflow for analyzing BEDT-TTF salts.
Conclusion
The diverse electronic phenomena observed in BEDT-TTF organic metals are a direct consequence of the rich variety of intermolecular interactions and resulting crystal structures. A thorough understanding of these interactions is paramount for the rational design of new molecular materials with desired electronic properties. This guide has provided a comparative overview of the key structural features, the influence of anions, and the experimental and theoretical tools used to investigate these fascinating materials. The interplay between S···S contacts, hydrogen bonding, and electrostatic forces creates a complex energy landscape that gives rise to states ranging from high-temperature superconductivity to charge-ordered insulators, making BEDT-TTF salts a continuing subject of intense research.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crystal and electronic structures of α -(BEDT-TTF)2I3 under uniaxial strains | Journal de Physique IV [jp4.journaldephysique.org]
- 7. www2.riken.jp [www2.riken.jp]
- 8. arxiv.org [arxiv.org]
- 9. ilt.kharkov.ua [ilt.kharkov.ua]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Density functional theory [maths.tcd.ie]
- 15. abechem.com [abechem.com]
- 16. [0810.5452] Towards the parameterisation of the Hubbard model for salts of BEDT-TTF: A density functional study of isolated molecules [arxiv.org]
A Comparative Guide to Fermi Surface Studies of β''-(BEDT-TTF)2 Organic Superconductors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental studies on the Fermi surface of β''-(BEDT-TTF)₂ based organic superconductors. The data presented is compiled from various studies employing quantum oscillation techniques to elucidate the electronic properties of these highly anisotropic materials.
Comparative Analysis of Fermi Surface Parameters
The following table summarizes key quantitative data obtained from Shubnikov-de Haas (SdH) and de Haas-van Alphen (dHvA) oscillation measurements on different β''-(BEDT-TTF)₂ salts. These parameters are crucial for understanding the electronic structure and superconducting properties of these materials.
| Compound | Superconducting Transition Temperature (Tc) (K) | SdH/dHvA Frequencies (T) | Effective Mass (m*/mₑ) | Dingle Temperature (TD) (K) | Upper Critical Field (Hc2) (T) | Anisotropy (Hc2|| / Hc2⊥) | Reference | |---|---|---|---|---|---|---|---| | β″-(BEDT-TTF)₂[(H₂O)(NH₄)₂Cr(C₂O₄)₃]·18-crown-6 | ~4.0 | F ~ 240 T | - | ~2.4 | Hc2|| = 7.6, Hc2⊥ = 0.4 | ~19 |[1][2][3] | | β″-(BEDT-TTF)₂SF₅CH₂CF₂SO₃ | ~4.4 - 5.0 | F ~ 100 T | 2.0 | 0.24 - 0.52 | Hc2(0) ~ 3.6 | - |[4] | | β″-(BEDT-TTF)₂AuBr₂ | Non-superconducting | 40, 140, 180, 220 | - | - | - | - |[5] |
Note: The effective mass and Dingle temperature for β″-(BEDT-TTF)₂[(H₂O)(NH₄)₂Cr(C₂O₄)₃]·18-crown-6 were not explicitly stated in the provided search results but were mentioned as being calculated. The Fermi surface of β″-(BEDT-TTF)₂AuBr₂ is complex, with multiple oscillation frequencies observed, and it exhibits a spin-density-wave state rather than superconductivity.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key techniques used in the Fermi surface studies of β''-(BEDT-TTF)₂ organic superconductors.
Single Crystal Growth: Electrocrystallization
Single crystals of β''-(BEDT-TTF)₂ salts are typically grown by electrochemical crystallization.[1]
-
Electrolyte Preparation: The organic donor molecule, BEDT-TTF, and the appropriate counter-anion are dissolved in an organic solvent.
-
Electrochemical Cell: A two-compartment electrochemical cell is used, with platinum electrodes. The electrolyte solution is placed in the cell.
-
Constant Current Application: A small, constant current is applied across the electrodes.
-
Crystal Growth: Over a period of days to weeks, single crystals of the charge-transfer salt form on the anode.
-
Harvesting: The crystals are carefully harvested from the electrode.
Shubnikov-de Haas (SdH) and de Haas-van Alphen (dHvA) Measurements
These quantum oscillation techniques are the primary methods for probing the Fermi surface of metals.[4][6]
-
Sample Mounting: A high-quality single crystal is mounted on a rotator probe to allow for precise alignment of the crystal axes with respect to the applied magnetic field. For SdH measurements, electrical contacts are made to the sample, typically in a four-point configuration, to measure resistivity.[5] For dHvA measurements, the sample is mounted on a sensitive cantilever for torque magnetometry.[7]
-
Low Temperature Environment: The probe is placed in a cryostat, such as a dilution refrigerator or a ³He system, to reach temperatures in the millikelvin range.[4]
-
High Magnetic Field: The cryostat is placed within a high-field magnet (e.g., a superconducting or pulsed magnet). The magnetic field is swept over a range of several Tesla.
-
Data Acquisition:
-
SdH: The resistance of the sample is measured as a function of the magnetic field. Oscillations in the magnetoresistance (Shubnikov-de Haas oscillations) are recorded.
-
dHvA: The torque on the cantilever, which is proportional to the magnetization of the sample, is measured as a function of the magnetic field. Oscillations in the magnetization (de Haas-van Alphen oscillations) are recorded.
-
-
Data Analysis:
-
The oscillatory part of the signal is extracted by subtracting a smooth background.
-
A Fast Fourier Transform (FFT) of the oscillations plotted against the inverse magnetic field (1/B) reveals the fundamental frequencies (F), which are directly proportional to the extremal cross-sectional areas of the Fermi surface.
-
The temperature dependence of the oscillation amplitude is fitted to the Lifshitz-Kosevich formula to determine the cyclotron effective mass (m*) of the charge carriers.
-
The field dependence of the oscillation amplitude is used to determine the Dingle temperature (TD), which is related to impurity scattering.
-
Angular-Dependent Magnetoresistance Oscillations (AMRO)
AMRO studies provide information about the shape and topology of the Fermi surface.[8]
-
Sample Preparation and Mounting: Similar to SdH measurements, a single crystal is mounted on a rotator probe with electrical contacts.
-
Measurement Conditions: The experiment is performed at a constant low temperature and a fixed high magnetic field.
-
Data Acquisition: The magnetoresistance is measured as the angle of the magnetic field is varied with respect to the crystal axes.
-
Data Analysis: The angular positions of the resistance maxima and minima are analyzed to map out the contours of the Fermi surface.
Visualizations
Experimental Workflow for Fermi Surface Determination
Caption: Experimental workflow for determining Fermi surface parameters using quantum oscillation techniques.
Relationship between Crystal Structure and Fermi Surface
Caption: Relationship between the layered crystal structure and the quasi-2D Fermi surface.
References
- 1. mdpi.com [mdpi.com]
- 2. Superconductivity and Fermi Surface Studies of β″-(BEDT-TTF)2[(H2O)(NH4)2Cr(C2O4)3]·18-Crown-6 [ouci.dntb.gov.ua]
- 3. "Superconductivity and Fermi Surface Studies of β″-(BEDT-TTF)2[(H2O)(NH" by Brett Laramee, Raju Ghimire et al. [commons.clarku.edu]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. wmi.badw.de [wmi.badw.de]
- 7. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal procedures for Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) to ensure laboratory safety and environmental protection. This guide provides a direct, step-by-step operational plan for the proper management of BEDT-TTF waste.
This compound, a sulfur-rich organic semiconductor, requires careful handling due to its chemical properties and the potential for hazardous decomposition products. While specific institutional and local regulations may vary, the following procedures provide a robust framework for safe disposal.
Personal Protective Equipment (PPE)
Before handling BEDT-TTF for disposal, ensure the following personal protective equipment is worn to prevent skin contact, eye irritation, and inhalation of dust particles.[1][2]
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] |
| Respiratory | For fine powders or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[4] Consult your institution's safety protocols. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of solid BEDT-TTF waste.
-
Waste Collection:
-
Carefully sweep up solid this compound waste using a brush and dustpan.[5][6]
-
Avoid generating dust. If necessary, gently moisten the material with a compatible solvent (e.g., isopropanol) to minimize airborne particles.
-
Place the collected solid waste into a designated hazardous waste container.[7][8]
-
-
Container Selection and Labeling:
-
Waste Storage:
-
Final Disposal:
-
Do not dispose of BEDT-TTF in regular trash or down the drain.[13][14] It should not be released into the environment.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and final disposal of the hazardous waste container.[9]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe disposal of this compound.
Caption: Procedural workflow for the safe disposal of BEDT-TTF waste.
Caption: Logical relationships in the management of BEDT-TTF waste.
References
- 1. uah.edu [uah.edu]
- 2. sams-solutions.com [sams-solutions.com]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. realsafety.org [realsafety.org]
- 5. jamesenvironmental.com [jamesenvironmental.com]
- 6. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. vumc.org [vumc.org]
- 14. acs.org [acs.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Bis(ethylenedithio)tetrathiafulvalene
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel, researchers, and drug development professionals working with Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). Adherence to these procedures is essential for ensuring a safe laboratory environment and proper handling of this chemical.
This compound, a compound instrumental in the development of organic superconductors, requires careful handling despite not being classified as a hazardous substance according to available safety data sheets.[1] The following guidelines detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure safe laboratory practices.
Essential Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered form, a comprehensive PPE strategy is necessary to prevent contact and inhalation. The following table summarizes the recommended equipment.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses | Prevents eye contact with airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Protects skin from direct contact with the solid material.[3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent | Minimizes inhalation of fine dust particles.[3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical. The following workflow outlines the procedural steps from preparation to post-handling cleanup.
1. Preparation:
- Ensure the work area, typically a laboratory fume hood, is clean and uncluttered.
- Verify that a calibrated analytical balance is available for accurate measurement.
- Confirm that all necessary PPE is readily accessible and in good condition.
- Have designated waste containers prepared for chemical and contaminated disposable materials.
2. Weighing and Handling:
- Don all required PPE as specified in the table above before handling the chemical.
- Perform all weighing and handling of the solid material within a fume hood to ensure adequate ventilation and containment of dust.[1][2]
- Use a spatula or other appropriate tool to carefully transfer the desired amount of this compound to a suitable container.
- Avoid actions that could generate dust, such as rapid movements or pouring from a height.
3. Post-Handling:
- Securely close the primary container of this compound.
- Clean any residual dust from the work surface and weighing equipment using a damp cloth or a vacuum with a HEPA filter.
- Dispose of all contaminated disposable materials, including gloves and weighing papers, in the designated chemical waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If symptoms occur, seek medical attention.[1][2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2] |
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination.
-
Solid Chemical Waste: Collect all waste this compound and place it in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be disposed of in the designated solid chemical waste container.
-
Disposal Method: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for reference.
| Property | Value |
| Molecular Formula | C10H8S8 |
| Molecular Weight | 384.68 g/mol [2] |
| Appearance | Solid[1][2] |
| Melting Point | ~260 °C (decomposes)[3] |
Personal Protective Equipment Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
